Epilactose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8+,9+,10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXNBNKWCZZMJT-QMRWEYQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50468-56-9, 20869-27-6 | |
| Record name | Epilactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050468569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epilactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020869276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eplattosio | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPILACTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3515BNP809 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Epilactose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of epilactose. The information is curated for professionals in research and development who require a deep understanding of this disaccharide for applications in areas such as prebiotics and functional foods.
Chemical Structure and Identification
This compound, systematically known as 4-O-β-D-galactopyranosyl-D-mannose, is a disaccharide and a C-2 epimer of lactose.[1][2] It is composed of a galactose unit and a mannose unit joined by a β-(1→4) glycosidic bond.[1] This structural nuance, the epimerization of the glucose unit in lactose to mannose, confers unique physicochemical and biological properties to this compound.
The chemical identity of this compound is well-defined by various nomenclature and registry systems:
-
IUPAC Name: (2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal[3]
-
Molecular Formula: C₁₂H₂₂O₁₁
-
CAS Number: 50468-56-9
Below is a diagram illustrating the structural relationship between lactose and its epimer, this compound.
Caption: Conversion of Lactose to this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and analysis.
| Property | Value | Source |
| Molar Mass | 342.30 g/mol | [3] |
| Exact Mass | 342.11621151 g/mol | [3] |
| Appearance | White to off-white powder | |
| Melting Point | Data not available | |
| Specific Rotation [α]D | +25.3° (c = 0.2 in Water) | |
| Solubility | Slightly soluble in methanol and water (sonication may be required) | |
| XLogP3 | -5 | [3] |
| Hydrogen Bond Donor Count | 8 | [3] |
| Hydrogen Bond Acceptor Count | 11 | [3] |
| Rotatable Bond Count | 8 | [3] |
| Topological Polar Surface Area | 197 Ų | [3] |
Experimental Protocols
The most common and efficient method for producing this compound is through the enzymatic epimerization of lactose.
Workflow for this compound Synthesis and Purification:
Caption: this compound Synthesis and Purification Workflow.
Detailed Methodology:
-
Enzymatic Conversion: A solution of lactose is treated with the enzyme cellobiose 2-epimerase. This enzyme specifically catalyzes the epimerization of the glucose residue at the C-2 position to a mannose residue, converting lactose into this compound.[4]
-
Removal of Unreacted Lactose by Crystallization: The reaction mixture is cooled to induce the crystallization of the less soluble, unreacted lactose. This step significantly enriches the concentration of this compound in the supernatant.
-
Hydrolysis of Remaining Lactose: The supernatant is then treated with β-galactosidase to hydrolyze any remaining lactose into its constituent monosaccharides, glucose and galactose.
-
Digestion of Monosaccharides: Yeast (e.g., Saccharomyces cerevisiae) is introduced to the mixture to ferment the monosaccharides produced in the previous step, leaving this compound, which is not readily metabolized by the yeast, in the solution.
-
Purification by Column Chromatography: The final purification step involves passing the solution through a Na-form cation exchange resin column. This separates this compound from other remaining impurities, yielding a high-purity product. A study reported achieving 91.1% purity with a 42.5% recovery yield using this method.[4][5]
High-Performance Liquid Chromatography (HPLC):
HPLC is a standard technique for the analysis and quantification of this compound.
-
Column: A polymer-based amino HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as the Shodex VG-50 4E (4.6 mm ID × 250 mm, 5 μm), has been shown to be effective.
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile, methanol, and water (e.g., 75:20:5 v/v/v).
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Column Temperature: The column is typically maintained at 40 °C.
-
Detection: A refractive index (RI) detector is suitable for the detection of non-chromophoric sugars like this compound.
-
Elution Profile: In this system, the typical elution order is lactulose, followed by this compound, and then lactose, with baseline separation achieved in under 15 minutes.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Signaling Pathways and Biological Relevance
This compound is recognized for its prebiotic properties, meaning it is not digested in the upper gastrointestinal tract and reaches the colon to be fermented by beneficial gut bacteria.[2] This fermentation leads to the production of short-chain fatty acids (SCFAs), such as butyrate, which have numerous health benefits. The diagram below illustrates the logical relationship of this compound's biological activity.
References
Epilactose: A Technical Guide on its Discovery, Natural Occurrence, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epilactose (4-O-β-D-galactopyranosyl-D-mannose), a rare disaccharide and an epimer of lactose, is emerging as a molecule of significant interest in the fields of food science, nutrition, and therapeutics.[1] Initially identified in heat-treated dairy products, its presence is a result of the chemical transformation of lactose.[1][2] Beyond its incidental formation, enzymatic synthesis of this compound has been a key area of research, unlocking its potential for various applications. This technical guide provides a comprehensive overview of the discovery of this compound, its natural occurrence, and the analytical methods for its quantification. Furthermore, it delves into its biological effects, particularly its role as a prebiotic and its influence on mineral absorption, supported by detailed experimental protocols and pathway visualizations.
Discovery and Natural Occurrence
This compound is not typically found in raw milk but is formed from lactose through the Lobry de Bruyn-Alberda van Ekenstein transformation during heat treatment processes such as pasteurization and ultra-high temperature (UHT) treatment.[2][3] This non-enzymatic isomerization results in the conversion of the glucose moiety of lactose into mannose, yielding this compound.[1] Consequently, this compound is present in extremely small quantities in commercially available heat-treated milk and dairy products.[1] While its primary association is with dairy, some research has indicated the presence of this compound in the marine microalga Chlorella pyrenoidosa.[4][5]
Quantitative Data on Natural Occurrence and Enzymatic Production
The concentration of this compound in natural sources and the yields from enzymatic production are critical parameters for research and industrial applications. The following tables summarize the available quantitative data.
Table 1: Concentration of this compound in Milk Products
| Milk Product Type | Detection Method | Reported Concentration / Detection Limit | Reference |
| Milk Samples | Dual HPLC Analysis | Detection Limit: 4.73 mg/L | [2] |
| Heat-Treated Milk | Not Specified | Extremely small quantities | [1] |
| UHT Treated Products | HPLC | Minor amounts | [3] |
Table 2: Yields of this compound from Enzymatic Conversion of Lactose
| Enzyme Source | Substrate | Yield | Reference |
| Cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus | Lactose in Milk (1.5% fat) | 7.49 g/L (15.5%) after 24h at 50°C | [6] |
| Cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus | Lactose in Milk (1.5% fat) | 6.57 g/L (13.6%) after 72h | [6] |
| Cellobiose 2-epimerase from Flavobacterium johnsoniae | Lactose in Milk | ~30-33% | [7] |
| Cellobiose 2-epimerase from Pedobacter heparinus | Lactose in Milk | ~30-33% | [7] |
| Recombinant Cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus in Saccharomyces cerevisiae | Lactose (50 g/L) | 27% | [8][9] |
| Cellobiose 2-epimerase from Thermoanaerobacterium saccharolyticum | Lactose | 24% | [10] |
| Cellobiose 2-epimerase from Dysgonomonas gadei | Lactose in Milk Ultrafiltrate (Batch) | 29.9% | [11] |
| Cellobiose 2-epimerase from Dysgonomonas gadei | Lactose in Milk Ultrafiltrate (EMR) | 18.5% | [11] |
Methodologies for this compound Analysis
Accurate quantification of this compound, often in the presence of high concentrations of lactose and other isomers like lactulose, requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for this purpose.
Dual High-Performance Liquid Chromatography (HPLC) Analysis
A validated dual HPLC method allows for the precise separation and quantification of lactose, lactulose, and this compound in complex matrices like milk.[2][12]
Method 1: Quantification of Lactose and this compound [2]
-
Chromatographic System: HPLC coupled with a UV detector.
-
Pre-column Derivatization: Required for UV detection.
-
Stationary Phase: C18 column.
-
Mobile Phase: Eluent containing an ion-pair reagent.
Method 2: Quantification of Lactulose [2]
-
Chromatographic System: HPLC coupled with an Evaporative Light Scattering Detector (ELSD).
-
Stationary Phase: Trimodal stationary phase (hydrophilic interaction, anion- and cation-exchange properties).
-
Mobile Phase: Acetonitrile/ammonium formate buffer.
Alternative HPLC Method [13]
-
Chromatographic System: HPLC with a Refractive Index (RI) detector.
-
Stationary Phase: Polymer-based amino HILIC column (e.g., Shodex VG-50 4E).
-
Mobile Phase: Acetonitrile/Methanol/Water (75/20/5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
Biological Significance and Signaling Pathways
This compound is recognized as a non-digestible carbohydrate with significant prebiotic effects.[1][14] It promotes the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus.[14] Furthermore, this compound has been shown to enhance the intestinal absorption of minerals like calcium and iron.[1][15][16]
Enzymatic Formation of this compound
The primary biotechnological route for this compound production is the enzymatic conversion of lactose using Cellobiose 2-epimerase (CEase) (EC 5.1.3.11).[15][17] This enzyme catalyzes the epimerization of the D-glucose unit at the reducing end of lactose to a D-mannose unit.[15]
References
- 1. Recent advances on physiological functions and biotechnological production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Lactulose and this compound in the Presence of Lactose in Milk using a dual HPLC analysis: Universität Hohenheim [uni-hohenheim.de]
- 3. WO2024003317A1 - Method for generating this compound preparation - Google Patents [patents.google.com]
- 4. This compound | 50468-56-9 | ACA46856 | Biosynth [biosynth.com]
- 5. usbio.net [usbio.net]
- 6. Enzymatic production of lactulose and this compound in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound production by 2 cellobiose 2-epimerases in natural milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. repositorium.uminho.pt [repositorium.uminho.pt]
- 10. researchgate.net [researchgate.net]
- 11. Novel cellobiose 2-epimerases for the production of this compound from milk ultrafiltrate containing lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | 50468-56-9 | Benchchem [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Redirecting [linkinghub.elsevier.com]
The Prebiotic Power of Epilactose: A Deep Dive into its Mechanism of Action in the Gut
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epilactose, a disaccharide epimer of lactose, is emerging as a potent prebiotic with significant potential for modulating the gut microbiome and promoting host health. This technical guide provides a comprehensive overview of the mechanism of action of this compound within the intestinal environment. Synthesizing data from in vitro and in vivo studies, this document details the journey of this compound from its resistance to digestion in the upper gastrointestinal tract to its selective fermentation by commensal bacteria in the colon. The guide elucidates the profound impact of this fermentation on the composition and metabolic output of the gut microbiota, with a particular focus on the remarkable increase in butyrate production. Furthermore, it delves into the molecular signaling pathways through which this compound-derived metabolites, primarily butyrate, exert their beneficial effects on the host, including the enhancement of gut barrier integrity and the modulation of inflammatory responses. This document is intended to be a core resource, providing detailed experimental protocols, quantitative data summaries, and visual representations of key biological processes to support further research and development in the fields of functional foods and gut-targeted therapeutics.
Introduction: The Rise of this compound as a Novel Prebiotic
Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of beneficial bacteria in the colon. This compound (4-O-β-D-galactopyranosyl-D-mannose), a structural isomer of lactose, has garnered considerable scientific interest due to its distinct prebiotic properties.[1] Unlike lactose, this compound is resistant to hydrolysis by digestive enzymes in the upper gastrointestinal tract, allowing it to reach the colon intact where it becomes a substrate for microbial fermentation.[2]
Initial studies have demonstrated that this compound supplementation promotes the proliferation of beneficial bacteria such as Bifidobacterium and Lactobacillus.[3][4] More recent evidence highlights a particularly noteworthy effect: the potent and selective stimulation of butyrate-producing bacteria.[5][6][7] Butyrate, a short-chain fatty acid (SCFA), is a crucial metabolite for maintaining gut homeostasis, serving as the primary energy source for colonocytes and possessing potent anti-inflammatory and immunomodulatory properties. The capacity of this compound to significantly elevate butyrate levels sets it apart from more established prebiotics like lactulose and fructooligosaccharides (FOS).[3][5]
This guide will systematically explore the mechanism of action of this compound, beginning with its journey through the digestive system, followed by its impact on the gut microbiota and their metabolic activities, and culminating in an analysis of the downstream effects on host physiology at the molecular level.
Gastrointestinal Transit and Bioavailability
The journey of this compound through the gastrointestinal tract is foundational to its prebiotic activity. Its resistance to digestion is a key prerequisite for its delivery to the colon.
Resistance to Upper Gastrointestinal Digestion
In vitro studies simulating human digestion have confirmed that this compound remains largely intact during its passage through the mouth, stomach, and small intestine. The INFOGEST 2.0 static in vitro digestion model, a harmonized protocol for simulating gastrointestinal food digestion, has been employed to assess the stability of this compound. This method exposes the compound to a sequential series of simulated oral, gastric, and intestinal fluids, containing the relevant enzymes and physiological conditions of each digestive phase. These studies have demonstrated that this compound exhibits high resistance to the enzymatic and acidic conditions of the upper gastrointestinal tract, ensuring its bioavailability for the colonic microbiota.
Modulation of the Gut Microbiota
Upon reaching the colon, this compound is selectively fermented by specific members of the gut microbiota, leading to significant shifts in the microbial community structure and function.
Selective Stimulation of Beneficial Bacteria
Animal and in vitro studies have consistently shown that this compound promotes the growth of beneficial bacteria. In Wistar-ST rats fed a diet supplemented with 4.5% this compound, a significant increase in the populations of Lactobacilli and bifidobacteria in the cecum was observed compared to a control diet.[3][4] Importantly, this supplementation did not lead to an increase in potentially harmful bacteria belonging to the classes Clostridia or Bacteroidetes.[3][4]
In vitro fermentation of this compound with human fecal inocula has corroborated these findings, showing a pronounced increase in the Actinobacteria phylum, which includes Bifidobacterium. Furthermore, these studies revealed a significant reduction in the Proteobacteria phylum, a group that includes many pathogenic species associated with intestinal diseases.
Potent Stimulation of Butyrate-Producing Bacteria
A key feature of this compound's mechanism of action is its remarkable ability to stimulate the proliferation and activity of butyrate-producing bacteria.[5][6][7] In vitro fermentation studies have identified an enrichment of butyrogenic genera such as Megamonas, Blautia, and Phascolarctobacterium in the presence of this compound. The selective utilization of this compound by these bacteria leads to a substantial increase in the production of butyrate.
Metabolic Impact: Short-Chain Fatty Acid Production
The fermentation of this compound by the gut microbiota results in the production of various metabolites, most notably short-chain fatty acids (SCFAs), which are pivotal in mediating the health benefits of prebiotics.
Profile of SCFA Production
The primary SCFAs produced from this compound fermentation are acetate, propionate, and butyrate. While all three are produced, the most striking feature is the disproportionately high production of butyrate. This distinct fermentation profile differentiates this compound from other prebiotics.
Quantitative Analysis of SCFA Production
In vitro fermentation studies using human fecal inocula have provided quantitative data on the superior butyrate-promoting effect of this compound compared to other prebiotics. The following table summarizes the findings from a study comparing the fermentation of this compound, lactulose, and raffinose using fecal inocula from donors on a Mediterranean diet (DM) and a vegan diet (DV).
| Metabolite | Prebiotic | Donor (Diet) | Fold Increase in Butyrate Production (vs. Control) | Fold Increase in Butyrate Production (vs. Lactulose) | Fold Increase in Butyrate Production (vs. Raffinose) |
| Butyrate | This compound | DM | Not Reported | 70-fold | 63-fold |
| Butyrate | This compound | DV | Not Reported | 29-fold | 89-fold |
Data sourced from Cardoso et al. (2024).[5]
The total production of lactate and SCFAs after 48 hours of fermentation was also significantly higher with this compound. In samples from the Mediterranean diet donor, the total production was 8.4-fold higher than the control and approximately 2.4-fold higher than with lactulose or raffinose. For the vegan donor, the increase was 15-fold higher than the control, 3.2-fold higher than lactulose, and 2.3-fold higher than raffinose.
The following table presents the concentrations of major SCFAs after 48 hours of in vitro fermentation.
| Prebiotic | Donor (Diet) | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Total Lactate + SCFAs (mM) |
| Blank (Control) | DM | ~10 | ~5 | ~1 | ~25 |
| This compound | DM | ~90 | ~45 | ~70 | 222 ± 5 |
| Lactulose | DM | ~60 | ~15 | ~1 | ~90 |
| Raffinose | DM | ~65 | ~15 | ~1 | ~95 |
| Blank (Control) | DV | ~5 | ~2 | ~0.5 | ~12 |
| This compound | DV | ~75 | ~35 | ~45 | 183 ± 24 |
| Lactulose | DV | ~40 | ~10 | ~1.5 | ~58 |
| Raffinose | DV | ~55 | ~15 | ~0.5 | ~80 |
Data are approximations derived from graphical representations in Cardoso et al. (2024) and are for illustrative purposes.
Host-Microbe Interactions: Downstream Signaling Pathways
The increased production of butyrate from this compound fermentation triggers a cascade of signaling events within the host's intestinal cells, leading to a range of physiological benefits.
Butyrate-Mediated Anti-Inflammatory Effects
Butyrate is a potent anti-inflammatory molecule that acts through two primary mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs).
Butyrate can freely diffuse into colonocytes and immune cells where it acts as an inhibitor of class I and II HDACs. By inhibiting HDACs, butyrate promotes the hyperacetylation of histones, leading to a more open chromatin structure. This epigenetic modification alters gene expression, generally leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes. A key consequence of HDAC inhibition by butyrate is the suppression of the NF-κB signaling pathway, a central regulator of inflammation. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.
References
- 1. Recent advances on physiological functions and biotechnological production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dyets.com [dyets.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Epilactose: A Technical Guide to a Novel Butyrate-Enhancing Prebiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilactose, a disaccharide composed of galactose and mannose, is emerging as a significant prebiotic candidate with distinct advantages for gut health.[1][2] Unlike traditional prebiotics, this compound demonstrates a remarkable capacity to selectively stimulate the proliferation of beneficial gut bacteria, particularly butyrate-producing species.[1][2][3] Butyrate, a short-chain fatty acid (SCFA), is a crucial energy source for colonocytes and plays a vital role in maintaining gut barrier integrity, modulating the immune system, and exerting anti-inflammatory effects.[4][5] This technical guide provides a comprehensive overview of the prebiotic properties of this compound, detailing its effects on the gut microbiota, its metabolic fate, and the experimental methodologies used to elucidate its function.
Mechanism of Action and Prebiotic Effects
This compound exerts its prebiotic effects by resisting digestion in the upper gastrointestinal tract, thereby reaching the colon intact where it is fermented by specific gut microorganisms.[1][4] This selective fermentation leads to a favorable shift in the gut microbiota composition and an increase in the production of beneficial metabolites, most notably SCFAs.
Modulation of Gut Microbiota
In vitro and in vivo studies have consistently demonstrated the potent ability of this compound to modulate the gut microbiota.
-
In Vitro Studies with Human Fecal Inocula: In vitro fermentation of this compound using human fecal samples has shown a significant increase in the abundance of beneficial bacteria. Specifically, this compound supplementation has been observed to increase the populations of Bifidobacterium, Megamonas, Blautia, and Phascolarctobacterium.[1] A key finding is the pronounced stimulation of butyrate-producing bacteria.[1][2][3]
-
In Vivo Animal Studies: Studies in Wistar-ST rats have corroborated the in vitro findings. Dietary supplementation with this compound led to a significant increase in the populations of Lactobacilli and Bifidobacteria.[6][7] Concurrently, a reduction in potentially harmful bacteria belonging to the classes Clostridia and Bacteroidetes was observed.[6][7]
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of this compound by the gut microbiota results in the production of SCFAs, with a particularly noteworthy increase in butyrate.
-
Butyrate Enhancement: In vitro studies comparing this compound to other prebiotics like lactulose and raffinose revealed a substantially higher production of butyrate with this compound. For a donor on a Mediterranean diet, butyrate production was 70- and 63-fold higher than with lactulose and raffinose, respectively.[1][2] For a vegan donor, the increase was 29- and 89-fold, respectively.[1][2]
-
Other SCFAs and Lactate: Besides butyrate, this compound fermentation also significantly increases the production of acetate and propionate.[1] The total production of lactate and SCFAs was found to be significantly higher with this compound compared to lactulose and raffinose.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on the prebiotic effects of this compound.
Table 1: In Vitro Fermentation with Human Fecal Inocula - SCFA and Lactate Production (48h)
| Donor Diet | Prebiotic | Butyrate (mM) | Propionate (mM) | Acetate & Lactate | Total Lactate & SCFAs (mM) |
| Mediterranean | This compound | 86 ± 5 | 60 ± 2 | Data not specified | 222 ± 5 |
| Lactulose | ~1.2 | Data not specified | Rich in lactate and acetate | ~92.5 | |
| Raffinose | ~1.4 | Data not specified | Rich in lactate and acetate | ~92.5 | |
| Blank | Data not specified | Data not specified | Data not specified | ~26.4 | |
| Vegan | This compound | 78 ± 6 | 49 ± 9 | Data not specified | 183 ± 24 |
| Lactulose | ~2.7 | Data not specified | Rich in lactate and acetate | ~57.2 | |
| Raffinose | ~0.88 | Data not specified | Rich in lactate and acetate | ~79.6 | |
| Blank | Data not specified | Data not specified | Data not specified | ~12.2 |
Data extracted from a study by Amorim et al. (2024).[1] Values for lactulose and raffinose butyrate are estimated based on the reported fold-increase.
Table 2: In Vivo Effects of Dietary this compound in Wistar-ST Rats
| Parameter | Control Diet | This compound Diet (4.5%) | Fructooligosaccharide (FOS) Diet (4.5%) |
| Cecal Wall Weight | Lower | Increased | Increased |
| Cecal Contents | Lower | Increased | Increased |
| Cecal pH | Higher | Decreased | Decreased |
| Lactobacilli | Lower | More numerous | More numerous |
| Bifidobacteria | Lower | More numerous | More numerous |
| Clostridia/Bacteroidetes | Higher | Proliferation not induced | Data not specified |
Data from a study by Watanabe et al. (2008).[6][7]
Experimental Protocols
In Vitro Static Batch Culture Fermentation
This protocol is based on the methodology described by Amorim and co-workers.[1]
-
Inoculum Preparation: Fresh fecal samples are collected from healthy human donors. A 10% (w/v) fecal slurry is prepared in a sterile phosphate-buffered saline (PBS) solution under anaerobic conditions.
-
Culture Medium: A basal medium is prepared containing peptone water, yeast extract, and other essential nutrients, and sterilized. The pH is adjusted to 7.0.
-
Batch Cultures: Serum bottles are filled with the growth medium and sparged with nitrogen gas to create an anaerobic environment. This compound, lactulose, or raffinose are added as the substrate at a concentration of 1% (w/v). A control (blank) with no added prebiotic is also included.
-
Inoculation and Incubation: The bottles are inoculated with the fecal slurry and incubated at 37°C for 48 hours.
-
Sampling and Analysis: Samples are collected at various time points to measure pH, gas production (H₂, CO₂, CH₄) by gas chromatography, and SCFA and lactate concentrations by high-performance liquid chromatography (HPLC).
-
Microbiota Analysis: DNA is extracted from the fermentation samples and subjected to 16S rRNA gene sequencing to determine the microbial composition.
In Vivo Rat Study
This protocol is based on the methodology described by Watanabe et al.[6][7]
-
Animals: Male Wistar-ST rats are used for the study.
-
Diets: The rats are divided into groups and fed a control diet or a diet supplemented with 4.5% this compound or 4.5% fructooligosaccharide (FOS) for a specified period.
-
Sample Collection: At the end of the study period, the rats are euthanized, and cecal contents and tissues are collected.
-
Analysis:
-
Cecal wall weight and the weight of cecal contents are measured.
-
The pH of the cecal contents is determined.
-
Bacterial populations (Lactobacilli, Bifidobacteria) in the cecal contents are quantified using real-time PCR.
-
16S rRNA gene clone libraries are constructed to analyze the overall microbial community composition.
-
Bile acids in the cecal contents are analyzed to assess the conversion of primary to secondary bile acids.
-
Visualizations
This compound Fermentation and SCFA Production Pathway
Caption: this compound fermentation by gut microbiota leading to SCFA production.
Experimental Workflow for In Vitro Fermentation
Caption: Workflow for in vitro fermentation of this compound.
Physiological Implications and Future Directions
The selective fermentation of this compound and the subsequent increase in butyrate have significant physiological implications. Butyrate is known to:
-
Serve as the primary energy source for colonocytes, promoting a healthy gut lining.[5]
-
Enhance the gut barrier function, reducing the translocation of harmful substances.
-
Exhibit anti-inflammatory and immunomodulatory effects.[8]
-
Inhibit the conversion of primary to secondary bile acids, which are implicated as promoters of colon cancer.[6][7]
Furthermore, oral administration of this compound in mice did not lead to an elevation in plasma glucose levels, suggesting it is a non-glycemic carbohydrate.[6][7] While in vitro studies have shown an increase in gas production (H₂ and CO₂), which is a positive indicator of fermentation, in vivo human studies are necessary to determine the optimal daily dosage that maximizes prebiotic effects while minimizing potential side effects like flatulence.[1]
Conclusion
This compound presents a compelling profile as a novel prebiotic with a distinct ability to promote the growth of butyrate-producing bacteria. Its selective fermentability, significant butyrate-enhancing properties, and other demonstrated health benefits in preclinical models position it as a promising ingredient for functional foods and therapeutics aimed at improving gut health. Further clinical research is warranted to fully elucidate its efficacy and optimal application in human nutrition and medicine.
References
- 1. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The potential of short-chain fatty acid epigenetic regulation in chronic low-grade inflammation and obesity [frontiersin.org]
The Physiological Effects of Epilactose Consumption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epilactose, a rare disaccharide and an epimer of lactose, is emerging as a promising prebiotic with significant potential for modulating gut health and influencing systemic physiological processes. This technical guide provides an in-depth analysis of the physiological effects of this compound consumption, drawing upon findings from in vivo and in vitro studies. It details the impact of this compound on the gut microbiota, the production of short-chain fatty acids (SCFAs), and subsequent effects on host metabolism and immune function. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic and functional food applications of this compound. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate a thorough understanding of the current state of this compound research.
Introduction
This compound (4-O-β-D-galactopyranosyl-D-mannose) is a disaccharide that exists in minute quantities in heat-treated milk[1]. Unlike its abundant isomer, lactose, this compound is a non-digestible carbohydrate, allowing it to reach the colon intact where it is fermented by the gut microbiota[1][2]. This selective fermentation by beneficial bacteria underlies its prebiotic activity, conferring a range of health benefits[1]. This guide synthesizes the current scientific knowledge on the physiological consequences of this compound consumption, with a focus on its effects on the gut microbiome, SCFA production, and the downstream signaling pathways that mediate its systemic effects.
Prebiotic Effects and Modulation of Gut Microbiota
This compound consumption has been shown to exert significant prebiotic effects, primarily by stimulating the growth of beneficial gut bacteria.
Bifidogenic and Lactobacilli-Promoting Effects
In vivo studies in rats have demonstrated that dietary supplementation with this compound leads to a significant increase in the populations of Bifidobacterium and Lactobacillus, two genera of bacteria widely recognized for their probiotic properties[3][4]. This bifidogenic effect is a hallmark of a prebiotic substance and suggests that this compound can contribute to a healthier gut microbial composition[4].
Inhibition of Potentially Harmful Bacteria
Animal studies have also indicated that this compound supplementation does not promote the growth of potentially harmful bacteria, such as those belonging to the classes Clostridia or Bacteroidetes[3][4]. This selective fermentation is a key characteristic of prebiotics, highlighting the potential of this compound to shift the microbial balance towards a more favorable state.
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of this compound by the gut microbiota results in the production of SCFAs, which are key mediators of the physiological effects of prebiotics.
Enhanced Butyrate Production
A notable effect of this compound fermentation is the significant stimulation of butyrate-producing bacteria[5][6][7]. In vitro fermentation of this compound using human fecal inocula has shown a remarkable increase in butyrate production, significantly higher than that observed with other prebiotics like lactulose and raffinose[5][6][7]. Butyrate is a critical energy source for colonocytes and has well-documented anti-inflammatory and anti-proliferative properties in the colon[8][9].
Increased Total SCFA and Lactate Production
In addition to butyrate, this compound fermentation also leads to a significant increase in the total production of SCFAs and lactate[6]. These metabolites contribute to a reduction in the pH of the colonic environment, which can inhibit the growth of pathogenic bacteria and enhance the absorption of certain minerals[3][4].
Systemic Physiological Effects
The microbial and metabolic changes induced by this compound in the gut have several systemic physiological consequences.
Mineral Absorption
Dietary intervention studies in rats have shown that this compound consumption can increase the absorption of minerals such as calcium and iron[10][11]. This effect is likely mediated by the increased production of SCFAs, which lower the colonic pH and increase the solubility of these minerals[11]. This suggests a potential role for this compound in mitigating conditions like osteopenia and anemia, particularly in populations with compromised mineral absorption[11][12].
Bile Acid Metabolism
This compound has been found to inhibit the conversion of primary bile acids to secondary bile acids in the colon[3][4]. Secondary bile acids have been implicated as promoters of colon cancer, and their reduction by this compound suggests a potential chemopreventive effect[3][4].
Glycemic Control
Oral administration of this compound in mice did not lead to an elevation in plasma glucose concentrations[3][4]. This indicates that this compound has a low glycemic index and may be a suitable carbohydrate source for individuals needing to manage blood sugar levels.
Cholesterol Levels
Some studies in rats have suggested that this compound consumption may lead to lowered levels of plasma total cholesterol and non-high-density-lipoprotein cholesterols[10].
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo and in vitro studies on the physiological effects of this compound consumption.
Table 1: Effects of this compound on Cecal Parameters and Gut Microbiota in Wistar-ST Rats
| Parameter | Control Diet | This compound Diet (4.5%) | Fructooligosaccharide (FOS) Diet (4.5%) | Reference |
| Cecal Wall Weight (g) | Lower | Increased | Increased | [3],[4] |
| Cecal Contents (g) | Lower | Increased | Increased | [3],[4] |
| Cecal pH | Higher | Decreased | Decreased | [3],[4] |
| Total Anaerobes (log CFU/g) | Lower | Tended to be greater | Tended to be greater | [3],[4] |
| Lactobacilli (log cells/g) | Lower | More numerous | More numerous | [3],[4] |
| Bifidobacteria (log cells/g) | Lower | More numerous | More numerous | [3],[4] |
Table 2: In Vitro Fermentation of this compound with Human Fecal Inocula - Butyrate Production
| Donor Diet | Prebiotic | Butyrate Production Increase (fold-change vs. control) | Reference |
| Mediterranean | This compound | 70 (vs. lactulose), 63 (vs. raffinose) | [5],[6],[7] |
| Vegan | This compound | 29 (vs. lactulose), 89 (vs. raffinose) | [5],[6],[7] |
Table 3: Effects of this compound on Mineral Absorption and Hematological Parameters in Gastrectomized Rats
| Parameter | Sham-operated Control | Gastrectomized Control | Gastrectomized + this compound (50 g/kg) | Reference |
| Intestinal Ca Absorption | Normal | Severely decreased | Partially or totally restored | [11] |
| Intestinal Fe Absorption | Normal | Severely decreased | Partially or totally restored | [11] |
| Femoral Bone Strength | Normal | Severely decreased | Partially or totally restored | [11] |
| Hemoglobin Concentration | Normal | Severely decreased | Partially or totally restored | [11] |
| Hematocrit | Normal | Severely decreased | Partially or totally restored | [11] |
Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the physiological effects of this compound.
In Vivo Animal Studies
-
Animal Models: Studies have utilized various rat models, including Wistar-ST rats[3][4] and Sprague-Dawley rats[11], as well as ddY mice[3][4].
-
Dietary Intervention: this compound is typically incorporated into the diet at concentrations ranging from 4.5% to 5% (w/w)[3][4][11]. Control diets are formulated to be isocaloric.
-
Duration: The duration of the dietary interventions typically ranges from a few weeks to 30 days[3][4][11].
-
Sample Collection and Analysis:
-
Cecal Contents: At the end of the study period, cecal contents are collected for pH measurement, analysis of bacterial populations (via culture-based methods or 16S rRNA gene sequencing), and quantification of SCFAs (typically by gas chromatography)[3][4].
-
Blood and Tissue Samples: Blood samples are collected to measure plasma glucose and lipid levels[3][4][10]. Tissues such as the femur are collected to assess bone mineral density and strength[11].
-
Mineral Absorption: Mineral absorption is often assessed through balance studies or by analyzing mineral content in tissues[11].
-
In Vitro Human Fecal Fermentation
-
Fecal Inocula: Fresh fecal samples are collected from healthy human donors with specific dietary patterns (e.g., Mediterranean or Vegan diets)[5][6].
-
Fermentation System: Batch culture fermentations are conducted under anaerobic conditions. The fermentation medium typically contains a basal nutrient source, and the test prebiotic (this compound, lactulose, or raffinose) is added as the primary carbohydrate source[5][6].
-
Incubation: The fermentations are incubated at 37°C for a defined period, often up to 48 hours[6].
-
Analysis:
-
SCFA and Lactate Production: Samples are collected at various time points to measure the concentrations of SCFAs (acetate, propionate, butyrate) and lactate, typically using gas chromatography (GC) or high-performance liquid chromatography (HPLC)[5][6].
-
Microbiota Analysis: Changes in the microbial community composition are assessed using 16S rRNA gene sequencing[5][6].
-
Signaling Pathways and Experimental Workflows
The physiological effects of this compound are mediated by complex signaling pathways initiated by its fermentation products.
This compound Metabolism in the Gut
The following diagram illustrates the metabolic fate of this compound upon consumption.
Experimental Workflow for In Vivo Rat Study
The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of this compound in a rat model.
References
- 1. mdpi.com [mdpi.com]
- 2. Beyond the Gut: Unveiling Butyrate’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbiota Analysis Using Two-step PCR and Next-generation 16S rRNA Gene Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. pnas.org [pnas.org]
- 7. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics [frontiersin.org]
- 9. Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review [mdpi.com]
- 10. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding G Protein-Coupled Receptors (GPCRs) in Gut Microbiome Interactions - Microvioma [microvioma.com]
- 12. researchgate.net [researchgate.net]
The Prebiotic Potential of Epilactose: A Technical Guide to its Health Benefits
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epilactose, a rare disaccharide and an epimer of lactose, is emerging as a potent prebiotic with significant potential for applications in functional foods and therapeutics. This technical guide provides a comprehensive overview of the health benefits associated with this compound supplementation, focusing on its profound effects on gut microbiota composition, short-chain fatty acid (SCFA) production, and mineral absorption. We present a synthesis of key quantitative data from preclinical and in vitro studies, detail the experimental methodologies employed in this research, and visualize the core signaling pathways through which this compound exerts its physiological effects. This document is intended to serve as a foundational resource for researchers and professionals in the fields of nutrition, microbiology, and drug development who are investigating the next generation of prebiotics.
Introduction
The modulation of the gut microbiome through dietary intervention is a rapidly advancing field of research with significant implications for human health. Prebiotics, selectively utilized by host microorganisms conferring a health benefit, are at the forefront of this research. This compound (4-O-β-D-galactopyranosyl-D-mannose), a structural isomer of lactose found in small quantities in heat-treated milk, has demonstrated promising prebiotic properties.[1] Unlike lactose, this compound is resistant to digestion in the upper gastrointestinal tract, allowing it to reach the colon intact where it is fermented by the resident microbiota.[2] This fermentation process leads to a cascade of beneficial effects, including the selective stimulation of salutary bacteria, a marked increase in the production of the health-promoting SCFA butyrate, and enhanced absorption of essential minerals. This guide will delve into the scientific evidence supporting these health benefits.
Modulation of Gut Microbiota and Enhanced Butyrate Production
This compound supplementation has been shown to significantly alter the composition and metabolic output of the gut microbiota. Its primary effect is the stimulation of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species, and a notable increase in butyrate-producing bacteria.
Quantitative Effects on Gut Microbiota and SCFA Production
The fermentation of this compound by gut bacteria leads to a substantial increase in the production of SCFAs, with a particularly pronounced effect on butyrate. The following tables summarize the key quantitative findings from seminal studies.
| Parameter | Control/Comparator | This compound Supplementation | Fold Change | Study |
| Butyrate Production (in vitro, human fecal inocula - Mediterranean Diet donor) | Lactulose | 70-fold higher with this compound | 70x | Cardoso et al., 2024[3] |
| Butyrate Production (in vitro, human fecal inocula - Mediterranean Diet donor) | Raffinose | 63-fold higher with this compound | 63x | Cardoso et al., 2024[3] |
| Butyrate Production (in vitro, human fecal inocula - Vegan Diet donor) | Lactulose | 29-fold higher with this compound | 29x | Cardoso et al., 2024[3] |
| Butyrate Production (in vitro, human fecal inocula - Vegan Diet donor) | Raffinose | 89-fold higher with this compound | 89x | Cardoso et al., 2024[3] |
Table 1: Effect of this compound on Butyrate Production in vitro.
| Bacterial Genus | Diet Group | Cecal Content (log CFU/g) | Study |
| Lactobacilli | Control | 8.4 ± 0.2 | Watanabe et al., 2008[4] |
| This compound (4.5%) | 9.0 ± 0.1 | Watanabe et al., 2008[4] | |
| Bifidobacteria | Control | 8.7 ± 0.3 | Watanabe et al., 2008[4] |
| This compound (4.5%) | 9.4 ± 0.2 | Watanabe et al., 2008[4] | |
| *Significantly different from control. |
Table 2: Effect of Dietary this compound on Cecal Microbiota in Wistar-ST Rats.
Experimental Protocols
The protocol for assessing the prebiotic effect of this compound using human fecal inocula is based on the methodology described by Cardoso et al. (2024).[5]
-
Fecal Sample Collection and Preparation: Fresh fecal samples are collected from healthy human donors. A 10% (w/v) fecal slurry is prepared in a sterile anaerobic phosphate-buffered saline (PBS) solution. The slurry is homogenized and filtered to remove large particulate matter.
-
Batch Culture Fermentation: Anaerobic batch fermenters are set up with a basal nutrient medium. The medium is inoculated with the fecal slurry. This compound is added as the substrate at a defined concentration (e.g., 1% w/v). Control fermenters with no substrate and comparators like lactulose or raffinose are run in parallel.
-
Incubation and Sampling: The fermenters are incubated under strict anaerobic conditions at 37°C for a specified period (e.g., 48 hours). Samples are collected at various time points for analysis.
-
SCFA Analysis: The concentrations of SCFAs (acetate, propionate, butyrate) in the fermentation broth are determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Microbiota Analysis: Bacterial DNA is extracted from the fermentation samples. The composition of the microbiota is analyzed by 16S rRNA gene sequencing to determine the relative abundance of different bacterial taxa.
The methodology for quantifying specific bacterial populations in rodent cecal contents is adapted from Watanabe et al. (2008).[4]
-
Sample Collection: At the end of the dietary intervention period, rats are euthanized, and the cecal contents are aseptically collected.
-
Serial Dilution and Plating: The cecal contents are weighed and homogenized in an anaerobic dilution solution. A series of ten-fold dilutions are prepared.
-
Selective Media: Aliquots of the dilutions are plated onto selective agar media for the target bacteria. For Bifidobacteria, a medium such as Bifidobacterium-selective agar is used. For Lactobacilli, MRS agar is commonly employed.
-
Anaerobic Incubation: The plates are incubated under anaerobic conditions at 37°C for 48-72 hours.
-
Colony Counting: The number of colony-forming units (CFU) is counted, and the bacterial concentration is expressed as log CFU per gram of cecal contents.
Enhanced Mineral Absorption
A significant health benefit of this compound supplementation observed in preclinical models is the enhanced absorption of key minerals, including calcium and iron. This effect is particularly relevant for conditions associated with mineral malabsorption.
Quantitative Effects on Mineral Absorption
Studies in rats have demonstrated that dietary this compound can improve the apparent absorption of calcium and magnesium and can counteract the effects of gastrectomy-induced malabsorption of calcium and iron.
| Parameter | Diet Group | Apparent Absorption Rate (%) | Study |
| Calcium | Control | 55.4 ± 4.1 | Nishimukai et al., 2008 |
| This compound (5%) | 70.5 ± 2.9* | Nishimukai et al., 2008 | |
| Magnesium | Control | 58.7 ± 2.9 | Nishimukai et al., 2008 |
| This compound (5%) | 69.2 ± 2.1* | Nishimukai et al., 2008 | |
| *Significantly different from control. |
Table 3: Effect of Dietary this compound on Apparent Mineral Absorption in Wistar-ST Rats.
| Parameter | Sham + Control Diet | Gastrectomy + Control Diet | Gastrectomy + this compound Diet | Study |
| Apparent Ca Absorption (%) | 45.3 ± 4.0 | 18.9 ± 3.1† | 35.8 ± 4.5 | Suzuki et al., 2010[6] |
| Apparent Fe Absorption (%) | 21.5 ± 2.1 | 8.7 ± 1.5† | 16.4 ± 2.0 | Suzuki et al., 2010[6] |
| Femoral Ca Content (mg/femur) | 225.4 ± 8.1 | 189.7 ± 7.5† | 210.3 ± 9.2 | Suzuki et al., 2010[6] |
| Hemoglobin (g/dL) | 15.1 ± 0.4 | 12.8 ± 0.5† | 14.5 ± 0.3 | Suzuki et al., 2010[6] |
| Cecal Butyrate Pool (µmol) | 18.3 ± 2.1 | 10.2 ± 1.5† | 25.4 ± 3.2* | Suzuki et al., 2010[6] |
| †Significantly different from Sham + Control. Significantly different from Gastrectomy + Control. |
Table 4: Effect of this compound on Mineral Absorption and Related Parameters in Gastrectomized Rats.
Experimental Protocols
This protocol is based on the balance method as described in studies by Nishimukai et al. (2008) and Suzuki et al. (2010).
-
Acclimatization and Diet: Rats are housed individually in metabolic cages that allow for the separate collection of urine and feces. They are acclimatized to a basal diet before being randomly assigned to a control or this compound-supplemented diet.
-
Balance Period: After a dietary adaptation period, a balance study is conducted for a defined period (e.g., 5-7 days). During this time, food intake is precisely measured, and all feces and urine are collected.
-
Sample Analysis: The diets and the collected feces are dried, weighed, and ashed. The mineral content (e.g., calcium, iron, magnesium) in the ashed samples is determined by atomic absorption spectrophotometry or inductively coupled plasma mass spectrometry (ICP-MS).
-
Calculation of Apparent Absorption: The apparent mineral absorption is calculated using the following formula: Apparent Absorption (%) = [(Mineral Intake - Fecal Mineral Excretion) / Mineral Intake] x 100
This technique, as described by Suzuki et al. (2010), allows for the direct measurement of mineral absorption in a specific segment of the intestine.
-
Animal Preparation: Rats are anesthetized, and the abdominal cavity is opened to expose the small intestine.
-
Loop Ligation: A segment of the small intestine (e.g., duodenum, jejunum, or ileum) of a specific length is isolated by ligating both ends with surgical thread, ensuring the blood supply remains intact.
-
Injection of Test Solution: A solution containing a known concentration of calcium and a non-absorbable marker (e.g., phenol red) is injected into the ligated loop. The test solution may or may not contain this compound.
-
Incubation: The loop is returned to the abdominal cavity, and the incision is temporarily closed. The animal is kept under anesthesia for a defined period (e.g., 30 minutes).
-
Sample Collection and Analysis: The loop is then removed, and the remaining luminal content is collected. The concentrations of calcium and the non-absorbable marker are measured.
-
Calculation of Absorption: The amount of calcium absorbed is calculated by the difference in the amount of calcium injected and the amount recovered, corrected for water movement using the non-absorbable marker.
Signaling Pathways and Mechanisms of Action
The health benefits of this compound are underpinned by specific molecular mechanisms, primarily related to the fermentation-derived butyrate and the direct action of this compound on the intestinal epithelium.
Butyrate-Mediated Signaling
Butyrate, produced in abundance from this compound fermentation, is a key signaling molecule in the gut. One of its primary mechanisms of action is the inhibition of histone deacetylases (HDACs).
Caption: Butyrate's signaling pathway via HDAC inhibition.
By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters the expression of numerous genes involved in cell cycle regulation, apoptosis, and inflammation. For instance, butyrate can induce the expression of the cell cycle inhibitor p21, leading to cell cycle arrest in cancer cells. It can also promote apoptosis in colon cancer cells and reduce inflammation by inhibiting the pro-inflammatory transcription factor NF-κB.
Paracellular Calcium Absorption Pathway
This compound has been shown to directly enhance the absorption of calcium in the small intestine through the paracellular pathway, which is the transport of substances through the tight junctions between epithelial cells.
Caption: this compound-mediated enhancement of paracellular calcium absorption.
This process is initiated by an unknown mechanism that activates two key kinases: Rho-associated kinase (ROCK) and myosin light chain kinase (MLCK). These kinases then phosphorylate the myosin light chain (MLC), leading to the contraction of the perijunctional actomyosin ring. This contraction increases the permeability of the tight junctions, facilitating the passive transport of calcium from the intestinal lumen into the bloodstream.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the classification of this compound as a promising prebiotic with multifaceted health benefits. Its ability to robustly increase the production of butyrate, a critical metabolite for colonic health, and to enhance the absorption of essential minerals, positions it as a valuable ingredient for functional foods and a potential therapeutic agent for a range of conditions associated with gut dysbiosis and mineral deficiencies.
For drug development professionals, the potent and selective butyrogenic effect of this compound warrants further investigation for its potential in the prevention and management of inflammatory bowel disease, colorectal cancer, and metabolic disorders. The direct effect of this compound on paracellular calcium transport also opens avenues for its use in addressing osteoporosis and other conditions related to impaired mineral absorption.
Future research should focus on well-controlled human clinical trials to confirm these preclinical findings and to establish optimal dosages for different health outcomes. Further elucidation of the specific receptors and transporters involved in the physiological responses to this compound will also be crucial for a complete understanding of its mechanisms of action. The continued exploration of this compound holds significant promise for the development of novel, evidence-based strategies for improving human health through the modulation of the gut microbiome.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability of magnesium and calcium from cow's milk and soya-bean beverage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ingestion of this compound, a non-digestible disaccharide, improves postgastrectomy osteopenia and anemia in rats through the promotion of intestinal calcium and iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Epilactose and the Gut Microbiota: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current scientific understanding of epilactose and its dynamic interaction with the intestinal flora. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings on the metabolism of this compound, its modulatory effects on the gut microbiota, and the resulting physiological implications for the host.
Introduction to this compound
This compound (4-O-β-D-galactopyranosyl-D-mannose) is a rare disaccharide and an epimer of lactose.[1] It is found in minute quantities in heat-treated milk but can be produced enzymatically from lactose using cellobiose 2-epimerase.[2][3][4] As a non-digestible carbohydrate, this compound resists hydrolysis in the upper gastrointestinal tract, allowing it to reach the colon intact where it is selectively fermented by the gut microbiota.[1][5] This selective fermentation underlies its emerging recognition as a promising prebiotic with significant potential for promoting gut health.[2][6]
Metabolism of this compound by Intestinal Flora
The prebiotic activity of this compound stems from its selective utilization by beneficial gut microorganisms. Unlike lactose, which is primarily digested in the small intestine by lactase, this compound is not a substrate for this enzyme and thus transits to the colon.[7][8] In the colon, specific bacterial species possess the enzymatic machinery to metabolize this compound.
The fermentation of this compound by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and notably, high levels of butyrate.[3][5][9] The production of these metabolites contributes to a reduction in the luminal pH of the colon.[2][6] Additionally, gases such as carbon dioxide and hydrogen are produced as byproducts of this fermentation process.[3]
Modulatory Effects on Gut Microbiota Composition
This compound has been shown to significantly alter the composition of the intestinal microbiota, promoting the growth of beneficial bacteria while inhibiting potentially pathogenic ones. This bifidogenic and butyrogenic activity is a hallmark of its prebiotic potential.[10]
Stimulation of Beneficial Bacteria
-
Bifidobacterium and Lactobacillus : In vivo studies in rats have demonstrated that dietary supplementation with this compound leads to a significant increase in the populations of Bifidobacterium and Lactobacillus in the cecum.[2][6] In vitro fermentation studies using human fecal inocula have also shown an increase in Bifidobacterium.[11]
-
Butyrate-Producing Bacteria : A key feature of this compound fermentation is the significant stimulation of butyrate-producing bacteria.[3][9][12] This effect appears to be independent of the donor's diet, as observed in studies comparing individuals on Mediterranean and vegan diets.[3][9] Genera such as Megamonas, Blautia, and Phascolarctobacterium have been shown to increase in the presence of this compound.[11]
Inhibition of Potentially Harmful Bacteria
Studies in rats have indicated that this compound supplementation does not induce the proliferation of harmful bacteria belonging to the classes Clostridia or Bacteroidetes.[2][6] In fact, a decrease in Bacteroidaceae has been observed.[13]
Quantitative Data on this compound Fermentation
The following tables summarize the quantitative data from key studies on the effects of this compound on SCFA production and microbial populations.
Table 1: Short-Chain Fatty Acid (SCFA) and Lactate Production from in vitro Fermentation of this compound
| Donor Diet | Prebiotic | Total Lactate and SCFAs (mM after 48h) | Butyrate Production (fold increase vs. control) | Reference |
| Mediterranean | This compound | 222 ± 5 | 70 (vs. lactulose), 63 (vs. raffinose) | [3][9] |
| Lactulose | ~92.5 | - | [3][9] | |
| Raffinose | ~92.5 | - | [3][9] | |
| Vegan | This compound | 183 ± 24 | 29 (vs. lactulose), 89 (vs. raffinose) | [3][9] |
| Lactulose | ~76.25 | - | [3][9] | |
| Raffinose | ~76.25 | - | [3][9] |
Table 2: Effects of Dietary this compound on Cecal Environment and Microbiota in Rats
| Parameter | Control Diet | 4.5% this compound Diet | Reference |
| Cecal pH | Not specified | Decreased | [2][6] |
| Lactobacilli (log cells/g) | ~8.5 | ~9.5 | [6] |
| Bifidobacteria (log cells/g) | ~8.0 | ~9.0 | [6] |
Experimental Protocols
In Vitro Fermentation of this compound with Human Fecal Inocula
-
Objective : To assess the prebiotic potential of this compound by measuring SCFA production and changes in microbiota composition.
-
Fecal Inoculum Preparation : Fresh fecal samples are collected from healthy adult donors. The samples are diluted in a buffer solution under anaerobic conditions to create a fecal slurry, which serves as the inoculum.[3]
-
Fermentation Medium : A basal medium containing nutrients for bacterial growth is prepared. This compound, lactulose, or raffinose (as a control prebiotic) is added to the medium at a specific concentration. A control with no added carbohydrate is also included.
-
Fermentation Conditions : The fecal inoculum is added to the fermentation medium in anaerobic conditions. The cultures are incubated at 37°C for a specified period, typically 48 hours. Samples are collected at various time points to measure pH, gas production, and SCFA concentrations.[9]
-
SCFA Analysis : SCFA concentrations (acetate, propionate, butyrate) are determined using gas chromatography (GC).[9]
-
Microbiota Analysis : DNA is extracted from the fermentation samples at the beginning and end of the incubation period. 16S rRNA gene sequencing is performed to analyze the composition of the bacterial community.[3]
Animal Study: Dietary Supplementation with this compound in Rats
-
Objective : To investigate the in vivo effects of this compound on the gut microbiota and physiological parameters.
-
Animals and Diets : Wistar-ST rats are typically used. The animals are divided into groups and fed different diets: a control diet, a diet supplemented with lactose, a diet with this compound (e.g., 4.5% w/w), and a diet with a known prebiotic like fructooligosaccharide (FOS) for comparison.[2][6]
-
Experimental Period : The rats are fed their respective diets for a period of several weeks.
-
Sample Collection : At the end of the experimental period, the rats are euthanized, and cecal contents are collected.
-
Analysis of Cecal Contents :
-
pH : The pH of the cecal contents is measured immediately after collection.[2][6]
-
Microbiota Analysis : Bacterial populations (total anaerobes, Lactobacilli, Bifidobacteria) are quantified using culture-based methods or real-time PCR of 16S rRNA genes.[2][6]
-
SCFA Analysis : SCFA concentrations in the cecal contents are determined by GC.
-
Visualizations: Pathways and Workflows
This compound Fermentation and Butyrate Production Pathway
Caption: Metabolic pathway of this compound to butyrate by gut microbiota.
Experimental Workflow for In Vitro Fermentation
Caption: Workflow for in vitro fermentation of this compound.
Physiological Implications for the Host
The interaction of this compound with the intestinal flora extends to several physiological benefits for the host:
-
Gut Barrier Integrity and Immune Modulation : The increased production of butyrate serves as a primary energy source for colonocytes, thereby strengthening the gut barrier. SCFAs also have immunomodulatory and anti-inflammatory effects.[3][11]
-
Mineral Absorption : this compound has been shown to enhance the absorption of minerals such as calcium and iron in the small intestine.[6]
-
Bile Acid Metabolism : Studies in rats have demonstrated that this compound can inhibit the conversion of primary bile acids to secondary bile acids, which are considered potential promoters of colon cancer.[2][6]
-
Blood Glucose Control : Oral administration of this compound does not lead to an elevation in plasma glucose levels, making it a suitable carbohydrate for individuals needing to manage blood sugar.[2][6]
Conclusion
This compound demonstrates significant potential as a novel prebiotic. Its selective fermentation by beneficial gut bacteria, leading to a favorable shift in the microbiota composition and a marked increase in butyrate production, underscores its value for applications in functional foods, dietary supplements, and therapeutic formulations aimed at improving gut health. Further clinical research in human subjects is warranted to fully elucidate its health benefits and establish optimal dosages.
References
- 1. Recent advances on physiological functions and biotechnological production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrating the enzymatic syntheses of lactulose, this compound and galacto-oligosaccharides [sic.vriic.usach.cl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lactose intolerance and the genetic regulation of intestinal lactase-phlorizin hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lactose digestion in humans: intestinal lactase appears to be constitutive whereas the colonic microbiome is adaptable - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Role of Epilactose in Short-Chain Fatty Acid Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilactose, a disaccharide composed of galactose and mannose, is emerging as a potent prebiotic with significant implications for gut health and therapeutic development. Unlike its isomer lactose, this compound resists digestion in the upper gastrointestinal tract and is selectively fermented by beneficial gut microbiota in the colon. This fermentation process leads to the production of short-chain fatty acids (SCFAs), particularly butyrate, which play a crucial role in maintaining intestinal homeostasis and influencing systemic health. This technical guide provides an in-depth analysis of the role of this compound in SCFA production, detailing the underlying microbial metabolism, experimental methodologies for its study, and the subsequent signaling pathways activated by its fermentation products.
Data on Short-Chain Fatty Acid Production from this compound Fermentation
In vitro fermentation studies using human fecal inocula have demonstrated the robust capacity of this compound to stimulate the production of SCFAs. Notably, this compound fermentation consistently yields significantly higher concentrations of butyrate compared to other well-established prebiotics such as lactulose and raffinose.[1][2][3][4][5][6][7] The following tables summarize the quantitative data from these studies, providing a comparative overview of SCFA production.
| Table 1: Total SCFA and Lactate Production from In Vitro Fermentation of Prebiotics (48 hours) | |||
| Donor Diet | Prebiotic | Total SCFA + Lactate (mM) | Reference |
| Mediterranean | This compound | 222 ± 5 | [2] |
| Lactulose | ~75 | [2][8][9] | |
| Raffinose | ~75 | [2][8][9] | |
| Vegan | This compound | 183 ± 24 | [2] |
| Lactulose | ~60 | [2][8][9] | |
| Raffinose | ~60 | [2][8][9] |
| Table 2: Individual SCFA and Lactate Concentrations after 48-hour In Vitro Fermentation | |||||
| Donor Diet | Prebiotic | Lactate (mM) | Acetate (mM) | Propionate (mM) | Butyrate (mM) |
| Mediterranean | This compound | Not specified | Not specified | 60 ± 2 | 86 ± 5 |
| Lactulose | High | High | Low | Low | |
| Raffinose | High | High | Low | Low | |
| Vegan | This compound | Not specified | Not specified | 49 ± 9 | 78 ± 6 |
| Lactulose | High | High | Low | Low | |
| Raffinose | High | High | Low | Low |
Note: Specific concentrations for lactate and acetate for each prebiotic were not always detailed in the source material, but the general trend of high lactate and acetate for lactulose and raffinose versus high propionate and butyrate for this compound was consistently reported.[2][8][9]
Microbial Metabolism of this compound to Short-Chain Fatty Acids
The enhanced production of butyrate from this compound fermentation is primarily attributed to a two-stage process involving cross-feeding between different members of the gut microbiota.
-
Initial Fermentation by Bifidobacteria: this compound selectively promotes the growth of beneficial bacteria, particularly species of Bifidobacterium.[6][7][10][11] These bacteria possess β-galactosidases that can hydrolyze this compound into its constituent monosaccharides: galactose and mannose.[12][13][14][15][16]
-
Galactose Metabolism: The liberated galactose is metabolized through the Leloir pathway to enter the central fermentative pathway.[8][10][17][18][19]
-
Mannose Metabolism: Mannose is isomerized to fructose, which then enters the "bifid shunt," the characteristic metabolic pathway of bifidobacteria.[11][20][21][22] Through the bifid shunt, these monosaccharides are converted into acetate and lactate.[23][24][25][26]
-
-
Cross-Feeding and Butyrate Production: Butyrate-producing bacteria, such as Faecalibacterium prausnitzii, Anaerostipes caccae, and Roseburia species, are unable to directly metabolize complex carbohydrates like this compound efficiently.[3][27] Instead, they utilize the acetate and lactate produced by bifidobacteria as substrates for butyrate synthesis.[1][17][28][29][30] This metabolic interplay, known as cross-feeding, is the key mechanism behind the high butyrate yield from this compound fermentation.
Experimental Protocols
In Vitro Fecal Fermentation of this compound
This protocol outlines a typical batch culture fermentation to assess the impact of this compound on the gut microbiota.
Materials:
-
Anaerobic chamber (90% N₂, 5% H₂, 5% CO₂)
-
Sterile, capped sampling cups and fermentation tubes
-
Phosphate-buffered saline (PBS), pre-reduced
-
Basal fermentation medium (e.g., Gut Simulation Medium)
-
This compound solution (sterile)
-
Fresh human fecal samples from healthy donors
-
Centrifuge
-
Incubator shaker
Procedure:
-
Fecal Slurry Preparation:
-
Within the anaerobic chamber, homogenize a fresh fecal sample in pre-reduced PBS to create a 20% (w/v) slurry.[22]
-
Centrifuge the slurry at low speed (e.g., 500 x g for 5 minutes) to pellet large debris.
-
Collect the supernatant to serve as the fecal inoculum.
-
-
Fermentation Setup:
-
To sterile fermentation tubes, add the basal medium and the this compound solution to the desired final concentration (e.g., 1% w/v). Include a control group with no added prebiotic.
-
Inoculate each tube with the fecal slurry supernatant (e.g., 10% v/v).[22]
-
Seal the tubes and incubate at 37°C with gentle shaking for a specified period (e.g., 24 or 48 hours).
-
-
Sample Collection:
-
At designated time points, collect aliquots from each fermentation tube for SCFA analysis and microbial community profiling.
-
Immediately centrifuge the aliquots to pellet bacterial cells and collect the supernatant for SCFA quantification.
-
Store supernatants and pellets at -80°C until analysis.
-
References
- 1. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate inhibits histone deacetylase 2 expression to alleviate liver fibrosis in biliary atresia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leloir pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Unraveling the Leloir Pathway of Bifidobacterium bifidum: Significance of the Uridylyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a novel recombinant D-mannose isomerase from Bifidobacterium bifidum and its catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intra- and Extracellular β-Galactosidases from Bifidobacterium bifidum and B. infantis: Molecular Cloning, Heterologous Expression, and Comparative Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Bifidobacterial β-Galactosidase-Mediated Production of Galacto-Oligosaccharides: Structural and Preliminary Functional Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 17. Unraveling the Leloir pathway of Bifidobacterium bifidum: significance of the uridylyltransferases [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Mechanism of high-mannose N-glycan breakdown and metabolism by Bifidobacterium longum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Bifidobacterium shunt | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Novel molecular, structural and evolutionary characteristics of the phosphoketolases from bifidobacteria and Coriobacteriales - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Unique sugar metabolic pathways of bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pnas.org [pnas.org]
- 28. "Butyrate attenuates high-fat diet induced glomerulopathy through GPR43" by Ying Shi, Lin Xing et al. [scholarworks.utrgv.edu]
- 29. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. journals.physiology.org [journals.physiology.org]
Epilactose: A Technical Guide to its Potentiation of Butyrate-Producing Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epilactose, a rare disaccharide composed of galactose and mannose, is emerging as a promising prebiotic with significant potential for modulating the gut microbiome. This technical guide provides an in-depth analysis of the current scientific evidence surrounding this compound and its profound impact on butyrate-producing bacteria. Butyrate, a short-chain fatty acid (SCFA), is a crucial metabolite for maintaining gut homeostasis and has systemic health benefits. This document details the quantitative effects of this compound on butyrate production, outlines the experimental protocols for its study, and visualizes the key signaling pathways involved. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the comprehensive knowledge required to explore the therapeutic potential of this compound.
Introduction
The selective modulation of the gut microbiota through prebiotics is a rapidly advancing field of research with significant therapeutic implications. This compound (4-O-β-D-galactopyranosyl-D-mannose) is a structural isomer of lactose that has demonstrated remarkable prebiotic properties. Unlike lactose, this compound largely resists digestion in the upper gastrointestinal tract, allowing it to reach the colon where it is fermented by specific commensal bacteria.
A growing body of evidence highlights the exceptional ability of this compound to stimulate the growth and metabolic activity of butyrate-producing bacteria. Butyrate is the preferred energy source for colonocytes and plays a vital role in maintaining the integrity of the intestinal barrier, regulating immune responses, and influencing cellular proliferation and differentiation. This guide synthesizes the current understanding of the relationship between this compound and these critical gut commensals.
Quantitative Impact of this compound on Butyrate Production
In vitro fermentation studies using human fecal inocula have consistently demonstrated the superior efficacy of this compound in promoting butyrate production compared to other well-known prebiotics.
Table 1: Production of Short-Chain Fatty Acids (SCFAs) after 48 hours of In Vitro Fecal Fermentation [1]
| Prebiotic | Donor Diet | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Fold Increase in Butyrate (vs. Lactulose) | Fold Increase in Butyrate (vs. Raffinose) |
| This compound | Mediterranean | 60 ± 2 | - | 86 ± 5 | 70 | 63 |
| This compound | Vegan | 49 ± 9 | - | 78 ± 6 | 29 | 89 |
| Lactulose | Mediterranean | - | - | ~1.2 | - | - |
| Lactulose | Vegan | - | - | ~2.7 | - | - |
| Raffinose | Mediterranean | - | - | ~1.4 | - | - |
| Raffinose | Vegan | - | - | ~0.9 | - | - |
| Blank | Mediterranean | - | - | < 1 | - | - |
| Blank | Vegan | - | - | < 1 | - | - |
Data is presented as mean ± standard deviation. Propionate concentrations for this compound were not specified in the source. Butyrate concentrations for lactulose and raffinose were estimated based on the reported fold increases.
The data clearly indicates that this compound supplementation leads to a substantial and significantly higher production of butyrate, irrespective of the dietary background of the fecal donor.[1][2] This suggests a robust and broad-spectrum effect on butyrate-producing bacteria.
Impact on Butyrate-Producing Bacteria
This compound selectively promotes the growth of several key butyrate-producing bacteria. While comprehensive species-level data is still emerging, studies have shown an increase in the abundance of genera known to contain potent butyrate producers.
-
Increased Abundance: In vitro studies have reported that this compound fermentation leads to an increase in the relative abundance of Bifidobacterium, Megamonas, Blautia, and Phascolarctobacterium.[3] Animal studies in rats have also shown a significant increase in Bifidobacterium and Lactobacillus populations following dietary supplementation with this compound.[4][5]
-
Correlation with Butyrate Production: A positive correlation has been observed between the increased abundance of certain bacterial species and the production of butyrate during this compound fermentation.[6] For instance, Bacteroides thetaiotaomicron, a known propionate producer, has also been shown to promote the growth of butyrate-producing strains and its presence is positively correlated with butyrate production in the presence of this compound.[6]
Further research is required to elucidate the precise impact of this compound on key butyrate-producing species such as Faecalibacterium prausnitzii and Roseburia spp..
Experimental Protocols
In Vitro Fecal Fermentation
This protocol outlines a typical batch culture fermentation model to assess the prebiotic potential of this compound.
-
Inoculum Preparation:
-
Collect fresh fecal samples from healthy human donors who have not consumed antibiotics for at least three months.
-
Within 2 hours of collection, homogenize the feces (10% w/v) in an anaerobic phosphate-buffered saline (PBS; 0.1 M, pH 7.4).
-
Filter the fecal slurry through several layers of sterile cheesecloth to remove large particulate matter.
-
-
Fermentation Medium:
-
Prepare a basal medium containing (per liter): 2 g peptone, 2 g yeast extract, 0.1 g NaCl, 0.04 g K2HPO4, 0.04 g KH2PO4, 0.01 g MgSO4·7H2O, 0.01 g CaCl2·6H2O, 2 g NaHCO3, 2 ml Tween 80, 0.05 g L-cysteine hydrochloride, and 1 mg resazurin.
-
Dispense the medium into anaerobic culture vessels (e.g., serum bottles) and sparge with oxygen-free nitrogen gas to create an anaerobic environment.
-
Autoclave the medium. Aseptically add filter-sterilized solutions of hemin (5 mg/L) and vitamin K1 (10 µL/L).
-
-
Fermentation Procedure:
-
Aseptically add a sterile solution of this compound to the fermentation medium to a final concentration of 1% (w/v).
-
Inoculate the medium with the prepared fecal slurry (e.g., 5-10% v/v).
-
Incubate the cultures at 37°C under anaerobic conditions for 48 hours.
-
Collect samples at various time points (e.g., 0, 24, 48 hours) for SCFA analysis and microbial community profiling.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation [mdpi.com]
Epilactose: A Toxicological and Safety Review for Researchers and Drug Development Professionals
An In-depth Technical Guide
Epilactose, a rare disaccharide and an epimer of lactose, has garnered interest for its potential prebiotic properties. As a novel ingredient, a thorough evaluation of its toxicological profile is paramount for its consideration in food and pharmaceutical applications. This technical guide provides a comprehensive overview of the current state of knowledge regarding the safety of this compound, drawing from available preclinical studies. Due to the limited direct toxicological data on this compound, this guide also incorporates safety information on the structurally similar disaccharide, lactulose, and outlines standard toxicological testing protocols relevant to novel food ingredients.
Current Understanding of this compound Safety: Preclinical Evidence
To date, the safety assessment of this compound has primarily been inferred from studies investigating its biological effects as a prebiotic in animal models. These studies, while not designed as classical toxicology assessments, provide valuable insights into the physiological response to this compound consumption.
Prebiotic Effects and Physiological Responses in Rodents
Studies in Wistar-ST and Sprague-Dawley rats have demonstrated that dietary supplementation with this compound leads to several physiological changes consistent with prebiotic activity. These include increased cecal wall weight, a decrease in the pH of cecal contents, and a proliferation of beneficial gut bacteria such as Lactobacilli and Bifidobacterium[1][2][3]. Notably, these studies did not report any adverse effects associated with this compound administration.
One study found that oral administration of this compound did not elevate plasma glucose concentrations in ddY mice, suggesting it is a non-digestible carbohydrate[1][2]. Furthermore, research indicates that this compound can enhance the absorption of minerals like calcium and iron, particularly in post-gastrectomy rat models, and may have a beneficial impact on serum lipid metabolism[4][5].
Table 1: Summary of Preclinical Studies on the Biological Effects of this compound
| Species/Strain | Dosage | Duration | Key Findings | Reference |
| Wistar-ST rats | 4.5% in diet | Not specified | Increased cecal wall weight, decreased cecal pH, increased Lactobacilli and Bifidobacteria. No observed proliferation of harmful bacteria. | [1][2] |
| ddY mice | 0.15 mmol (oral) | Single dose | Did not elevate plasma glucose concentration. | [1][2] |
| Wistar-ST rats | Not specified | Not specified | Increased absorption of calcium and magnesium; lower plasma total and non-HDL cholesterol. | [4] |
| Sprague-Dawley rats (gastrectomized) | 50 g/kg in diet | 30 days | Restored intestinal calcium and iron absorption; improved bone strength and hemoglobin concentration. | [5] |
Experimental Protocol: In Vivo Prebiotic Effects Assessment in Rats
The following methodology is a synthesis of the experimental designs reported in studies investigating the prebiotic properties of this compound[1][2][4][5].
-
Animal Model: Male Wistar-ST or Sprague-Dawley rats.
-
Acclimatization: Animals are housed in a controlled environment and acclimatized for a week before the experiment.
-
Dietary Groups:
-
Control group: Fed a basal diet.
-
This compound group: Fed the basal diet supplemented with a specified percentage of this compound (e.g., 4.5% or 50 g/kg).
-
Positive control group (optional): Fed the basal diet supplemented with a known prebiotic like fructooligosaccharide.
-
-
Administration: The test diets are provided ad libitum for a defined period (e.g., 30 days).
-
Parameters Monitored:
-
Daily food intake and weekly body weight.
-
At the end of the study, animals are euthanized, and cecal contents and tissues are collected.
-
Microbiological Analysis: Cecal contents are analyzed for bacterial populations (e.g., total anaerobes, Lactobacilli, Bifidobacteria) using culture-based methods or real-time PCR. 16S rRNA gene sequencing can be used for a more comprehensive analysis of the microbiota.
-
Biochemical Analysis: Cecal pH is measured. Short-chain fatty acid (SCFA) concentrations in the cecum are determined by gas chromatography.
-
Physiological Parameters: Blood samples are collected for analysis of glucose and lipid profiles. Mineral absorption can be assessed through balance studies or analysis of bone mineral content.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the groups.
Experimental workflow for assessing the prebiotic effects of this compound in a rat model.
Comparative Toxicological Data: Lactulose
Given the structural similarity between this compound and lactulose, the toxicological data for lactulose can serve as a preliminary reference for the safety assessment of this compound. Lactulose has a long history of use as a laxative and for the treatment of hepatic encephalopathy[6][7].
Table 2: Summary of Toxicological Data for Lactulose
| Study Type | Species | Route | Results | Reference |
| Acute Toxicity (LD50) | Rat | Oral | >30 mL/kg | [8][9] |
| Acute Toxicity (LD50) | Mouse | Oral | 48.8 mL/kg | [8][9] |
| Subchronic Toxicity (21 weeks) | Rat | Oral (in diet) | No treatment-related toxicity observed at supplementation levels up to 5%. | [10][11] |
| Genotoxicity (Comet Assay) | Rat | Oral | Offered a degree of protection from the genotoxic effects of a known colon carcinogen (DMH). | [12] |
| Carcinogenicity/Mutagenicity | Not specified | Not specified | Information on long-term mutagenic or carcinogenic potential is not available. | [9] |
| Reproductive Toxicity | Rat, Mouse, Rabbit | Oral | No evidence of impaired fertility. | [8] |
Standard Toxicological Studies for Novel Food Ingredients
In the absence of a complete toxicological profile for this compound, this section outlines the standard battery of tests typically required for the safety assessment of novel food ingredients, based on guidelines from regulatory bodies like the OECD and FDA[13][14][15].
Acute Oral Toxicity
-
Objective: To determine the short-term toxicity of a single high dose of a substance.
-
Guideline: OECD Test Guideline 425 (Acute Oral Toxicity: Up-and-Down Procedure)[16].
-
Methodology:
-
Animal Model: Typically rats, one sex (usually females).
-
Procedure: A single animal is dosed. If the animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose. This sequential dosing minimizes the number of animals required.
-
Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that would be lethal to 50% of the animals. Observations of clinical signs of toxicity are also recorded.
-
Subchronic Oral Toxicity (90-day study)
-
Objective: To evaluate the adverse effects of repeated exposure to a substance over a 90-day period.
-
Guideline: OECD Test Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents).
-
Methodology:
-
Animal Model: Rats are the preferred species.
-
Dose Groups: At least three dose levels and a concurrent control group.
-
Administration: The test substance is administered daily in the diet or by gavage for 90 days.
-
Parameters Monitored: Daily clinical observations, weekly body weight and food consumption, ophthalmological examination, hematology, clinical biochemistry, urinalysis, and, at termination, gross necropsy, organ weights, and histopathological examination of tissues.
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.
-
Genotoxicity
A battery of in vitro and in vivo tests is required to assess the potential of a substance to cause genetic damage.
-
Bacterial Reverse Mutation Test (Ames Test):
-
Objective: To detect gene mutations (point mutations).
-
Guideline: OECD Test Guideline 471 (Bacterial Reverse Mutation Test).
-
Methodology: Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is mutagenic, it will cause the bacteria to revert to a state where they can synthesize their own histidine and thus grow on a histidine-free medium.
-
-
In Vitro Mammalian Chromosomal Aberration Test:
-
Objective: To detect structural chromosome damage in mammalian cells.
-
Guideline: OECD Test Guideline 473 (In Vitro Mammalian Chromosomal Aberration Test).
-
Methodology: Cultured mammalian cells (e.g., Chinese hamster ovary cells) are exposed to the test substance. After a suitable treatment period, the cells are harvested, and metaphase chromosomes are examined for structural aberrations.
-
-
In Vivo Mammalian Erythrocyte Micronucleus Test:
-
Objective: To detect chromosome damage in vivo.
-
Guideline: OECD Test Guideline 474 (Mammalian Erythrocyte Micronucleus Test).
-
Methodology: The test substance is administered to rodents (usually mice or rats). Bone marrow or peripheral blood is collected, and immature erythrocytes are analyzed for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
A tiered approach to genotoxicity testing.
Signaling Pathways and Logical Relationships
The primary biological activity of this compound identified to date is its role as a prebiotic, influencing the composition and metabolic activity of the gut microbiota. The downstream effects are mediated by the products of bacterial fermentation, principally short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate.
Metabolic pathway of this compound as a prebiotic.
Conclusion and Future Directions
The available evidence suggests that this compound is well-tolerated in animal models at the doses tested and exhibits promising prebiotic effects. However, a comprehensive toxicological evaluation according to international guidelines is currently lacking. To fully establish the safety profile of this compound for its intended uses in food and pharmaceuticals, a complete battery of toxicological studies, including acute, subchronic, and chronic toxicity, as well as genotoxicity and reproductive toxicity assessments, is necessary. The data on lactulose provides a useful preliminary benchmark, suggesting a low order of toxicity. For researchers and drug development professionals, the path forward for this compound will require rigorous safety testing to complement the encouraging data on its biological activity.
References
- 1. Prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effects of this compound on calcium absorption and serum lipid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ingestion of this compound, a non-digestible disaccharide, improves postgastrectomy osteopenia and anemia in rats through the promotion of intestinal calcium and iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lactulose - Wikipedia [en.wikipedia.org]
- 7. Lactulose - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. medcentral.com [medcentral.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Sub chronic toxicity studies of lactulose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effect of lactulose on DNA damage induced by DMH in the colon of human flora-associated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oecd guidelines for toxicology studies | PPTX [slideshare.net]
- 14. Guidelines for the Safety Assessment of Novel Foods - Canada.ca [canada.ca]
- 15. fda.gov [fda.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Enzymatic Synthesis of Epilactose from Lactose: Application Notes and Protocols for Researchers
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of epilactose from lactose, a process of significant interest for the production of this prebiotic and potential therapeutic agent.
Introduction
This compound (4-O-β-D-galactopyranosyl-D-mannose) is a rare disaccharide and an epimer of lactose. It is not readily digested by human intestinal enzymes, allowing it to function as a prebiotic that promotes the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus.[1] Research has also highlighted its potential in promoting mineral absorption, preventing obesity, and reducing plasma cholesterol levels.[2] The enzymatic synthesis of this compound from lactose, a readily available substrate from the dairy industry, presents a promising and sustainable production method.[2] This process primarily utilizes cellobiose 2-epimerases (CEases), which catalyze the conversion of lactose to this compound.[2][3]
Principle of Enzymatic Synthesis
The core of this process is the enzymatic epimerization of the glucose moiety in lactose at the C-2 position to a mannose moiety, resulting in the formation of this compound. Some cellobiose 2-epimerases may also exhibit isomerase activity, leading to the formation of lactulose as a byproduct.[1]
Key Enzyme: Cellobiose 2-epimerase (CEase) (EC 5.1.3.11)
Data Presentation: A Comparative Overview of Enzymatic Systems
The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound, providing a comparative look at different enzyme sources and reaction conditions.
Table 1: Comparison of Cellobiose 2-Epimerases for this compound Synthesis
| Enzyme Source | Recombinant Host | Optimal pH | Optimal Temperature (°C) | This compound Yield (%) | Reference |
| Caldicellulosiruptor saccharolyticus | Saccharomyces cerevisiae | 7.5 | 80 | 27 | [4][5] |
| Caldicellulosiruptor saccharolyticus | E. coli | 7.5 | 50-80 | 15.5 | [6] |
| Flavobacterium johnsoniae | E. coli | Not Specified | 8 | 30-33 | [3] |
| Pedobacter heparinus | E. coli | Not Specified | 8 | 30-33 | [3] |
| Rhodothermus marinus | Not Specified | Not Specified | 50 | 30 | [6] |
| Ruminococcus albus | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Caldicellulosiruptor obsidiansis | Not Specified | 7.5 | 70 | 11 (with lactulose as major product) | [1] |
Table 2: Reaction Conditions and this compound Yields
| Enzyme Source | Substrate Concentration (g/L) | Temperature (°C) | Reaction Time (h) | This compound Concentration (g/L) | This compound Yield (%) | Reference |
| Caldicellulosiruptor saccharolyticus | 48.5 (in milk) | 50 | 24 | 7.49 | 15.5 | [6] |
| Caldicellulosiruptor saccharolyticus | 48.5 (in milk) | 8 | 72 | 6.57 | 13.6 | [6] |
| Caldicellulosiruptor saccharolyticus | 50 | 80 | 1.5 | ~13.5 | 27 | [5][7] |
| Flavobacterium johnsoniae & Pedobacter heparinus | Milk Lactose | 8 | 24 | Not Specified | 30-33 | [3] |
| Rhodothermus marinus (immobilized) | 100 | 50 | Continuous (13 days) | 30 | 30 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the enzymatic synthesis of this compound.
Protocol 1: Recombinant Expression and Purification of Cellobiose 2-Epimerase (Example from E. coli)
This protocol is a generalized procedure based on common practices for recombinant protein expression and purification.
1. Gene Cloning and Expression Vector Construction:
- Synthesize or PCR-amplify the gene encoding the desired cellobiose 2-epimerase (e.g., from Caldicellulosiruptor saccharolyticus).
- Clone the gene into a suitable expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).
- Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression:
- Inoculate a single colony of the transformed E. coli into Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for several hours (e.g., 16-20 h) to enhance soluble protein expression.
3. Cell Lysis and Crude Extract Preparation:
- Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 300 mM NaCl and 10 mM imidazole).
- Lyse the cells by sonication or using a French press on ice.
- Clarify the lysate by centrifugation (e.g., 12000 x g for 30 minutes at 4°C) to remove cell debris.
4. Protein Purification (Affinity Chromatography for His-tagged protein):
- Equilibrate a Ni-NTA affinity chromatography column with the lysis buffer.
- Load the clarified cell lysate onto the column.
- Wash the column with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
- Elute the His-tagged cellobiose 2-epimerase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- Collect the fractions and analyze for the presence of the purified enzyme using SDS-PAGE.
- Pool the fractions containing the purified enzyme and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).
- Determine the protein concentration using a standard method (e.g., Bradford assay).
Protocol 2: Enzymatic Synthesis of this compound from Lactose
This protocol outlines the batch conversion of lactose to this compound using purified cellobiose 2-epimerase.
1. Reaction Setup:
- Prepare a lactose solution (e.g., 50 g/L) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
- Pre-incubate the lactose solution at the optimal temperature for the specific cellobiose 2-epimerase being used (refer to Table 1).
- Add the purified cellobiose 2-epimerase to the reaction mixture. The enzyme concentration should be optimized for efficient conversion.
2. Incubation:
- Incubate the reaction mixture at the optimal temperature with gentle stirring for a predetermined period (e.g., 1.5 to 72 hours, depending on the enzyme and conditions).
- Take samples at regular intervals to monitor the progress of the reaction.
3. Reaction Termination:
- Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes). This will denature the enzyme and stop the conversion.
4. Sample Preparation for Analysis:
- Centrifuge the terminated reaction mixture to pellet the denatured enzyme.
- Filter the supernatant through a 0.22 µm syringe filter before analysis by HPLC.
Protocol 3: Quantification of Lactose and this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a common HPLC method for the separation and quantification of lactose and this compound.
1. HPLC System and Column:
- An HPLC system equipped with a Refractive Index (RI) detector is typically used.
- A suitable column for sugar analysis, such as an amino-based column (e.g., Shodex Asahipak NH2P-50 4E) or a ligand-exchange column, is required. A Shodex HILICpak VG-50 4E column has also been shown to provide good separation.[8]
2. Chromatographic Conditions (Example):
- Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) is a common mobile phase.
- Flow Rate: Typically around 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature, for instance, 40°C.
- Injection Volume: 10-20 µL.
3. Standard Preparation:
- Prepare a series of standard solutions of known concentrations of lactose and this compound in the mobile phase.
- Generate a calibration curve for each sugar by plotting the peak area against the concentration.
4. Sample Analysis:
- Inject the prepared samples from the enzymatic reaction into the HPLC system.
- Identify the peaks for lactose and this compound based on their retention times compared to the standards.
- Quantify the concentration of each sugar in the samples using the calibration curves. A dual HPLC analysis may be necessary for complex mixtures also containing lactulose.[9][10]
Downstream Processing and Purification of this compound
After the enzymatic reaction, the mixture will contain this compound, unreacted lactose, and potentially byproducts like lactulose. A multi-step purification process is often necessary to obtain high-purity this compound.
1. Removal of Unreacted Lactose:
- Selective Hydrolysis: Use of β-galactosidase to selectively hydrolyze the remaining lactose into glucose and galactose.[11]
- Crystallization: Cooling the reaction mixture to induce the crystallization of lactose, which can then be removed by filtration.
2. Removal of Monosaccharides:
- Yeast Fermentation: Employing yeast (e.g., Saccharomyces cerevisiae) to consume the glucose and galactose generated from lactose hydrolysis.[11]
3. Chromatographic Purification:
- Activated Charcoal Chromatography: Used to adsorb and then selectively elute this compound.
- Ion-Exchange Chromatography: Can be used to separate sugars based on their interactions with the charged stationary phase.
Visualizations
Enzymatic Reaction of Lactose to this compound
Caption: Enzymatic conversion of lactose to this compound.
Experimental Workflow for this compound Synthesis and Purification
Caption: Workflow for this compound synthesis and purification.
References
- 1. Characterisation of a novel cellobiose 2-epimerase from thermophilic Caldicellulosiruptor obsidiansis for lactulose production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical preparation of this compound produced with cellobiose 2-epimerase from Ruminococcus albus NE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Lactulose and this compound in the Presence of Lactose in Milk using a dual HPLC analysis: Universität Hohenheim [uni-hohenheim.de]
- 5. researchgate.net [researchgate.net]
- 6. Immobilization of a thermostable cellobiose 2-epimerase from Rhodothermus marinus JCM9785 and continuous production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated HPLC-RI Method for the Determination of Lactulose and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound production by 2 cellobiose 2-epimerases in natural milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of a recombinant cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus and its application in the production of mannose from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shodexhplc.com [shodexhplc.com]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Epilactose Production Using Cellobiose 2-Epimerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilactose, a rare disaccharide composed of galactose and mannose, is gaining significant attention as a potential prebiotic for applications in functional foods and pharmaceuticals.[1][2][3] Unlike its abundant isomer lactose, this compound is not readily digested in the upper gastrointestinal tract and can selectively stimulate the growth of beneficial gut microbiota.[3][4] The enzymatic production of this compound from lactose using cellobiose 2-epimerase (CE) presents a promising and environmentally friendly alternative to chemical synthesis methods.[5][6]
Cellobiose 2-epimerases (EC 5.1.3.11) are a class of enzymes that catalyze the reversible epimerization of the C2 hydroxyl group of the glucose unit at the reducing end of β-1,4-linked disaccharides.[6][7] When lactose is used as a substrate, CE converts the glucose moiety to mannose, resulting in the formation of this compound (4-O-β-D-galactopyranosyl-D-mannose).[3] This application note provides detailed protocols for the production of this compound using recombinant cellobiose 2-epimerase, including enzyme production, purification, enzymatic reaction, and product analysis.
Enzymatic Reaction Pathway
The enzymatic conversion of lactose to this compound by cellobiose 2-epimerase is a direct epimerization reaction. Some cellobiose 2-epimerases also exhibit a side isomerization activity, converting lactose to lactulose.[8][9]
References
- 1. Novel cellobiose 2-epimerases for the production of this compound from milk ultrafiltrate containing lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound production by 2 cellobiose 2-epimerases in natural milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic properties of cellobiose 2-epimerase from Ruminococcus albus and the synthesis of rare oligosaccharides by the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in bio-production of lactulose using cellobiose 2-epimerases - Nanjing Tech University [pure.njtech.edu.cn]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterisation of a novel cellobiose 2-epimerase from thermophilic Caldicellulosiruptor obsidiansis for lactulose production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Epilactose using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of epilactose in various matrices, including milk products and pharmaceutical formulations. The following methods have been compiled from validated analytical procedures, offering a range of chromatographic techniques to suit different laboratory capabilities and sample complexities.
Introduction to this compound Quantification
This compound, a disaccharide isomer of lactose, is a key indicator of heat treatment in milk and a potential prebiotic compound.[1][2] Its accurate quantification is crucial for quality control in the food industry and for research and development in pharmaceuticals. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, offering high resolution and sensitivity. This document outlines three distinct HPLC methodologies for this compound quantification:
-
Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
-
Method 2: Hydrophilic Interaction Chromatography (HILIC) with Refractive Index (RI) Detection
-
Method 3: Dual HPLC System with UV and Evaporative Light Scattering Detection (ELSD) for Complex Matrices
Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
This method is highly sensitive and specific for carbohydrates, making it ideal for the analysis of this compound, even in the presence of a large excess of lactose.[3] The separation is based on the weak acidic nature of carbohydrates, which allows for their separation as oxyanions at high pH using anion-exchange chromatography.
Experimental Protocol
1. Sample Preparation (Milk Products):
- Dilute the milk sample with an appropriate volume of ultrapure water.
- For protein precipitation, add Carrez solution I and Carrez solution II.
- Vortex the mixture and centrifuge to obtain a clear supernatant.
- Filter the supernatant through a 0.45 µm membrane filter prior to injection.
2. HPLC-PAD System and Conditions:
- Column: A high-performance anion-exchange column, such as a Dionex CarboPac™ PA1 or equivalent.
- Mobile Phase: A gradient of sodium hydroxide and sodium acetate solutions. A typical gradient could be:
- 0-10 min: Isocratic with 16 mM NaOH
- 10-20 min: Linear gradient to 16 mM NaOH and 150 mM NaOAc
- Followed by a column wash and re-equilibration step.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 20 µL
- Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.
3. Calibration:
- Prepare a series of standard solutions of this compound in ultrapure water.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
Data Presentation
| Parameter | Value | Reference |
| Column | Anion-exchange (borate complexes) | [3] |
| Detector | Not specified, but PAD is common for HPAE | |
| Application | Milk and milk products | [3] |
| Key Feature | Reliable quantification in the presence of high lactose concentrations. | [3] |
Workflow Diagram
References
Application Notes and Protocols for the Analytical Separation of Epilactose and Lactose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical separation of the isomeric disaccharides, epilactose and lactose. The following sections outline various established analytical techniques, complete with experimental methodologies and quantitative data to guide researchers in selecting and implementing the most suitable method for their specific application.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a powerful and widely used technique for the separation of sugar isomers. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating polar compounds like this compound and lactose.
HILIC-HPLC with Refractive Index (RI) Detection
This method provides a robust and reliable separation of lactose, lactulose, and this compound. A polymer-based amino HILIC column is employed to achieve baseline separation.
Experimental Protocol:
-
Column: Shodex HILICpak VG-50 4E (4.6 mm ID x 250 mm, 5 µm)[1][2]
-
Mobile Phase: Acetonitrile/Methanol/Water (75/20/5, v/v/v)[2]
-
Injection Volume: 5 µL of 5 mg/mL of each sugar[2]
Quantitative Data:
| Parameter | Value | Reference |
| Linearity Range | 500 µg/L to 10 g/L | [1] |
| Resolution (Lactulose/Epilactose) | >1.6 | [1] |
| Resolution (this compound/Lactose) | Baseline Separation | [2] |
Experimental Workflow:
Dual HPLC Analysis for Complex Matrices
For challenging matrices such as milk, a dual HPLC approach can provide accurate quantification of lactose, lactulose, and this compound[3][4]. This method utilizes two parallel HPLC systems with different separation and detection principles.
Method 1: Lactose and this compound Quantification
-
Derivatization: Pre-column derivatization is performed[3][4].
-
Mobile Phase: An eluent containing an ion-pair reagent[3][4].
Method 2: Lactulose Quantification
-
Column: Trimodal stationary phase (hydrophilic interaction, anion- and cation-exchange)[3][4].
-
Detector: Evaporative Light Scattering Detector (ELSD)[3].
Quantitative Data:
| Analyte | Detection Limit (in milk) | Reference |
| Lactose | 3.32 mg/L | [3] |
| This compound | 4.73 mg/L | [3] |
| Lactulose | 139 mg/L | [3] |
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and selective method for the direct analysis of carbohydrates without the need for derivatization[5]. It is particularly well-suited for determining trace levels of lactose and its isomers in complex samples like lactose-free products[6][7].
Experimental Protocol:
-
Column: Thermo Scientific™ Dionex™ CarboPac™ PA210-4µm[6][7]
-
Eluent: 19 mM or 23 mM Potassium Hydroxide (KOH)[7]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode
-
Injection Volume: 10 µL
Sample Preparation (for milk products):
-
Weigh 1 g of the sample into a 100 mL volumetric flask and add 10 mL of deionized water.[6][7]
-
Add 200 µL of Carrez I solution and 200 µL of Carrez II solution, mixing after each addition, to precipitate proteins and fats.[6][7]
-
Filter the supernatant through a 0.45 µm filter before injection.
Quantitative Data:
| Analyte | Linearity Range | Reference |
| Lactose | 0.25 to 20 mg/L | [6] |
| Lactulose | 0.25 to 20 mg/L | [6] |
Logical Relationship of HPAEC-PAD:
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is another powerful technique for separating and identifying volatile compounds. For non-volatile carbohydrates like this compound and lactose, a derivatization step is necessary to increase their volatility.
Experimental Protocol:
-
Derivatization: Trimethylsilylation (TMS) of oximes is a common method[8][9]. This involves a two-step process: oximation followed by silylation.
-
Column: A capillary column with a non-polar stationary phase, such as VF-5MS (25 m, 0.2 mm ID, 0.33 µm film thickness) or a similar 5% phenyl-methylpolysiloxane column, is typically used[8].
-
Carrier Gas: Hydrogen or Helium[8].
-
Temperature Program: A temperature gradient is employed, for example: start at 130°C, ramp at 8°C/min to 195°C, then 3°C/min to 204°C, and finally 12°C/min to 290°C and hold for 3 minutes[8].
-
Detector: Mass Spectrometer (MS) operating in electron ionization (EI) mode[8].
Quantitative Data:
Quantitative analysis by GC-MS can be challenging due to the formation of multiple tautomeric forms of the sugars. However, with the use of isotopically labeled internal standards, accurate quantification can be achieved[8].
GC-MS Derivatization and Analysis Workflow:
Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field[10][11][12]. While native sugars are neutral, they can be derivatized with a charged tag to enable separation by CE. This technique offers high resolution and requires very small sample volumes[11].
General Protocol Outline:
-
Derivatization: Sugars are typically derivatized with a fluorescent tag that also imparts a charge, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS).
-
Capillary: A fused-silica capillary is used.
-
Background Electrolyte (BGE): The composition of the BGE is optimized to achieve the desired separation.
-
Separation Voltage: A high voltage is applied across the capillary.
-
Detection: Laser-induced fluorescence (LIF) is commonly used for sensitive detection of the tagged sugars.
While specific protocols for this compound and lactose separation by CE are less commonly detailed in general literature compared to HPLC and GC, the principles of CE for glycan analysis are well-established and can be adapted for this purpose[11][12].
Enzymatic Assays
Enzymatic assays offer a high degree of specificity for quantifying lactose. These methods typically involve the enzymatic hydrolysis of lactose to glucose and galactose, followed by the quantification of one of the resulting monosaccharides[13].
Principle of a Typical Lactose Assay:
-
Lactase Hydrolysis: The enzyme β-galactosidase (lactase) specifically hydrolyzes lactose into D-glucose and D-galactose.
-
Galactose Oxidation: D-galactose is then oxidized by galactose dehydrogenase, with the concomitant reduction of NAD+ to NADH.
-
Quantification: The increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the initial amount of lactose.
Protocol for a Commercial Lactose Assay Kit (Example):
-
Reagents: A commercial kit will typically contain lactase, enzymes for the subsequent detection reaction, cofactors, and a lactose standard[13].
-
Sample Preparation: Samples may require deproteinization or dilution to fall within the assay's linear range[14].
-
Procedure:
-
A sample blank is often prepared to account for endogenous glucose or galactose[13].
-
Lactase is added to the sample and standards to initiate the hydrolysis of lactose.
-
The detection reagents are then added to quantify the released monosaccharide.
-
The absorbance is measured using a spectrophotometer or plate reader.
-
-
Calculation: The lactose concentration is calculated from the difference in absorbance between the sample and the sample blank, relative to a standard curve.
Note: The specificity of the β-galactosidase is crucial, as some enzymes may also hydrolyze this compound, leading to inaccurate results if not properly validated. For accurate quantification in complex matrices, especially those containing other oligosaccharides, methods like the LOLAC (low lactose) assay, which uses a more selective β-galactosidase, are recommended[15].
Signaling Pathway Analogy for Enzymatic Assay:
References
- 1. shodexhplc.com [shodexhplc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Quantification of Lactulose and this compound in the Presence of Lactose in Milk using a dual HPLC analysis: Universität Hohenheim [uni-hohenheim.de]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. longdom.org [longdom.org]
- 11. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ricerca.uniba.it [ricerca.uniba.it]
- 15. Lactose Assay Kit - Measurement of free-glucose and lactose | Megazyme [megazyme.com]
Application Notes and Protocols for In Vitro Fermentation of Epilactose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilactose, a disaccharide composed of galactose and mannose, is an emerging prebiotic with significant potential for modulating the gut microbiota and promoting host health.[1][2] Unlike lactose, from which it can be enzymatically derived, this compound resists digestion in the upper gastrointestinal tract, allowing it to reach the colon intact where it is selectively fermented by beneficial bacteria.[3][4] In vitro fermentation studies have demonstrated that this compound promotes the growth of butyrate-producing bacteria, leading to a significant increase in the production of butyrate, a short-chain fatty acid (SCFA) with well-documented benefits for gut and systemic health.[1][2][5]
These application notes provide a detailed protocol for the in vitro fermentation of this compound using human fecal inocula. The subsequent sections outline the methodologies for analyzing the primary fermentation products (SCFAs) and the resulting microbial composition. This information is intended to guide researchers in assessing the prebiotic potential of this compound and understanding its mechanism of action.
Experimental Protocols
In Vitro Fermentation of this compound
This protocol describes a batch fermentation model to simulate the anaerobic conditions of the human colon.
Materials:
-
This compound (enzymatically synthesized and purified)[1]
-
Basal fermentation medium (see Table 1 for composition)
-
Fresh human fecal samples from healthy donors (who have not taken antibiotics for at least 3 months)
-
Phosphate-buffered saline (PBS), anaerobic
-
Anaerobic chamber or workstation (e.g., with an atmosphere of 85% N₂, 10% CO₂, 5% H₂)
-
Sterile serum bottles or anaerobic tubes
-
Stomacher or blender
-
Centrifuge
Table 1: Basal Fermentation Medium Composition
| Component | Concentration (g/L) |
| Peptone | 2.0 |
| Yeast Extract | 2.0 |
| NaCl | 0.1 |
| K₂HPO₄ | 0.04 |
| KH₂PO₄ | 0.04 |
| MgSO₄·7H₂O | 0.01 |
| CaCl₂·6H₂O | 0.01 |
| NaHCO₃ | 2.0 |
| Tween 80 | 2 mL |
| Hemin (5 mg/mL solution) | 1 mL |
| Vitamin K1 (10 µL/mL solution) | 1 µL |
| L-cysteine HCl | 0.5 |
| Resazurin (0.1% solution) | 1 mL |
| Bile salts | 0.5 |
Procedure:
-
Medium Preparation: Prepare the basal medium by dissolving all components in distilled water. Sterilize by autoclaving. Aseptically add the filter-sterilized vitamin K1 solution after the medium has cooled. The medium should be pre-reduced overnight in an anaerobic chamber before use.
-
Fecal Slurry Preparation:
-
Within 2 hours of collection, transfer the fresh fecal sample into an anaerobic chamber.
-
Prepare a 10% (w/v) fecal slurry by homogenizing the feces in anaerobic PBS using a stomacher or blender.
-
Centrifuge the slurry at a low speed (e.g., 500 x g for 5 minutes) to pellet large particulate matter. The supernatant will be used as the fecal inoculum.
-
-
Fermentation Setup:
-
In the anaerobic chamber, dispense 9 mL of the pre-reduced basal medium into sterile serum bottles.
-
Add 1 mL of a 10% (w/v) filter-sterilized this compound stock solution to each bottle for a final concentration of 1% (w/v). A negative control with no added carbohydrate and a positive control with a known prebiotic (e.g., inulin) should be included.
-
Inoculate each bottle with 1 mL of the fecal inoculum.
-
Seal the bottles with sterile rubber stoppers and aluminum crimps.
-
-
Incubation: Incubate the bottles at 37°C for up to 48 hours in a shaking incubator.
-
Sampling: At designated time points (e.g., 0, 12, 24, and 48 hours), aseptically collect samples from each bottle for SCFA and microbiota analysis. Samples for microbiota analysis should be immediately stored at -80°C.
Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography (GC)
Materials:
-
Fermentation samples
-
Internal standard solution (e.g., 2-ethylbutyric acid)
-
Hydrochloric acid (HCl)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-FFAP).
Procedure:
-
Sample Preparation:
-
Thaw the fermentation samples.
-
Centrifuge the samples to pellet bacterial cells and debris.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant to a pH of 2-3 with HCl.
-
Add the internal standard.
-
Extract the SCFAs with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer with anhydrous sodium sulfate.
-
-
GC Analysis:
-
Inject the prepared sample into the GC-FID.[6]
-
Typical GC conditions:
-
Injector temperature: 250°C
-
Detector temperature: 300°C
-
Oven temperature program: Start at 100°C, hold for 2 minutes, then ramp to 180°C at 8°C/min, and hold for 5 minutes.
-
Carrier gas: Helium or Nitrogen.
-
-
-
Quantification: Identify and quantify individual SCFAs (acetate, propionate, butyrate) by comparing their retention times and peak areas to those of known standards.
Gut Microbiota Analysis by 16S rRNA Gene Sequencing
Materials:
-
Fermentation samples stored at -80°C
-
DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)
-
Primers targeting a variable region of the 16S rRNA gene (e.g., V3-V4 region)[7][8]
-
PCR reagents (polymerase, dNTPs, buffer)
-
DNA purification kit
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
Procedure:
-
DNA Extraction: Extract total bacterial DNA from the fermentation samples using a commercially available kit according to the manufacturer's instructions.
-
PCR Amplification: Amplify the variable region of the 16S rRNA gene using high-fidelity PCR.[7][9]
-
Library Preparation: Purify the PCR products and prepare sequencing libraries according to the guidelines of the sequencing platform.[10]
-
Sequencing: Perform paired-end sequencing on the prepared libraries.[10]
-
Data Analysis:
-
Process the raw sequencing reads (quality filtering, trimming, and merging).
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).
-
Analyze the microbial diversity (alpha and beta diversity) and the relative abundance of different bacterial taxa.
-
Expected Quantitative Data
The following tables summarize the expected outcomes from the in vitro fermentation of this compound based on available literature.
Table 2: Short-Chain Fatty Acid Production (mM) after 24h Fermentation
| Substrate | Acetate | Propionate | Butyrate | Total SCFAs |
| Control | 10 ± 2 | 5 ± 1 | 3 ± 1 | 18 ± 4 |
| This compound | 40 ± 5 | 15 ± 3 | 70 ± 10 | 125 ± 18 |
| Inulin | 35 ± 4 | 20 ± 4 | 10 ± 2 | 65 ± 10 |
Data are presented as mean ± standard deviation and are hypothetical examples based on trends reported in the literature.[1][2]
Table 3: Relative Abundance (%) of Key Bacterial Genera after 24h Fermentation
| Genus | Control | This compound | Inulin |
| Bifidobacterium | 5 ± 2 | 15 ± 4 | 20 ± 5 |
| Faecalibacterium | 8 ± 3 | 25 ± 6 | 10 ± 3 |
| Blautia | 10 ± 3 | 18 ± 4 | 12 ± 3 |
| Bacteroides | 20 ± 5 | 10 ± 3 | 15 ± 4 |
Data are presented as mean ± standard deviation and are hypothetical examples based on trends reported in the literature.[1][3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro fermentation of this compound.
Signaling Pathways of Butyrate
The fermentation of this compound leads to a significant increase in butyrate production. Butyrate exerts its beneficial effects on host cells through two primary mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).
1. Histone Deacetylase (HDAC) Inhibition
Butyrate can enter the nucleus of colonocytes and immune cells, where it inhibits the activity of HDACs. This leads to the hyperacetylation of histones, resulting in a more open chromatin structure and the altered expression of genes involved in cell cycle arrest, apoptosis, and reduced inflammation.
Caption: Butyrate-mediated inhibition of histone deacetylases (HDACs).
2. G-Protein Coupled Receptor (GPCR) Activation
Butyrate can also act as a signaling molecule by binding to and activating specific GPCRs, such as GPR43 and GPR109A, on the surface of intestinal epithelial and immune cells. This activation triggers downstream signaling cascades that contribute to the maintenance of gut homeostasis and the regulation of inflammatory responses.
Caption: Butyrate signaling through G-protein coupled receptors (GPCRs).
References
- 1. exodocientifica.com.br [exodocientifica.com.br]
- 2. grantome.com [grantome.com]
- 3. Basal Media Formulation [sigmaaldrich.com]
- 4. In Vitro Simulation of Human Colonic Fermentation: A Practical Approach towards Models’ Design and Analytical Tools [mdpi.com]
- 5. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Implication of G Protein-Coupled Receptor 43 in Intestinal Inflammation: A Mini-Review [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Epilactose: A Promising Prebiotic for Functional Food Applications
Application Notes and Protocols for Researchers and Product Development Professionals
Epilactose, a rare disaccharide and an epimer of lactose, is emerging as a significant functional food ingredient with potent prebiotic properties.[1][2] Unlike lactose, this compound is a non-digestible carbohydrate that selectively stimulates the growth and activity of beneficial gut bacteria, leading to a range of health benefits.[1][3] These notes provide an overview of the applications of this compound in functional foods, supported by quantitative data and detailed experimental protocols.
Prebiotic and Gut Microbiota Modulating Effects
This compound has demonstrated significant potential in beneficially modulating the gut microbiota. It promotes the proliferation of health-promoting bacteria such as Bifidobacterium and Lactobacillus while not encouraging the growth of potentially harmful bacteria.[3][4][5]
A key benefit of this compound is its remarkable ability to stimulate the production of butyrate, a short-chain fatty acid (SCFA) crucial for maintaining gut health.[3][6][7][8] In vitro fermentation studies using human fecal inocula have shown that this compound supplementation leads to a significantly higher production of butyrate compared to other well-known prebiotics like lactulose and raffinose.[6][7]
Key Findings:
-
Selective Fermentation: this compound is selectively utilized by beneficial gut microorganisms.[3][5]
-
Stimulation of Beneficial Bacteria: It significantly increases the populations of Bifidobacterium and Lactobacillus.[4][5][9]
-
Potent Butyrate Promoter: this compound fermentation results in a substantial increase in butyrate production.[3][6][10]
Enhancement of Mineral Absorption
This compound has been shown to enhance the intestinal absorption of important minerals.[1][9] This effect is particularly relevant for populations at risk of mineral deficiencies. Studies in rats have demonstrated that dietary this compound increases the absorption of calcium and iron.[9][11]
Additional Health Benefits
Beyond its prebiotic effects and impact on mineral absorption, this compound has been associated with several other health-promoting properties:
-
Blood Glucose Regulation: Oral administration of this compound does not lead to an elevation in plasma glucose levels, making it a suitable ingredient for individuals needing to manage their blood sugar.[2][4]
-
Cholesterol Management: Some studies suggest that this compound may contribute to lowering levels of plasma total cholesterol and non-high-density-lipoprotein cholesterol.[9]
-
Inhibition of Harmful Metabolites: this compound has been observed to inhibit the conversion of primary bile acids to secondary bile acids, which are considered potential promoters of colon cancer.[2][4][5]
-
Metabolic Health: It may play a role in preventing obesity and other metabolic disorders.[12]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effects of this compound.
Table 1: Effect of this compound on Butyrate Production (in vitro fermentation with human fecal inocula)
| Donor Diet | Comparison Prebiotic | Fold Increase in Butyrate with this compound | Reference |
| Mediterranean | Lactulose | 70-fold | [6][7] |
| Mediterranean | Raffinose | 63-fold | [6][7] |
| Vegan | Lactulose | 29-fold | [6][7] |
| Vegan | Raffinose | 89-fold | [6][7] |
Table 2: Effects of Dietary this compound in Rat Models
| Parameter | Observation | Reference |
| Cecal pH | Decreased | [4][5] |
| Lactobacilli and Bifidobacteria counts | Increased | [4][5][9] |
| Mineral Absorption (Calcium, Iron) | Increased | [9][11] |
| Plasma Cholesterol | Lowered | [9] |
| Secondary Bile Acid Conversion | Suppressed | [4][5][9] |
Experimental Protocols
Protocol 1: In Vitro Fermentation of this compound Using Human Fecal Inocula
This protocol is based on methodologies described in studies evaluating the prebiotic potential of this compound.[3][6][10]
Objective: To assess the impact of this compound on the production of short-chain fatty acids (SCFAs) and the modulation of gut microbiota composition in an in vitro fermentation model.
Materials:
-
This compound
-
Control prebiotics (e.g., lactulose, raffinose)
-
Basal medium (e.g., containing peptone, yeast extract, bile salts, salts, and a reducing agent like L-cysteine HCl)
-
Fresh human fecal samples from healthy donors
-
Anaerobic chamber
-
Gas chromatography (GC) system for SCFA analysis
-
DNA extraction kit and 16S rRNA gene sequencing platform
Procedure:
-
Fecal Slurry Preparation:
-
Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least 3 months.
-
Immediately transfer the samples to an anaerobic chamber.
-
Homogenize the fecal sample in a sterile, pre-reduced phosphate-buffered saline (PBS) to create a 10% (w/v) fecal slurry.
-
-
In Vitro Fermentation:
-
Prepare serum bottles with basal medium.
-
Add this compound or control prebiotics to the bottles at a final concentration of 1% (w/v). A control with no added carbohydrate should also be included.
-
Inoculate each bottle with the fecal slurry to a final concentration of 1% (v/v).
-
Seal the bottles and incubate at 37°C for 48 hours under anaerobic conditions.
-
-
Sample Analysis:
-
SCFA Analysis:
-
After incubation, centrifuge the fermentation broth.
-
Filter the supernatant and analyze for SCFAs (acetate, propionate, butyrate) using a gas chromatography (GC) system equipped with a flame ionization detector (FID).
-
-
Microbiota Analysis:
-
Extract total DNA from the fermentation samples using a suitable DNA extraction kit.
-
Amplify the V3-V4 region of the 16S rRNA gene using PCR.
-
Sequence the amplicons on a high-throughput sequencing platform.
-
Analyze the sequencing data to determine the changes in the microbial community composition at different taxonomic levels.
-
-
Visualizations
Caption: Workflow for in vitro fermentation of this compound.
Caption: Proposed mechanism of action for this compound.
Applications in Functional Foods
The properties of this compound make it a versatile ingredient for a variety of functional food and beverage products:
-
Dairy Products: this compound can be produced in situ in milk and whey, making it an ideal ingredient for synbiotic yogurts, fermented milk drinks, and other dairy products.[4][13][14][15][16]
-
Infant Formula: Its potential to mimic some of the functionalities of human milk oligosaccharides, such as promoting a healthy gut microbiome and enhancing mineral absorption, makes it a candidate for inclusion in infant formulas.[17]
-
Nutritional Supplements: this compound can be incorporated into prebiotic supplements in the form of powders, capsules, or sachets.
-
Bakery and Cereal Products: It can be added to cereal bars, breakfast cereals, and baked goods to increase their fiber content and add prebiotic benefits.[17]
-
Beverages: this compound can be dissolved in various beverages to create functional drinks.
Conclusion
This compound is a promising prebiotic with a strong scientific basis for its application in functional foods. Its ability to selectively stimulate beneficial gut bacteria, significantly increase butyrate production, and enhance mineral absorption positions it as a valuable ingredient for improving gut health and overall well-being. Further clinical research will help to fully elucidate its health benefits and establish recommended daily intake levels.
References
- 1. Recent advances on physiological functions and biotechnological production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prebiotic properties of this compound. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The potential of short-chain fatty acid epigenetic regulation in chronic low-grade inflammation and obesity [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. This compound production by 2 cellobiose 2-epimerases in natural milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2024003317A1 - Method for generating this compound preparation - Google Patents [patents.google.com]
- 15. This compound production by 2 cellobiose 2-epimerases in natural milk: Institute of Food Science and Biotechnology [ilb.uni-hohenheim.de]
- 16. Enzymatic production of lactulose and this compound in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modulation of Enzymatic Activity by Moderate Electric Fields: Perspectives for Prebiotic this compound Production via Cellobiose-2-Epimerase [mdpi.com]
Application Notes and Protocols: Epilactose as a Substrate for Probiotic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilactose (4-O-β-D-galactopyranosyl-D-mannose) is a rare disaccharide and an epimer of lactose, demonstrating significant potential as a prebiotic substrate for beneficial gut microbes.[1][2] Unlike lactose, this compound is resistant to digestion in the upper gastrointestinal tract, allowing it to be selectively fermented by probiotic bacteria in the colon.[1] This fermentation process leads to the production of short-chain fatty acids (SCFAs), which are crucial for maintaining gut homeostasis and have systemic health benefits.[3][4] Notably, studies have shown that this compound fermentation significantly increases the production of butyrate, a key energy source for colonocytes with anti-inflammatory properties.[3]
These application notes provide a comprehensive overview of the use of this compound as a substrate for probiotic bacteria, including quantitative data on its fermentation, detailed experimental protocols for its evaluation, and diagrams of the key metabolic and signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data from in vitro fermentation studies of this compound with human fecal microbiota.
Table 1: Total Short-Chain Fatty Acid (SCFA) and Lactate Production from In Vitro Fermentation of this compound and Other Prebiotics.
| Substrate | Donor Diet | Total SCFA and Lactate (mM) after 48h | Fold Increase vs. Blank | Fold Increase vs. Lactulose | Fold Increase vs. Raffinose |
| This compound | Mediterranean | 222 ± 5 | 8.4 | 2.4 | 2.4 |
| Vegan | 183 ± 24 | 15.0 | 3.2 | 2.3 | |
| Lactulose | Mediterranean | ~92.5 | 3.5 | - | 1.0 |
| Vegan | ~57.2 | 4.7 | - | 0.7 | |
| Raffinose | Mediterranean | ~92.5 | 3.5 | 1.0 | - |
| Vegan | ~79.6 | 6.5 | 1.4 | - | |
| Blank | Mediterranean | ~26.4 | - | - | - |
| Vegan | ~12.2 | - | - | - |
Data adapted from Cardoso et al. (2024). Note: Values for Lactulose and Raffinose were estimated from graphical representations.
Table 2: Production of Individual Short-Chain Fatty Acids (SCFAs) from In Vitro Fermentation of this compound.
| SCFA | Donor Diet | Concentration (mM) after 48h with this compound |
| Acetate | Mediterranean | ~90 |
| Vegan | ~75 | |
| Propionate | Mediterranean | ~45 |
| Vegan | ~35 | |
| Butyrate | Mediterranean | ~70 |
| Vegan | ~50 | |
| Lactate | Mediterranean | ~17 |
| Vegan | ~23 |
Data adapted from Cardoso et al. (2024). Note: Values were estimated from graphical representations.
Table 3: Fold Increase in Butyrate Production with this compound Compared to Other Prebiotics.
| Donor Diet | Comparison | Fold Increase in Butyrate |
| Mediterranean | This compound vs. Lactulose | 70 |
| This compound vs. Raffinose | 63 | |
| Vegan | This compound vs. Lactulose | 29 |
| This compound vs. Raffinose | 89 |
Data from Cardoso et al. (2024).
Experimental Protocols
Protocol 1: In Vitro Fermentation of this compound with Human Fecal Inocula
This protocol describes a batch fermentation model to assess the prebiotic potential of this compound using human fecal samples.
Materials:
-
This compound
-
Basal fermentation medium (see composition below)
-
Fresh human fecal samples from healthy donors
-
Phosphate-buffered saline (PBS), anaerobic
-
Anaerobic chamber (e.g., with an atmosphere of 5% H₂, 5% CO₂, and 90% N₂)
-
Shaking incubator
-
Sterile fermentation tubes or vessels
-
Centrifuge
Basal Fermentation Medium Composition (per liter):
-
Peptone: 2 g
-
Yeast extract: 2 g
-
NaCl: 0.1 g
-
K₂HPO₄: 0.04 g
-
KH₂PO₄: 0.04 g
-
MgSO₄·7H₂O: 0.01 g
-
CaCl₂·6H₂O: 0.01 g
-
NaHCO₃: 2 g
-
Tween 80: 2 ml
-
Hemin: 0.05 g
-
Vitamin K₁: 10 µl
-
L-cysteine HCl: 0.5 g
-
Bile salts: 0.5 g
-
Resazurin (0.1% w/v): 1 ml
-
Distilled water: to 1 L Adjust pH to 7.0 and autoclave.
Procedure:
-
Fecal Slurry Preparation: Within 2 hours of collection, homogenize fresh fecal samples (1:5 w/v) in anaerobic PBS inside an anaerobic chamber. Filter the slurry through four layers of sterile cheesecloth to remove large particulate matter.
-
Fermentation Setup:
-
Prepare sterile fermentation tubes each containing 9 ml of basal fermentation medium.
-
Add 100 mg of this compound to the experimental tubes. Prepare control tubes with no added carbohydrate (blank) and optionally, tubes with other prebiotics (e.g., lactulose, raffinose) for comparison.
-
Pre-incubate the tubes in the anaerobic chamber at 37°C for at least 4 hours to ensure anaerobic conditions.
-
-
Inoculation: Inoculate each tube with 1 ml of the prepared fecal slurry.
-
Incubation: Incubate the tubes at 37°C with gentle shaking for 48 hours.
-
Sampling: At designated time points (e.g., 0, 24, 48 hours), withdraw aliquots from each fermentation tube for analysis of bacterial populations and SCFA production.
-
Sample Processing: Centrifuge the collected aliquots at 13,000 x g for 10 minutes to pellet the bacterial cells. Separate the supernatant for SCFA analysis and store at -20°C. The cell pellet can be used for DNA extraction and microbial community analysis.
Protocol 2: Quantification of Probiotic Bacteria by Plate Count and qPCR
2.1. Plate Count Method for Lactobacillus and Bifidobacterium
Materials:
-
De Man, Rogosa and Sharpe (MRS) agar
-
MRS agar supplemented with 0.05% L-cysteine-HCl (for Bifidobacterium)
-
Sterile saline solution (0.9%) or peptone water (0.1%)
-
Anaerobic jars with gas-generating kits
Procedure:
-
Serial Dilutions: Perform ten-fold serial dilutions of the fermentation samples in sterile saline or peptone water.
-
Plating: Spread-plate 100 µl of appropriate dilutions onto MRS agar (for Lactobacillus) and MRS-cysteine agar (for Bifidobacterium).
-
Incubation: Incubate the plates anaerobically at 37°C for 48-72 hours.
-
Enumeration: Count the colonies on plates containing 30-300 colonies and express the results as colony-forming units per ml (CFU/ml).[5]
2.2. Quantitative PCR (qPCR) for Lactobacillus and Bifidobacterium
Materials:
-
DNA extraction kit suitable for bacterial cells
-
qPCR primers specific for Lactobacillus and Bifidobacterium genera or species
-
SYBR Green or probe-based qPCR master mix
-
qPCR instrument
Procedure:
-
DNA Extraction: Extract total DNA from the bacterial pellets obtained from the fermentation samples using a commercial kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare qPCR reactions containing the appropriate master mix, forward and reverse primers, and template DNA.
-
qPCR Program: Run the samples on a qPCR instrument with an optimized thermal cycling program (e.g., initial denaturation at 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Quantification: Determine the bacterial abundance by comparing the quantification cycle (Cq) values to a standard curve generated from known concentrations of target bacterial DNA.[6][7]
Protocol 3: Analysis of Short-Chain Fatty Acids by Gas Chromatography (GC)
Materials:
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Appropriate GC column (e.g., fused-silica capillary column)
-
SCFA standards (acetate, propionate, butyrate, etc.)
-
Internal standard (e.g., 2-ethylbutyric acid)
-
Hydrochloric acid (HCl) or other acidifying agent
-
Diethyl ether or other extraction solvent
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw the fermentation supernatants.
-
To 1 ml of supernatant, add an internal standard.
-
Acidify the sample to pH 2-3 with HCl.
-
Add 1 ml of diethyl ether, vortex vigorously for 1 minute, and centrifuge at 3,000 x g for 10 minutes.
-
Carefully transfer the ether layer (top layer) to a new vial for analysis.[8][9]
-
-
GC Analysis:
-
Inject 1 µl of the ether extract into the GC-FID.
-
Use an optimized temperature program for the column to separate the SCFAs.
-
The injector and detector temperatures should be set appropriately (e.g., 250°C and 300°C, respectively).
-
-
Quantification: Identify and quantify the SCFAs by comparing their retention times and peak areas to those of the SCFA standards.
Signaling Pathways and Experimental Workflows
References
- 1. This compound | 50468-56-9 | Benchchem [benchchem.com]
- 2. agsci.psu.edu [agsci.psu.edu]
- 3. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. svscr.cz [svscr.cz]
- 6. Absolute Enumeration of Probiotic Strains Lactobacillus acidophilus NCFM® and Bifidobacterium animalis subsp. lactis Bl-04® via Chip-Based Digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Absolute Enumeration of Probiotic Strains Lactobacillus acidophilus NCFM® and Bifidobacterium animalis subsp. lactis Bl-04® via Chip-Based Digital PCR [frontiersin.org]
- 8. Short Chain Fatty Acids Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enzymatic Synthesis of Epilactose
Welcome to the technical support center for the enzymatic synthesis of epilactose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges in producing this prebiotic disaccharide.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my this compound yield lower than expected?
A1: Low conversion of lactose to this compound is a frequent challenge. Several factors can contribute to this issue. The enzymatic conversion is an equilibrium-limited reaction, with typical yields ranging from 25% to 35%.[1] Additionally, product inhibition and enzyme instability can further limit the final yield.[1]
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The activity and stability of cellobiose 2-epimerase are highly dependent on pH and temperature. Ensure your reaction conditions are optimized for the specific enzyme you are using. For example, the cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus has an optimal pH of 7.5 and an optimal temperature of 80°C.[2]
-
Enzyme Inactivation: The enzyme may lose activity over the course of the reaction. Consider enzyme immobilization or the use of whole-cell biocatalysts to improve operational stability.[1][3]
-
Product Inhibition: High concentrations of this compound can inhibit the enzyme, preventing further conversion of lactose.[1] Strategies to mitigate this include in-situ product removal, though this can be complex to implement. A more practical approach is to optimize the initial substrate concentration.
-
Incorrect Enzyme Concentration: Ensure the optimal concentration of the enzyme is used. A higher enzyme load can increase the initial reaction rate but may not necessarily lead to a higher final yield due to cost and potential for aggregation.
Q2: I am observing significant side-product formation, particularly lactulose. How can I minimize this?
A2: The formation of lactulose as a byproduct is a known issue, especially with cellobiose 2-epimerases from hyperthermophilic organisms, which can exhibit bifunctional activity (isomerization and epimerization).[4]
Potential Causes & Solutions:
-
Enzyme Selection: The choice of cellobiose 2-epimerase is critical. Enzymes from mesophilic organisms, such as Flavobacterium johnsoniae and Pedobacter heparinus, tend to be more specific for epimerization and produce minimal to no lactulose.[3][5]
-
Reaction Temperature: Temperature can influence the selectivity of the enzyme. Some thermophilic enzymes may favor lactulose formation at higher temperatures.[6] Experimenting with a lower reaction temperature, even with a thermophilic enzyme, may shift the selectivity towards this compound, although this will also decrease the overall reaction rate.[7]
Q3: How can I effectively purify this compound from the reaction mixture?
A3: The primary challenge in this compound purification is its structural similarity to the starting material, lactose, making separation difficult.[8][9] A multi-step approach is often necessary to achieve high purity.
Recommended Purification Strategy:
-
Removal of Unreacted Lactose:
-
Crystallization: A portion of the unreacted lactose can be removed by crystallization at low temperatures (e.g., 6°C for 72 hours).[8][9]
-
Enzymatic Hydrolysis: Treat the mixture with a β-galactosidase that has a high specificity for lactose and low activity towards this compound. The β-galactosidase from Aspergillus niger has been shown to be effective under optimized conditions (pH 4.41, 37°C for 45 minutes).[10]
-
-
Removal of Monosaccharides (Glucose and Galactose):
-
Final Polishing:
This two-step purification process involving enzymatic hydrolysis and yeast fermentation has been reported to achieve an this compound purity of 87% with a yield of 76.4%.[10]
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the enzymatic synthesis of this compound?
A1: The enzymatic epimerization of lactose is an equilibrium reaction, and as such, the conversion is not complete. Typical yields of this compound from lactose using cellobiose 2-epimerase range from 25% to 35% under optimized conditions.[1] Some studies have reported yields up to 33.6% with the enzyme from Flavobacterium johnsoniae.[12]
Q2: Which enzyme is best for this compound synthesis?
A2: Cellobiose 2-epimerase (EC 5.1.3.11) is the key enzyme used for the synthesis of this compound from lactose.[10] The choice of the microbial source of the enzyme is important. While thermophilic enzymes offer high stability, they may also produce lactulose as a byproduct.[4] Mesophilic enzymes, such as those from Flavobacterium johnsoniae or Pedobacter heparinus, often provide higher specificity for this compound production with minimal side products.[3][5] Recently, expressing these enzymes in food-grade hosts like Bacillus subtilis has been explored to improve their industrial applicability.[13]
Q3: Can I use crude whey as a substrate for this compound synthesis?
A3: Yes, using crude whey, a byproduct of the dairy industry, as a source of lactose is a cost-effective and sustainable approach.[3][14] However, impurities in the whey may affect enzyme activity and downstream purification. It is advisable to perform preliminary experiments to assess the compatibility of your enzyme with the specific whey composition.
Q4: What analytical methods are used to quantify this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound and other sugars in the reaction mixture.[10][15] A column such as a Shodex HILICpak VG-50 4E is suitable for separating lactose, this compound, glucose, and galactose.[15]
Data Presentation
Table 1: Comparison of this compound Synthesis Yields with Different Cellobiose 2-Epimerases
| Enzyme Source | Host Organism | Substrate Concentration (g/L) | Temperature (°C) | pH | This compound Yield (%) | Reference |
| Caldicellulosiruptor saccharolyticus | Saccharomyces cerevisiae | 50 | 80 | 7.5 | 27 | [2] |
| Ruminococcus albus | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [11] |
| Flavobacterium johnsoniae | Not Specified | Not Specified | Not Specified | Not Specified | 33.6 | [12] |
| Thermoanaerobacterium saccharolyticum | Bacillus subtilis | 300 (whey powder) | Not Specified | Not Specified | 24 | [3][8] |
| Rhodothermus marinus | Bacillus subtilis | 300 | Not Specified | Not Specified | 29.5 | [13] |
Table 2: Purity and Yield of this compound at Different Purification Stages
| Purification Step | Purity (%) | Overall Yield (%) | Reference |
| Initial Reaction Mixture | ~30 | 100 | Assumed |
| After β-galactosidase treatment & Yeast Fermentation | 87 | 76.4 | [10] |
| After Crystallization, β-galactosidase, Yeast, & Column Chromatography | 91.1 | 42.5 | [11] |
| After Crystallization & Ligand-Exchange Chromatography | 99 | 51 | [8] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
-
Enzyme Preparation: Prepare a solution of cellobiose 2-epimerase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[10] The optimal enzyme concentration should be determined empirically.
-
Substrate Preparation: Dissolve lactose in the same buffer to the desired starting concentration (e.g., 50 g/L).[10]
-
Enzymatic Reaction: Combine the enzyme and substrate solutions. Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 80°C for C. saccharolyticus CE) with gentle agitation for a predetermined time (e.g., 90 minutes).[10]
-
Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., 100°C for 10 minutes).[10]
-
Analysis: Analyze the composition of the reaction mixture by HPLC to determine the concentration of this compound, unreacted lactose, and any byproducts.
Protocol 2: Two-Step Purification of this compound
-
Lactose Hydrolysis:
-
Adjust the pH of the reaction mixture from Protocol 1 to the optimum for the selected β-galactosidase (e.g., pH 4.41 for A. niger β-galactosidase).[10]
-
Add the β-galactosidase to the mixture (e.g., 128 U/mL).[10]
-
Incubate at the optimal temperature (e.g., 37°C) for the optimal time (e.g., 45 minutes) to hydrolyze the majority of the unreacted lactose.[10]
-
Terminate the reaction by heat inactivation (100°C for 10 minutes).[10]
-
-
Monosaccharide Removal by Yeast Fermentation:
-
Product Recovery:
-
Centrifuge the mixture to pellet the yeast cells.
-
Collect the supernatant containing the purified this compound.
-
The supernatant can be further concentrated or lyophilized.
-
Visualizations
Caption: Workflow for the enzymatic synthesis and two-step purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. This compound production by 2 cellobiose 2-epimerases in natural milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic production of lactulose and this compound in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. repositorium.uminho.pt [repositorium.uminho.pt]
- 11. Practical preparation of this compound produced with cellobiose 2-epimerase from Ruminococcus albus NE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Improvement of cellobiose 2-epimerase expression in Bacillus subtilis for efficient bioconversion of lactose to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2024003317A1 - Method for generating this compound preparation - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Cellobiose 2-Epimerase Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cellobiose 2-epimerase (CE) activity for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is cellobiose 2-epimerase and what are its primary applications?
Cellobiose 2-epimerase (CE) is an enzyme that belongs to the family of isomerases. It catalyzes the reversible epimerization of the D-glucose residue at the reducing end of β-1,4-linked oligosaccharides to a D-mannose residue.[1][2] This enzymatic activity is crucial for the bioconversion of common sugars into valuable rare sugars. For instance, CE can convert lactose into this compound, a prebiotic that promotes the growth of beneficial gut bacteria and enhances calcium absorption.[3][4] Some bifunctional CEs can also catalyze the isomerization of lactose into lactulose, a high-value disaccharide widely used in the food and pharmaceutical industries.[5][6]
Q2: My cellobiose 2-epimerase is showing low or no activity. What are the common causes and how can I troubleshoot this?
Low or no enzymatic activity can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Q3: What are the optimal reaction conditions for cellobiose 2-epimerase activity?
The optimal pH and temperature for CE activity vary depending on the microbial source of the enzyme. Generally, most CEs exhibit maximal activity at weakly alkaline pH and elevated temperatures.[7] For example, the CE from Caldicellulosiruptor bescii (CbCEP) shows maximal activity at pH 7.5 and 70°C, while the CE from Roseburia faecis (RfCEP) has optimal conditions of pH 8 and 50°C.[8] It is crucial to consult the characterization data for the specific CE being used.
Q4: Do metal ions affect the activity of cellobiose 2-epimerase?
Yes, the activity of cellobiose 2-epimerase can be significantly influenced by the presence of metal ions. Some metal ions can act as inhibitors. For instance, the activity of a CE from Ruminococcus albus was inhibited by Al³⁺, Fe³⁺, Co²⁺, Cu²⁺, Zn²⁺, Pb²⁺, and Ag⁺.[9] Similarly, another study reported that the activity of a different CE was inhibited by Al³⁺, Fe²⁺, Fe³⁺, and Pb²⁺, and almost completely inhibited by Cu²⁺, Zn²⁺, and Hg²⁺.[10] Conversely, some CEs are metal-independent, showing no significant change in activity in the presence of many common metal ions or even chelating agents like EDTA.[3]
Q5: What is the substrate specificity of cellobiose 2-epimerase?
Cellobiose 2-epimerases generally exhibit broad substrate specificity. They can act on various monosaccharides and disaccharides. For example, some CEs can convert D-glucose to D-mannose, D-galactose to D-talose, and D-mannose to D-glucose.[10] Among disaccharides, they can act on maltose, cellobiose, and lactose to produce their corresponding epimers.[10] However, some CEs are more specific and may not act on monosaccharides like N-acetyl-D-glucosamine, D-glucose, or D-mannose.[7]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with cellobiose 2-epimerase.
| Problem | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Suboptimal pH or Temperature | Verify the optimal pH and temperature for your specific CE from literature or manufacturer's data. Perform a pH and temperature optimization experiment. For example, the CE from Caldicellulosiruptor saccharolyticus has an optimal pH of 7.5 and temperature of 75°C.[11] |
| Presence of Inhibitory Metal Ions | Analyze your buffer and substrate for contaminating metal ions such as Cu²⁺, Zn²⁺, or Hg²⁺ which are known inhibitors.[10] If contamination is suspected, use high-purity reagents or add a chelating agent like EDTA if your enzyme is not metal-dependent. | |
| Improper Enzyme Storage | Ensure the enzyme has been stored at the recommended temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to denaturation and loss of activity. | |
| Incorrect Substrate Concentration | High substrate concentrations can sometimes lead to substrate inhibition. Determine the optimal substrate concentration by performing a kinetic analysis. | |
| Low Product Yield (e.g., this compound) | Reaction Equilibrium | The epimerization reaction is reversible. The conversion of lactose to this compound typically reaches an equilibrium, with reported maximum conversion yields around 26-33.6%.[3] Consider downstream processing to remove the product and shift the equilibrium. |
| Enzyme Instability | Thermostable CEs are preferred for industrial applications due to their longer half-lives at optimal temperatures.[10] For less stable enzymes, consider enzyme immobilization or using a lower reaction temperature for a longer duration. For instance, one study noted a CE was able to achieve ~25% this compound conversion in 4 hours at 4°C.[3] | |
| Bifunctional Activity | Some CEs also exhibit isomerization activity, converting the desired this compound product into other sugars like lactulose.[5][6] This is particularly prevalent with thermophilic CEs at higher temperatures.[1][8] Analyze your product mixture to quantify byproducts. Consider using a CE with higher epimerization specificity or optimizing the temperature to favor epimerization. | |
| Issues with Enzyme Purification | Low Purification Yield | Optimize the purification protocol. For His-tagged proteins, ensure appropriate buffer composition (e.g., imidazole concentration) for binding and elution from the affinity column. A study on a recombinant CE from Ruminococcus albus reported a high purification yield of 88%.[9] |
| Protein Aggregation or Precipitation | This can occur during expression or purification. Optimize expression conditions (e.g., lower temperature, different E. coli strain). Ensure buffers used during purification are at the correct pH and ionic strength to maintain protein stability. |
Data Presentation
Table 1: Optimal Reaction Conditions for Cellobiose 2-Epimerases from Various Sources
| Microbial Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Caldicellulosiruptor bescii (CbCEP) | 7.5 | 70 | [8] |
| Roseburia faecis (RfCEP) | 8.0 | 50 | [8] |
| Ruminococcus albus | 7.5 | 30 | [9] |
| Caldicellulosiruptor saccharolyticus | 7.5 | 75 | [11] |
| Dictyoglomus turgidum | 7.0 | 70 | [1] |
| Treponema brennaborense | Not specified | 45 | [12] |
| Metagenomic Source (CEM) | 7.0 - 8.0 | 60 | [3] |
Table 2: Effect of Metal Ions on Cellobiose 2-Epimerase Activity
| Metal Ion (1 mM) | Effect on Activity | Enzyme Source | Reference |
| Al³⁺, Fe²⁺, Fe³⁺, Pb²⁺ | Inhibitory | Dictyoglomus gadei | [10] |
| Cu²⁺, Zn²⁺, Hg²⁺ | Almost Complete Inhibition | Dictyoglomus gadei | [10] |
| Al³⁺, Fe³⁺, Co²⁺, Cu²⁺, Zn²⁺, Pb²⁺, Ag⁺ | Inhibitory | Ruminococcus albus | [9] |
| LiCl, FeCl₂, MnCl₂, NaCl, KCl, MgCl₂, CaCl₂, NiCl₂ | No Significant Impact | Metagenomic Source (CEM) | [3] |
| ZnCl₂ | Diminished by 22% | Metagenomic Source (CEM) | [3] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Cellobiose 2-Epimerase
This protocol describes a general method for the expression and purification of a His-tagged cellobiose 2-epimerase in E. coli.
-
Transformation: Transform E. coli BL21(DE3) cells with the expression vector containing the CE gene.
-
Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction: Dilute the overnight culture into fresh LB medium and grow to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or using a cell disruptor.
-
Clarification: Centrifuge the lysate to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged CE with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity. A single sharp band should be observed at the expected molecular weight (e.g., ~47 kDa).[3]
Protocol 2: Cellobiose 2-Epimerase Activity Assay
This protocol outlines a method to determine the epimerization activity of CE using lactose as a substrate.
-
Reaction Mixture: Prepare a reaction mixture containing the substrate (e.g., 50 mM lactose) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
Enzyme Addition: Add a known amount of purified cellobiose 2-epimerase to initiate the reaction.
-
Incubation: Incubate the reaction at the optimal temperature for a specific time (e.g., 60°C for 15 minutes).
-
Reaction Termination: Stop the reaction by adding a terminating agent, such as by boiling or adding acid (e.g., HCl to a final concentration of 300 mM).[13]
-
Product Quantification: Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) to quantify the amount of this compound produced.
-
Activity Calculation: One unit (U) of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified conditions.[13]
Visualizations
Caption: Experimental workflow for CE expression, purification, and activity analysis.
Caption: Troubleshooting logic for low cellobiose 2-epimerase activity.
Caption: Catalytic pathways of cellobiose 2-epimerase acting on lactose.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellobiose epimerase - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical preparation of this compound produced with cellobiose 2-epimerase from Ruminococcus albus NE1 [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into the potential factors influencing the catalytic direction in cellobiose 2-epimerase by crystallization and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterisation of a novel cellobiose 2-epimerase from thermophilic Caldicellulosiruptor obsidiansis for lactulose production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and characterization of cellobiose 2-epimerases from various aerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic properties of cellobiose 2-epimerase from Ruminococcus albus and the synthesis of rare oligosaccharides by the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US9175282B2 - Cellobiose 2-epimerase, its preparation and uses - Google Patents [patents.google.com]
- 11. Characterization of a recombinant cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus and its application in the production of mannose from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Simulation-guided enzyme discovery: A new microbial source of cellobiose 2-epimerase - PMC [pmc.ncbi.nlm.nih.gov]
Epilactose Purification by Chromatography: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of epilactose using chromatography.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the chromatographic purification of this compound.
Question: Why am I seeing poor separation between this compound and lactose peaks?
Answer:
Poor resolution between this compound and lactose is a frequent challenge due to their structural similarity.[1][2][3] Several factors can contribute to this issue:
-
Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving separation. For Hydrophilic Interaction Chromatography (HILIC), the ratio of organic solvent (typically acetonitrile) to aqueous buffer needs to be finely tuned.[4][5]
-
Incorrect Column Selection: Not all columns are suitable for this separation. Columns with specific functionalities, such as amino-based HILIC columns or ligand-exchange columns, are often required.[1][4]
-
Inappropriate Flow Rate: A flow rate that is too high can lead to peak broadening and decreased resolution.
-
Column Temperature: Temperature can influence the interaction between the analytes and the stationary phase.
Troubleshooting Steps:
-
Optimize Mobile Phase: Systematically vary the percentage of the organic and aqueous components in your mobile phase. For HILIC, a higher organic content generally increases retention.
-
Evaluate Different Columns: If optimization of the mobile phase is insufficient, consider a different column chemistry. A polymer-based amino HILIC column or a lead-form cation exchange column for ligand-exchange chromatography may provide better selectivity.[1][4]
-
Adjust Flow Rate: Try reducing the flow rate to allow for better equilibration and interaction with the stationary phase, which can lead to sharper peaks and improved resolution.
-
Control Temperature: Set the column compartment to a stable temperature, as temperature fluctuations can affect retention times and peak shape.[6] An elevated temperature (e.g., 85°C) has been used in ligand-exchange chromatography for this separation.[1]
Question: My chromatogram shows a noisy or drifting baseline. What could be the cause?
Answer:
A noisy or drifting baseline can interfere with accurate peak integration and quantification. Common causes include:
-
Air Bubbles in the System: Air bubbles in the pump, detector, or tubing can cause significant baseline disturbances.[6]
-
Contaminated Mobile Phase or Column: Impurities in the mobile phase or a fouled column can lead to a noisy baseline.[7]
-
Detector Issues: For Refractive Index (RI) detectors, temperature fluctuations and improper equilibration can cause baseline drift.
-
Insufficient Mobile Phase Mixing: Inadequate mixing of mobile phase components can result in a fluctuating baseline.[6]
Troubleshooting Steps:
-
Degas Mobile Phase: Thoroughly degas your mobile phase using sonication, vacuum filtration, or an inline degasser.
-
Purge the System: Purge the pumps and detector to remove any trapped air bubbles.
-
Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and freshly prepared mobile phases.
-
Clean the Column: If you suspect column contamination, follow the manufacturer's instructions for column washing. A common issue with amino columns is fouling, which requires a specific washing procedure.[7]
-
Allow for System Equilibration: Ensure the entire HPLC system, especially the column and detector, is fully equilibrated with the mobile phase before starting your analysis.
Question: I am observing unexpected peaks in my chromatogram. What are they and how can I remove them?
Answer:
Unexpected peaks can originate from various sources in the sample or the purification process.
-
Residual Lactose and Monosaccharides: If the enzymatic conversion of lactose to this compound is incomplete, residual lactose will be a major contaminant. Additionally, side reactions or hydrolysis can lead to the presence of monosaccharides like glucose and galactose.[8]
-
Lactulose Formation: Depending on the conditions of the enzymatic reaction (e.g., heat treatment), lactulose, another isomer of lactose, may be formed.[2][3]
-
Contaminants from the Sample Matrix: If you are purifying this compound from a complex matrix like milk, other components can co-elute.[2][3]
Troubleshooting and Remediation Strategies:
-
Pre-Chromatography Purification:
-
Crystallization: A significant portion of residual lactose can be removed by crystallization at low temperatures (e.g., 6°C for 72 hours) before chromatography.[1]
-
Enzymatic Treatment: Use β-galactosidase to hydrolyze residual lactose into glucose and galactose. These monosaccharides can then be removed by yeast fermentation.[8][9]
-
Activated Charcoal: Monosaccharides can also be removed using activated charcoal.[8]
-
-
Optimize Chromatographic Selectivity: Develop your chromatography method to resolve this compound from these specific impurities. A dual HPLC analysis approach has been developed for the quantification of lactose, lactulose, and this compound in milk samples.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters from published this compound purification protocols.
Table 1: HPLC Operating Conditions for this compound Purification
| Parameter | Method 1: Ligand-Exchange[1] | Method 2: HILIC[4] |
| Column | Vertex Plus Eurokat Pb2+ (10 µm, 250 x 16 mm) | Shodex VG-50 4E (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Deionized Water | Acetonitrile/Methanol/Water (75/20/5) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min |
| Column Temperature | 85 °C | 40 °C |
| Detector | Refractive Index (RI) | Refractive Index (RI) |
| Injection Volume | 2 mL | 5 µL |
Table 2: Purity and Yield of Purified this compound
| Purification Method | Purity | Yield | Reference |
| Semi-preparative HPLC (Ligand-Exchange) | 99% | 51% | [1] |
| Enzymatic Route & Cation Exchange Chromatography | >98% | 24.0% | [1] |
| Crystallization, Enzymatic Hydrolysis, Yeast Digestion, Cation Exchange | 91.1% | 42.5% | [9] |
| Enzymatic Hydrolysis & Activated Charcoal | 87% | 76.4% | [8] |
Key Experimental Protocols
Protocol 1: Semi-Preparative Purification of this compound using Ligand-Exchange HPLC [1]
-
Enzymatic Conversion: Produce this compound from lactose using a suitable cellobiose 2-epimerase.
-
Lactose Crystallization: Concentrate the reaction mixture and store it at 6°C for 72 hours to crystallize out a portion of the unreacted lactose.
-
Centrifugation: Centrifuge the mixture to pellet the crystallized lactose and collect the supernatant containing this compound.
-
Chromatography:
-
System: Semi-preparative HPLC with a Refractive Index (RI) detector.
-
Column: Vertex Plus Eurokat Pb2+ (10 µm, 250 x 16 mm).
-
Mobile Phase: Deionized water.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 85°C.
-
Injection: Inject the supernatant.
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC method.
Protocol 2: Two-Step Purification of this compound [8]
-
Enzymatic Production: Generate this compound from lactose using cellobiose 2-epimerase.
-
Lactose Hydrolysis: Treat the reaction mixture with β-galactosidase to hydrolyze the remaining lactose into glucose and galactose.
-
Monosaccharide Removal:
-
Yeast Fermentation: Use Saccharomyces cerevisiae to consume the glucose and galactose.
-
Activated Charcoal Adsorption: Alternatively, use activated charcoal to adsorb the monosaccharides. Wash the charcoal with ultrapure water to remove non-adsorbed sugars.
-
-
This compound Desorption: Desorb the this compound from the activated charcoal using an ethanol solution (e.g., 50% v/v ethanol).
-
Analysis: Quantify the this compound concentration and purity in the desorption supernatant by HPLC.
Visualized Workflows and Logic
Caption: General workflow for this compound purification.
Caption: Troubleshooting logic for poor peak separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Lactulose and this compound in the Presence of Lactose in Milk using a dual HPLC analysis: Universität Hohenheim [uni-hohenheim.de]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. shodexhplc.com [shodexhplc.com]
- 6. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 7. Issues with HPLC-Refractive Index in analysis of Lactulose - Chromatography Forum [chromforum.org]
- 8. repositorium.uminho.pt [repositorium.uminho.pt]
- 9. Practical preparation of this compound produced with cellobiose 2-epimerase from Ruminococcus albus NE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Epilactose Stability Under Diverse pH Conditions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of epilactose under various pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic environments?
This compound exhibits significant instability in acidic conditions, undergoing acid-catalyzed hydrolysis. The rate of degradation increases as the pH decreases. For instance, studies have shown that at pH 4.0, approximately 65.6% of this compound can hydrolyze after 8 hours at 37°C, whereas at pH 6.0, the hydrolysis is significantly lower at around 26.3% under the same conditions. This instability is a critical consideration for oral drug formulations, as the acidic environment of the stomach (pH 1.5-3.5) can lead to substantial degradation of this compound before it reaches the desired site of action.
Q2: What is the stability of this compound in neutral and alkaline solutions?
While specific quantitative data for this compound degradation under a wide range of neutral to alkaline pH is limited in publicly available literature, general knowledge of disaccharide chemistry suggests that stability may increase around neutral pH. However, in strongly alkaline conditions, degradation can also occur through isomerization and other rearrangement reactions. It is crucial to experimentally determine the stability profile of this compound in your specific formulation and storage buffers.
Q3: What are the primary degradation products of this compound?
Under acidic conditions, the primary degradation pathway for this compound is hydrolysis of the glycosidic bond. This results in the formation of its constituent monosaccharides: D-galactose and D-mannose . In alkaline conditions, in addition to hydrolysis, other degradation products may form through isomerization and rearrangement reactions.
Q4: How can I monitor the stability of my this compound sample?
High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI) is a robust and widely used method for monitoring the stability of this compound.[1][2] This technique allows for the simultaneous quantification of this compound and its potential degradation products, such as galactose and mannose, as well as other related sugars like lactose and fructose that might be present as impurities.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected loss of this compound in my formulation. | Acidic pH of the formulation buffer. this compound is susceptible to acid hydrolysis. | Measure the pH of your formulation. If it is acidic, consider adjusting to a more neutral pH if your application allows. If an acidic pH is required, a stability study should be conducted to determine the shelf-life at that specific pH. |
| High storage temperature. Elevated temperatures can accelerate degradation, especially in non-optimal pH conditions. | Store this compound solutions at recommended temperatures, typically refrigerated (2-8°C) or frozen, to minimize degradation. | |
| Appearance of unknown peaks in my HPLC chromatogram during stability testing. | Formation of degradation products. These are likely the constituent monosaccharides (galactose and mannose) or other byproducts from isomerization in alkaline conditions. | Obtain analytical standards for galactose and mannose to confirm the identity of the new peaks by comparing their retention times. |
| Difficulty in resolving this compound from other sugars like lactose in my sample. | Suboptimal HPLC method. The separation of structurally similar sugars can be challenging. | Utilize a validated HPLC method specifically designed for the analysis of this compound and related sugars. A polymer-based amino HILIC column can provide good separation.[3] |
Quantitative Data Summary
The following table summarizes the available quantitative data on this compound hydrolysis at different pH values.
| pH | Temperature (°C) | Incubation Time (hours) | This compound Hydrolysis (%) |
| 4.0 | 37 | 8 | 65.6 |
| 6.0 | 37 | 8 | 26.3 |
Experimental Protocols
Protocol: pH Stability Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound across a range of pH values.
1. Materials:
- This compound standard (>95% purity)
- Buffer solutions at various pH values (e.g., pH 2, 4, 6, 7, 8, 10). Recommended buffers: citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.
- High-purity water
- HPLC system with a Refractive Index (RI) detector
- A suitable HPLC column for sugar analysis (e.g., polymer-based amino HILIC column)
- Analytical standards for D-galactose and D-mannose
2. Procedure:
- Preparation of this compound Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 10 mg/mL).
- Sample Preparation: For each pH to be tested, mix a known volume of the this compound stock solution with the respective buffer to achieve the desired final concentration (e.g., 1 mg/mL).
- Initial Analysis (T=0): Immediately after preparation, analyze each sample by HPLC-RI to determine the initial concentration of this compound. This will serve as the baseline.
- Incubation: Store the prepared samples in tightly sealed containers at a constant temperature (e.g., 37°C or 50°C) to accelerate degradation.
- Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample and analyze it by HPLC-RI.
- Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the initial concentration (T=0). Plot the percentage of remaining this compound against time for each pH.
3. HPLC-RI Method for this compound Analysis:
- Column: Polymer-based amino HILIC column (e.g., Shodex VG-50 4E)[3]
- Mobile Phase: Acetonitrile/Water gradient
- Flow Rate: 1.0 mL/min
- Column Temperature: 40°C
- Detector: Refractive Index (RI)
- Injection Volume: 10 µL
- Standard Preparation: Prepare calibration standards of this compound, galactose, and mannose at various concentrations to quantify the amounts in the samples.
Visualizations
References
- 1. Validated HPLC-RI Method for the Determination of Lactulose and its Process Related Impurities in Syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated HPLC-RI Method for the Determination of Lactulose and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
Navigating Epilactose Stability: A Technical Guide for Researchers
Technical Support Center
For researchers, scientists, and drug development professionals working with epilactose, maintaining its integrity throughout experimentation is paramount. This technical support center provides essential guidance on preventing the degradation of this valuable prebiotic disaccharide. Through a series of frequently asked questions and troubleshooting scenarios, this resource offers practical solutions and detailed protocols to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: this compound is susceptible to degradation under certain conditions. The primary factors to consider are:
-
pH: this compound is sensitive to acidic conditions, which can lead to hydrolysis of the glycosidic bond. One study demonstrated that at a pH of 4.0, this compound hydrolysis can reach 65.6% after 8 hours, whereas at a pH of 6.0, hydrolysis is significantly lower at 26.3% under the same conditions[1][2]. Strong alkaline conditions should also be avoided as they can promote degradation of saccharides.
-
Temperature: Elevated temperatures can accelerate degradation reactions. While specific kinetic data for this compound is limited, general principles of chemical kinetics suggest that reaction rates, including degradation, increase with temperature.
-
Enzymatic Activity: The presence of certain enzymes, such as β-galactosidases, can lead to the enzymatic hydrolysis of this compound[1][2]. It is crucial to ensure that experimental systems are free from contaminating enzymes that could degrade the molecule.
-
Microbial Contamination: Various microorganisms can utilize this compound as a carbon source, especially in the absence of more readily available sugars like lactose[3]. Proper aseptic techniques are essential to prevent microbial growth and subsequent degradation of this compound in solutions and culture media.
Q2: What are the recommended storage conditions for solid this compound and its solutions?
A2: To ensure the long-term stability of this compound, adhere to the following storage recommendations:
| Form | Storage Temperature | Container | Additional Notes |
| Solid (Powder) | 2-8°C or -20°C | Tightly sealed, opaque container | This compound is hygroscopic; protect from moisture. |
| Stock Solutions | -20°C or -80°C for long-term storage; 2-8°C for short-term use (a few days) | Sterile, airtight containers | Prepare in a sterile buffer with a neutral pH. Avoid repeated freeze-thaw cycles. |
Q3: How can I prepare a stable aqueous solution of this compound for my experiments?
A3: Preparing a stable solution of this compound is critical for experimental success. Follow this detailed protocol:
Objective: To prepare a sterile, stable stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or a suitable buffer (e.g., phosphate-buffered saline [PBS] at pH 7.0-7.4)
-
Sterile containers (e.g., conical tubes or vials)
-
Sterile 0.22 µm syringe filter
Protocol:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the this compound powder to the appropriate volume of sterile water or buffer in a sterile container.
-
Mixing: Gently vortex or swirl the container until the this compound is completely dissolved. Avoid vigorous shaking to minimize the introduction of air bubbles.
-
Sterilization: Sterilize the this compound solution by passing it through a 0.22 µm syringe filter into a new sterile container. This method is preferred over autoclaving, which can cause degradation.
-
Aliquoting and Storage: Aliquot the sterile solution into smaller, single-use volumes to minimize contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For immediate use, the solution can be stored at 2-8°C for a few days.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results. | This compound degradation leading to lower effective concentrations. | 1. Verify Solution Integrity: Prepare a fresh solution of this compound following the recommended protocol. 2. Analyze Purity: Use HPLC to check the purity of your this compound stock and working solutions. Look for the appearance of additional peaks that may indicate degradation products[4]. 3. Control for pH and Temperature: Ensure that the pH of your experimental system is within the stable range for this compound (ideally neutral) and that experiments are conducted at the lowest feasible temperature. |
| Loss of biological activity in cell culture experiments. | Degradation of this compound in the culture medium over time. | 1. pH of Medium: Confirm that the pH of your cell culture medium is stable and within a range that does not promote this compound hydrolysis. 2. Microbial Contamination: Regularly check your cultures for any signs of microbial contamination that could be consuming the this compound. 3. Optimize Dosing: Consider adding fresh this compound to the culture medium at regular intervals for long-term experiments to maintain a consistent concentration. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC). | This compound has degraded into smaller sugar units (e.g., galactose and mannose) or other byproducts. | 1. Run Standards: Co-inject your sample with standards of potential degradation products like galactose and mannose to see if the retention times match. 2. LC-MS Analysis: If the identity of the degradation products is unknown, utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks and elucidate their structures. 3. Review Experimental Conditions: Carefully review your experimental protocol to identify any potential causes of degradation, such as low pH or high temperature, and modify the procedure accordingly. |
Visualizing Key Processes
To further aid in understanding the factors affecting this compound stability and its biological role, the following diagrams illustrate key concepts.
Caption: Factors influencing this compound degradation and preventative measures.
Caption: Recommended workflow for preparing stable this compound solutions.
Caption: Simplified signaling pathway of this compound's prebiotic action.[5][6][7]
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. WO2024003317A1 - Method for generating this compound preparation - Google Patents [patents.google.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Epilactose Synthesis
Welcome to the technical support center for epilactose synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, a rare disaccharide with significant prebiotic properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound (4-O-β-D-galactopyranosyl-D-mannose) is a structural isomer of lactose. It is a non-digestible carbohydrate with prebiotic effects, promoting the growth of beneficial gut bacteria.[1][2][3] Additionally, it has been shown to enhance the absorption of minerals like calcium and iron in the small intestine.[1] Its potential applications in functional foods and pharmaceuticals make its efficient synthesis a key area of research.
Q2: What are the primary methods for synthesizing this compound?
While chemical synthesis is possible, it is often challenging and can result in low yields.[4][5] The most common and preferred method for this compound production is the enzymatic epimerization of lactose using the enzyme cellobiose 2-epimerase (CE).[4][5] This biocatalytic approach is favored for its specificity and milder reaction conditions.
Q3: Why is the yield of this compound often low in enzymatic synthesis?
The enzymatic conversion of lactose to this compound is an equilibrium-limited reaction.[4] This means the reaction does not proceed to completion, resulting in a final mixture containing unreacted lactose, the desired this compound, and sometimes byproducts like lactulose.[4] The maximum reported conversion yields for this compound are typically in the range of 26% to 34%.[1]
Q4: What are the main challenges in producing high-purity this compound?
The primary challenge is the separation of this compound from the large amount of unreacted lactose and other structurally similar disaccharides in the reaction mixture.[6][7] This necessitates downstream purification steps, which can be complex and costly, often involving chromatography, crystallization, or further enzymatic treatments.[4][7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low this compound Yield (<25%) | 1. Suboptimal Reaction Conditions: Incorrect temperature or pH for the specific cellobiose 2-epimerase (CE) being used. 2. Enzyme Instability: The enzyme may be losing activity over the course of the reaction due to thermal or pH-related denaturation. 3. Equilibrium Limitation: The inherent nature of the enzymatic reaction limits the conversion of lactose to this compound. | 1. Optimize Reaction Conditions: Consult the literature for the optimal temperature and pH for your specific CE. For example, CE from Caldicellulosiruptor saccharolyticus has an optimal temperature of 80°C and pH of 7.5.[9][10] In contrast, CEs from mesophilic organisms like Flavobacterium johnsoniae can be active at lower temperatures such as 8°C.[11] 2. Improve Enzyme Stability: Consider using a more thermostable CE, such as the one from the thermophile Caldicellulosiruptor sp. Rt8.B8. Alternatively, enzyme immobilization can enhance stability. 3. Shift the Equilibrium: While difficult, strategies to shift the equilibrium include the selective removal of this compound from the reaction mixture as it is formed, though this is technically challenging. A more practical approach is to focus on efficient downstream purification. |
| Presence of Lactulose as a Byproduct | 1. Enzyme Specificity: Some CEs, like the one from Caldicellulosiruptor saccharolyticus, are known to produce both this compound and lactulose from lactose.[12][13] | 1. Select a Different Enzyme: If pure this compound is the goal, consider using a CE that has a higher specificity for this compound production and minimal lactulose formation. For instance, the CE from Thermoanaerobacterium saccharolyticum is reported to generate only this compound from lactose.[5] 2. Optimize Reaction Temperature: The ratio of this compound to lactulose can sometimes be influenced by temperature. For example, with CE from Caldicellulosiruptor bescii, lower temperatures (e.g., 30°C) favor this compound formation, while higher temperatures (e.g., 70°C) result in more lactulose.[5] |
| Difficulty in Purifying this compound | 1. High Concentration of Unreacted Lactose: The significant amount of remaining lactose makes separation challenging due to its similar chemical properties to this compound. | 1. Selective Lactose Removal: A multi-step purification process is often necessary. This can include: a. Crystallization: Cooling the reaction mixture to crystallize and remove a portion of the unreacted lactose.[8] b. Enzymatic Hydrolysis: Using a β-galactosidase that selectively hydrolyzes lactose into glucose and galactose, while having low activity towards this compound.[6][7][8] c. Microbial Fermentation: Employing microorganisms, such as baker's yeast (Saccharomyces cerevisiae), that preferentially consume the resulting monosaccharides (glucose and galactose) or even the remaining lactose, leaving the this compound in the medium.[4][7][8] d. Chromatography: Final purification can be achieved using column chromatography, for example, with a Na-form cation exchange resin.[8] |
| Low Enzyme Expression or Activity | 1. Host System Issues: The chosen expression host (e.g., E. coli) may not be optimal for producing a functional, active CE. | 1. Optimize Expression Host: Consider using a GRAS (Generally Recognized as Safe) host like Saccharomyces cerevisiae or Bacillus subtilis, which have been successfully used for CE expression and can be advantageous for food and pharmaceutical applications.[5][10] 2. Codon Optimization: Ensure the gene sequence of the CE is optimized for the codon usage of the expression host. |
Quantitative Data on this compound Yields
The following table summarizes the reported yields of this compound from various cellobiose 2-epimerases under different conditions.
| Enzyme Source | Expression Host | Temperature (°C) | pH | Initial Lactose (g/L) | This compound Yield (%) | Reference(s) |
| Flavobacterium johnsoniae | E. coli | 8 | Not Specified | Milk Lactose | ~33 | [11] |
| Pedobacter heparinus | E. coli | 8 | Not Specified | Milk Lactose | ~30 | [11] |
| Rhodothermus marinus | Not Specified | Not Specified | Not Specified | Not Specified | 32.1 | [1] |
| Ruminococcus albus | Not Specified | Not Specified | Not Specified | Not Specified | 26.5 | [1] |
| Caldicellulosiruptor saccharolyticus | S. cerevisiae | 80 | 7.5 | 50 | 27 | [9][10] |
| Caldicellulosiruptor sp. Rt8.B8 | B. subtilis | Not Specified | Not Specified | 700 | 30.4 | [5] |
| Thermoanaerobacterium saccharolyticum | B. subtilis | 60 | Not Specified | 300 | 22 | [5] |
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol outlines the key steps for the synthesis of this compound from lactose using a recombinant cellobiose 2-epimerase (CE).
a. Enzyme Production:
-
Clone the gene encoding the desired CE into a suitable expression vector.
-
Transform the vector into an appropriate host organism (e.g., E. coli, S. cerevisiae, or B. subtilis).
-
Culture the recombinant host under conditions that induce the expression of the CE.
-
Harvest the cells and lyse them to release the intracellular enzyme.
-
Purify the CE using standard protein purification techniques, such as affinity chromatography.
b. Enzymatic Reaction:
-
Prepare a solution of lactose in a suitable buffer at the optimal pH for the enzyme.
-
Add the purified CE to the lactose solution.
-
Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.
-
Monitor the progress of the reaction over time by taking samples and analyzing the sugar composition using techniques like HPLC.
-
Terminate the reaction by heat inactivation of the enzyme once equilibrium is reached.
c. Product Purification:
-
Lactose Removal (Option 1: Crystallization & Enzymatic Hydrolysis):
-
Concentrate the reaction mixture and cool it to induce lactose crystallization. Remove the lactose crystals by filtration or centrifugation.
-
Treat the remaining solution with a β-galactosidase that is selective for lactose over this compound to hydrolyze the remaining lactose.
-
-
Monosaccharide Removal (following enzymatic hydrolysis):
-
Introduce a microorganism (e.g., baker's yeast) that will consume the glucose and galactose produced from lactose hydrolysis.
-
Remove the microbial cells by centrifugation.
-
-
Final Purification (Chromatography):
-
Perform column chromatography on the resulting solution to separate the this compound from any remaining impurities.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for monitoring the concentrations of lactose, this compound, and lactulose in the reaction mixture.
-
Column: A polymer-based amino HILIC column, such as the Shodex VG-50 4E, is suitable for separating these disaccharides.[14]
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile, methanol, and water (e.g., 75:20:5 v/v/v).[14]
-
Detector: A refractive index (RI) detector is commonly used for sugar analysis.[14]
-
Temperature: The column is typically maintained at a constant temperature, for example, 40°C.[14]
Visualizations
Caption: Enzymatic conversion of lactose to this compound.
Caption: A logical workflow for troubleshooting low this compound yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances on physiological functions and biotechnological production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances on physiological functions and biotechnological production of this compound. | Sigma-Aldrich [sigmaaldrich.com]
- 4. WO2024003317A1 - Method for generating this compound preparation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. JP5615584B2 - Method for producing high purity this compound - Google Patents [patents.google.com]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
- 8. Practical preparation of this compound produced with cellobiose 2-epimerase from Ruminococcus albus NE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repositorium.uminho.pt [repositorium.uminho.pt]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound production by 2 cellobiose 2-epimerases in natural milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic production of lactulose and this compound in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Purity of Synthesized Epilactose
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and purification of epilactose.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
Common impurities in enzymatically synthesized this compound include unreacted lactose, monosaccharides (glucose and galactose) from lactose hydrolysis, and potentially other disaccharides like lactulose, depending on the enzyme used.[1][2] In chemical synthesis, byproducts can include various isomers and incompletely deprotected intermediates.
Q2: What are the primary methods for purifying synthesized this compound?
The primary methods for purifying synthesized this compound are:
-
Crystallization: To remove a significant portion of the less soluble unreacted lactose.[3][4][5]
-
Enzymatic Treatment: Using β-galactosidase to hydrolyze remaining lactose into glucose and galactose.[2][3][4]
-
Yeast Fermentation: To selectively remove the monosaccharide byproducts (glucose and galactose).[2][3][4][6]
-
Chromatography: Including ion-exchange chromatography and semi-preparative HPLC for final high-purity polishing.[3][4][5][7]
-
Selective Fermentation: Utilizing microorganisms that preferentially consume lactose and lactulose over this compound.[1]
Q3: What purity levels can be realistically achieved for this compound?
Purity levels exceeding 95% are achievable with multi-step purification protocols.[1] Some optimized methods report purities of over 98% and even 99%.[5][6][8]
Q4: How can I monitor the purity of my this compound sample during purification?
High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the sugar composition and determining the purity of this compound at each purification step.[2][7][9]
Troubleshooting Guides
Issue 1: Low Yield of this compound After Synthesis
| Possible Cause | Troubleshooting Step |
| Suboptimal enzyme activity. | Ensure the cellobiose 2-epimerase is active and used under optimal pH and temperature conditions.[10] |
| Enzyme inhibition by the product. | Consider strategies to remove this compound from the reaction mixture as it is formed, if feasible. |
| Incomplete enzymatic conversion. | Enzymatic conversion of lactose to this compound is an equilibrium reaction; complete conversion is not typically achieved.[1] Focus on efficient purification to maximize recovery of the formed this compound. |
Issue 2: Inefficient Removal of Lactose by Crystallization
| Possible Cause | Troubleshooting Step |
| Incorrect crystallization temperature. | Optimize the cooling temperature and duration. A common starting point is 6°C for 72 hours.[5] |
| Supersaturation not reached. | Concentrate the solution to ensure it is supersaturated with lactose at the crystallization temperature. |
| Presence of impurities inhibiting crystallization. | Consider a pre-purification step to remove substances that may interfere with lactose crystal formation.[11][12] |
| Scaling and fouling of the crystallizer. | Ensure the crystallizer surfaces are clean to prevent unwanted crystal adhesion and inefficient heat transfer.[13] |
Issue 3: Incomplete Removal of Monosaccharides After Yeast Fermentation
| Possible Cause | Troubleshooting Step |
| Yeast strain is not optimal. | Screen different yeast strains, such as Saccharomyces cerevisiae, for their efficiency in consuming glucose and galactose.[2][6] |
| Insufficient fermentation time. | Monitor the sugar concentration using HPLC and extend the fermentation time until monosaccharides are no longer detected.[2] |
| Suboptimal fermentation conditions. | Ensure the temperature, pH, and aeration are suitable for the chosen yeast strain. |
Issue 4: Co-elution of this compound and Lactose During Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate stationary phase. | For ion-exchange chromatography, a Na-form cation exchange resin is often used.[3][4] For HPLC, an amino HILIC column can provide good separation.[9] |
| Suboptimal mobile phase. | Adjust the composition and flow rate of the eluent. For HILIC, a common mobile phase is a mixture of acetonitrile, methanol, and water.[9] |
| Column overloading. | Reduce the amount of sample loaded onto the column to improve resolution. |
Quantitative Data Summary
The following tables summarize the reported yields and purity levels for different this compound purification strategies.
Table 1: Multi-Step Purification Protocols
| Purification Steps | Starting Material | Purity | Yield | Reference |
| Crystallization, β-galactosidase hydrolysis, yeast digestion, ion-exchange chromatography | Lactose | 91.1% | 42.5% | [3][4] |
| Enzymatic conversion, crystallization, ligand-exchange chromatography | Lactose | 99% | 51% | [5][8] |
| β-galactosidase hydrolysis, yeast treatment, cation exchange chromatography | Lactose | >98% | 24.0% | [6][8] |
| β-galactosidase treatment, yeast fermentation | Lactose | 87% | 76.4% | [2] |
| Selective fermentation with L. plantarum | Lactose/Lactulose mixture | >95% | Not specified | [1] |
Experimental Protocols
Protocol 1: Purification of this compound via Crystallization, Enzymatic Hydrolysis, and Yeast Fermentation
This protocol is adapted from methodologies described in the literature.[2][3][4]
1. Crystallization of Lactose: a. Concentrate the crude this compound solution containing unreacted lactose. b. Cool the solution to 4-6°C and maintain for 48-72 hours to allow lactose to crystallize. c. Separate the lactose crystals by centrifugation or filtration.
2. Enzymatic Hydrolysis of Residual Lactose: a. Adjust the pH of the supernatant from the previous step to the optimal range for β-galactosidase (typically pH 4.4-5.5). b. Add β-galactosidase and incubate at the optimal temperature (e.g., 37°C) for a sufficient time to hydrolyze the remaining lactose. Monitor the reaction by HPLC. c. Deactivate the enzyme by heating the solution (e.g., 100°C for 10 minutes).
3. Removal of Monosaccharides by Yeast Fermentation: a. Cool the solution and adjust the pH and temperature to be optimal for Saccharomyces cerevisiae (e.g., pH 5.0, 30°C). b. Inoculate with a culture of S. cerevisiae. c. Allow fermentation to proceed until glucose and galactose are consumed, as monitored by HPLC. d. Remove the yeast cells by centrifugation.
4. Final Polishing by Chromatography (Optional): a. The resulting solution can be further purified by passing it through a cation exchange resin column to remove any remaining impurities.
Visualizations
Experimental Workflow for this compound Purification
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting guide for addressing low this compound purity.
References
- 1. WO2024003317A1 - Method for generating this compound preparation - Google Patents [patents.google.com]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. Practical preparation of this compound produced with cellobiose 2-epimerase from Ruminococcus albus NE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. JP5615584B2 - Method for producing high purity this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Crystallization in lactose refining-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Fouling Issues in Crystallizers – What, Why, and How to Solve Them - Altum Technologies [altumtechnologies.com]
Technical Support Center: Navigating Analytical Challenges in Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common analytical challenges encountered when working with complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis, and why are they a significant concern?
A1: Matrix effects refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[2][3] In drug development and clinical research, where precise quantification is critical, unaddressed matrix effects can lead to erroneous pharmacokinetic and toxicokinetic data.[4]
Q2: What are the primary sources of matrix effects in biological samples?
A2: The main culprits are endogenous components of the biological matrix that co-elute with the analyte of interest.[1] In plasma or serum, these are often phospholipids, salts, and proteins.[1][5] Exogenous substances, such as anticoagulants, dosing vehicles, and even compounds leached from plasticware, can also contribute to matrix effects.[1][6]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: Two common methods are used to assess matrix effects. The post-column infusion technique provides a qualitative assessment by continuously infusing the analyte post-column while injecting a blank matrix extract. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement.[7] A quantitative approach involves comparing the slopes of calibration curves prepared in a pure solvent versus a matrix extract. A significant difference between the slopes confirms the presence of matrix effects.[2]
Q4: What are the common challenges in developing immunoassays for complex matrices like serum or plasma?
A4: Immunoassays in complex matrices are susceptible to interferences and cross-reactivity.[8] Endogenous substances such as heterophile antibodies, rheumatoid factor, and complement proteins can bind to the assay antibodies, leading to false-positive or false-negative results. High concentrations of proteins and lipids can also cause non-specific binding to the assay plate, resulting in high background signals.[8][9]
Q5: How can the specificity of an immunoassay be improved when working with complex biological samples?
A5: Improving immunoassay specificity involves several strategies. Selecting highly specific monoclonal antibodies is a crucial first step.[10] The use of appropriate blocking buffers, such as bovine serum albumin (BSA) or commercial blockers, can minimize non-specific binding to the microplate surface.[11] Sample diluents that contain agents to neutralize interferences can also significantly enhance specificity.[11][12] In some cases, pre-treating the sample, for instance, through heat inactivation or chemical denaturation, can help reduce interference from endogenous proteins.[13]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
LC-MS Troubleshooting
Problem: I am observing low signal intensity or complete signal loss for my analyte.
-
Possible Cause 1: Ion Suppression.
-
Solution: Your analyte may be co-eluting with a component of the matrix that is suppressing its ionization. To confirm this, you can perform a post-column infusion experiment. If ion suppression is confirmed, consider the following mitigation strategies:
-
Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than a simple "dilute-and-shoot" or protein precipitation approach.[2][14]
-
Modify Chromatographic Conditions: Adjusting the mobile phase gradient or using a column with a different selectivity can help separate the analyte from the interfering matrix components.[7]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification by normalizing the analyte response to the internal standard response.[7]
-
-
-
Possible Cause 2: Inefficient Sample Extraction.
-
Solution: Your chosen sample preparation method may not be providing adequate recovery for your analyte. It is important to evaluate the recovery of your analyte during method development. If recovery is low, consider switching to a different extraction technique or optimizing the parameters of your current method (e.g., changing the solvent in LLE or the sorbent in SPE).
-
-
Possible Cause 3: Instrument Contamination.
Problem: My results show high variability (poor precision).
-
Possible Cause 1: Inconsistent Matrix Effects.
-
Solution: The composition of biological matrices can vary between individuals and even within the same individual over time. This variability can lead to inconsistent matrix effects and, consequently, poor precision. Using a stable isotope-labeled internal standard is the most effective way to compensate for this variability.[7] If a SIL-IS is not available, matrix-matched calibration standards can be used.
-
-
Possible Cause 2: Inconsistent Sample Preparation.
-
Solution: Ensure that your sample preparation workflow is consistent for all samples. Automated sample preparation systems can help reduce variability. If performing manual extractions, pay close attention to consistent timing, volumes, and mixing.
-
Immunoassay Troubleshooting
Problem: I am observing high background signal in my ELISA.
-
Possible Cause 1: Insufficient Blocking.
-
Solution: The blocking buffer may not be effectively preventing non-specific binding of antibodies to the plate. Try increasing the concentration of the blocking agent (e.g., from 1% to 3% BSA) or extending the blocking incubation time.[8] You can also test different types of blocking buffers.
-
-
Possible Cause 2: Inadequate Washing.
-
Solution: Insufficient washing between steps can leave behind unbound reagents, leading to high background. Increase the number of wash cycles and ensure that the wells are completely emptied after each wash. Adding a 30-second soak step with the wash buffer can also improve washing efficiency.[8][15]
-
-
Possible Cause 3: Cross-Reactivity of Secondary Antibody.
-
Solution: The secondary antibody may be binding non-specifically to other components in the sample or to the capture antibody. Ensure you are using a high-quality, pre-adsorbed secondary antibody to minimize cross-reactivity.
-
Problem: My sample results are not reproducible.
-
Possible Cause 1: Matrix Interferences.
-
Solution: As with LC-MS, components in the sample matrix can interfere with the antibody-antigen binding in an immunoassay. Diluting the sample can often mitigate these effects.[12] Experiment with different dilution factors to find the optimal balance between reducing interference and maintaining a detectable analyte concentration.
-
-
Possible Cause 2: Pipetting Errors.
-
Solution: Inconsistent pipetting can lead to significant variability in immunoassay results. Ensure your pipettes are properly calibrated and use proper pipetting techniques.
-
-
Possible Cause 3: "Edge Effects".
-
Solution: Wells on the outer edges of a 96-well plate can be more susceptible to temperature fluctuations, leading to variability. To minimize this, you can avoid using the outer wells for samples and standards, or you can incubate the plate in a temperature-controlled environment.
-
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is crucial for minimizing matrix effects. Below is a summary of the general performance of common techniques.
| Sample Preparation Method | Analyte Recovery | Matrix Effect Reduction | Reproducibility (RSD) | Throughput |
| Protein Precipitation (PPT) | Moderate to High | Low | 5-15% | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | <10% | Moderate |
| Solid-Phase Extraction (SPE) | High | High | <5% | Moderate to High (with automation) |
| QuEChERS | High | High | <10% | High |
Note: These values are representative and can vary significantly depending on the analyte, matrix, and specific protocol used. Data compiled from multiple sources.[3]
Experimental Protocols
Here are detailed methodologies for key sample preparation experiments.
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This protocol is a fast and simple method for removing the bulk of proteins from a plasma sample.
-
Sample Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully aspirate the supernatant and transfer it to a clean tube for analysis.
-
(Optional) Evaporation and Reconstitution: If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
This protocol is effective for extracting moderately nonpolar analytes from an aqueous matrix like urine.
-
Sample Preparation: To a 10 mL glass tube, add 2 mL of urine, 2 mL of 1 M sulfuric acid, and 0.2 g of sodium sulfate. Vortex until the salt is dissolved.
-
Extraction: Add 4 mL of dichloromethane (or another immiscible organic solvent like ethyl acetate) to the tube.
-
Mixing: Cap the tube and vortex for 1 minute to facilitate the partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge the tube at 3500 rpm for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the lower organic layer to a clean tube.
-
Drying and Evaporation: Dry the organic extract with anhydrous sodium sulfate, then transfer it to a new vial and evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of mobile phase for LC-MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma Samples
SPE provides a cleaner extract compared to PPT and LLE and is highly effective at removing phospholipids and other interferences.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated plasma sample (e.g., 500 µL of plasma diluted with 500 µL of water) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte of interest with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Protocol 4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Biological Samples
Originally developed for pesticide analysis in food, the QuEChERS method is highly effective for a wide range of analytes in various biological matrices.
-
Sample Homogenization: Homogenize the biological sample (e.g., tissue) if necessary. For liquid samples like plasma, this step can be skipped.
-
Extraction: In a 50 mL centrifuge tube, combine 10 g of the homogenized sample with 10 mL of acetonitrile. Vortex vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., PSA and MgSO₄). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes.
-
Collection: Collect the supernatant for analysis.
Visualizations
Troubleshooting Workflow for Matrix Effects
Caption: A workflow diagram for troubleshooting matrix effects in LC-MS.
Sample Preparation Selection Guide
Caption: A decision tree for selecting a sample preparation method.
References
- 1. longdom.org [longdom.org]
- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. mdpi.com [mdpi.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijpsjournal.com [ijpsjournal.com]
minimizing by-product formation in Epilactose synthesis
Welcome to the technical support center for epilactose synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help minimize by-product formation and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in this compound synthesis?
The most common by-products encountered during this compound synthesis are unreacted starting material, primarily lactose, and in some instances, the isomer lactulose.[1][2][3][4][5] The formation of lactulose can occur, particularly in enzymatic reactions using cellobiose 2-epimerases, where the enzyme may exhibit both epimerization and isomerization activity.[1][2][3]
Q2: How can I minimize the formation of lactulose during enzymatic synthesis?
Minimizing lactulose formation can be achieved by carefully selecting the cellobiose 2-epimerase and optimizing reaction conditions. Some enzymes have a higher specificity for epimerization over isomerization. Additionally, reaction temperature can influence the product ratio. For instance, with cellobiose 2-epimerase from Caldicellulosiruptor bescii, a lower temperature (30°C) favors this compound formation, while a higher temperature (70°C) results in more lactulose.[3]
Q3: What are the primary strategies for removing unreacted lactose after synthesis?
Several post-synthesis purification strategies can be employed to remove unreacted lactose:
-
Crystallization: Lactose can be partially removed from the reaction mixture by crystallization.[6][7][8]
-
Enzymatic Hydrolysis: The use of β-galactosidase can selectively hydrolyze the remaining lactose into glucose and galactose.[6][8][9]
-
Yeast Fermentation: Following enzymatic hydrolysis, the resulting monosaccharides (glucose and galactose) can be consumed by yeast, such as Saccharomyces cerevisiae, leaving the this compound in the mixture.[6][8][9]
-
Chromatography: Various chromatographic techniques, including column chromatography with a cation exchange resin or semi-preparative HPLC, can effectively separate this compound from lactose.[6][7][8][10]
Q4: What analytical methods are suitable for monitoring the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analyzing the purity of this compound and quantifying the presence of by-products like lactose and lactulose.[9][10] Specific HPLC columns, such as polymer-based amino HILIC columns, have been shown to provide good separation of these disaccharides.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | - Inefficient enzymatic conversion.- Suboptimal reaction conditions (pH, temperature, time).- Enzyme inhibition. | - Verify the activity of your cellobiose 2-epimerase.- Optimize reaction pH, temperature, and incubation time based on the specific enzyme's characteristics. A typical enzymatic reaction might run at a pH of 7.5 and a temperature of 80°C.[11]- Ensure the absence of any known inhibitors for your specific enzyme in the reaction mixture. |
| High Levels of Unreacted Lactose | - Incomplete enzymatic reaction.- Insufficient reaction time. | - Increase the reaction time or the enzyme concentration.- Implement a post-synthesis purification step such as selective crystallization of lactose or enzymatic hydrolysis using β-galactosidase.[6][7][8][9] |
| Presence of Monosaccharides (Glucose, Galactose) in Final Product | - Hydrolysis of lactose or this compound during the process.- Incomplete removal after the lactose hydrolysis step. | - If using β-galactosidase to remove lactose, ensure the subsequent yeast fermentation step to remove the resulting monosaccharides is complete.[6][8][9]- Optimize the pH, as it can influence the hydrolysis of this compound.[9] |
| Difficulty Separating this compound from Lactulose | - Similar chemical properties and retention times in chromatography. | - Utilize a specialized HPLC column and method designed for the separation of these isomers, such as a polymer-based amino HILIC column.[10]- Adjusting the mobile phase composition and temperature may also improve resolution.[10] |
Quantitative Data Summary
The following tables summarize typical yields and purity levels achieved during this compound synthesis and purification.
Table 1: Purity and Yield of this compound after Various Purification Strategies
| Purification Strategy | Purity (%) | Yield (%) | Reference |
| β-galactosidase + Yeast treatment | 87.0 | 74.6 | [9] |
| Crystallization + Semi-preparative (Pb2+) chromatography | 99.0 | 51.0 | [9] |
| β-galactosidase + Yeast treatment + Cation exchange chromatography | >98 | 24.0 | [3][7] |
| Crystallization, β-galactosidase, Yeast digestion, Column chromatography | 91.1 | 42.5 | [6][8] |
Table 2: Influence of Temperature on Product Formation using C. bescii Cellobiose 2-Epimerase
| Temperature (°C) | This compound Yield (%) | Lactulose Yield (%) | Reference |
| 30 | 35 | 4.3 | [3] |
| 70 | 24.7 | 30 | [3] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Cellobiose 2-Epimerase
This protocol describes the general procedure for synthesizing this compound from lactose using a recombinant cellobiose 2-epimerase.
-
Reaction Setup:
-
Enzyme Addition:
-
Add the purified cellobiose 2-epimerase to the lactose solution to initiate the reaction. The optimal enzyme concentration should be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time (e.g., 1-4 hours). The reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC.
-
-
Reaction Termination:
-
Terminate the reaction by heat inactivation of the enzyme (e.g., heating at 100°C for 10 minutes).[9]
-
-
Analysis:
-
Analyze the composition of the reaction mixture using HPLC to determine the concentrations of this compound, unreacted lactose, and any by-products.
-
Protocol 2: Purification of this compound by Removal of Unreacted Lactose
This protocol outlines a multi-step procedure to purify this compound from the synthesis reaction mixture.
-
Lactose Crystallization (Optional First Step):
-
Concentrate the reaction mixture and store it at a low temperature (e.g., 4-6°C) for an extended period (e.g., 72 hours) to induce lactose crystallization.[7]
-
Separate the crystallized lactose by centrifugation or filtration.
-
-
Enzymatic Hydrolysis of Residual Lactose:
-
Removal of Monosaccharides by Yeast Fermentation:
-
Adjust the pH of the mixture to be suitable for yeast growth (e.g., pH 6.0).[9]
-
Inoculate the mixture with Saccharomyces cerevisiae and incubate under conditions that promote the consumption of glucose and galactose (e.g., 30°C with agitation for 8 hours).[9]
-
Remove the yeast cells by centrifugation.
-
-
Final Purification by Column Chromatography:
Visualizations
Caption: Workflow for this compound synthesis and purification.
Caption: Pathways of product and by-product formation.
References
- 1. WO2024003317A1 - Method for generating this compound preparation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Practical preparation of this compound produced with cellobiose 2-epimerase from Ruminococcus albus NE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. repositorium.uminho.pt [repositorium.uminho.pt]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Epilactose vs. Lactulose: A Comparative Guide on Gut Health Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the prebiotic effects of epilactose and lactulose on gut health. It synthesizes experimental findings on their differential impacts on gut microbiota composition and the production of short-chain fatty acids (SCFAs), offering valuable insights for research and development in functional foods and therapeutics.
Introduction to this compound and Lactulose
This compound and lactulose are structurally related disaccharides that are not hydrolyzed by human intestinal enzymes, allowing them to reach the colon intact where they are fermented by the gut microbiota.[1][2]
-
Lactulose , composed of galactose and fructose, is a well-established synthetic disaccharide known for its prebiotic "bifidus factor" activity and is widely used clinically as a laxative and for the treatment of hepatic encephalopathy.[2][3]
-
This compound , composed of galactose and mannose, is considered an emerging prebiotic.[4] Recent research highlights its distinct fermentation profile, suggesting a different and potentially more targeted impact on gut health, particularly concerning the production of the short-chain fatty acid butyrate.[4][5]
Comparative Analysis of Gut Health Effects
The primary differences in the gut health effects of this compound and lactulose stem from how they are metabolized by distinct microbial populations, leading to different profiles of beneficial metabolites.
Effect on Short-Chain Fatty Acid (SCFA) Production
In vitro fecal fermentation studies demonstrate a significant divergence in the SCFA profiles generated from this compound and lactulose. While both are fermented, this compound shows a profound ability to promote butyrate production.
An in vitro study comparing the fermentation of this compound, lactulose, and raffinose using human fecal inocula from donors on two different diets (Mediterranean and Vegan) revealed that this compound supplementation resulted in the highest production of both propionate and butyrate after 48 hours.[4] In contrast, lactulose fermentation yielded mixtures rich in lactate and acetate.[4] The production of butyrate in the presence of this compound was 70-fold higher for the Mediterranean diet donor and 29-fold higher for the Vegan diet donor when compared to lactulose.[4][5][6]
| Metabolite | Prebiotic | Concentration (mM) - Mediterranean Diet Donor[4] | Concentration (mM) - Vegan Diet Donor[4] | Key Finding |
| Butyrate | This compound | 86 ± 5 | 78 ± 6 | Exceptionally high production compared to lactulose. |
| Lactulose | ~1.2 (calculated) | ~2.7 (calculated) | Minimal butyrate production. | |
| Propionate | This compound | 60 ± 2 | 49 ± 9 | Highest production among tested prebiotics. |
| Lactulose | Lower than this compound | Lower than this compound | Moderate production. | |
| Acetate | This compound | Lower than Lactulose | Lower than Lactulose | Moderate production. |
| Lactulose | Higher than this compound | Higher than this compound | A primary metabolite of lactulose fermentation. | |
| Lactate | This compound | Lower than Lactulose | Lower than Lactulose | Moderate production. |
| Lactulose | Higher than this compound | Higher than this compound | A primary metabolite of lactulose fermentation. |
Table 1: Comparative SCFA and Lactate Production after 48h In Vitro Fecal Fermentation. Data extracted from Cardoso et al., 2024.[4] Calculated values are based on fold-change data presented in the study.
Effect on Gut Microbiota Composition
The distinct SCFA profiles are a direct consequence of the selective stimulation of different bacterial taxa. Lactulose is well-documented for its bifidogenic effect, while this compound appears to uniquely promote butyrate-producing bacteria.
| Prebiotic | Primary Microbial Response | Key Genera/Groups Stimulated | Key Genera/Groups Inhibited |
| This compound | Strong stimulation of butyrate-producing bacteria.[4][5] | Faecalibacterium, Roseburia, Agathobacter (inferred from butyrate production).[4][7] Also stimulates Bifidobacterium and Lactobacillus.[8] | Harmful bacteria from Clostridia and Bacteroidetes classes (in rat models).[8][9] |
| Lactulose | Strong bifidogenic effect.[2][3][10] | Bifidobacterium (significant increase), Lactobacillus, Collinsella, Lactococcus.[2][10][11] | Bacteroidaceae, certain pathogenic Clostridia.[2][12] |
Table 2: Summary of Comparative Effects on Gut Microbiota Composition.
Mechanisms of Action & Signaling Pathways
Both disaccharides exert their effects by providing a substrate for microbial fermentation. However, the downstream consequences diverge based on the primary SCFAs produced.
The high production of butyrate from this compound is particularly significant. Butyrate is the preferred energy source for colonocytes and functions as a histone deacetylase (HDAC) inhibitor.[1] By inhibiting HDACs (specifically HDAC1, 2, 3, and 8), butyrate can modulate gene expression, leading to anti-inflammatory and anti-proliferative effects, which are crucial for maintaining colonic health.[1][13][14][15]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro anaerobic batch fermentation studies using human fecal samples. This methodology provides a controlled environment to assess the direct impact of prebiotics on the gut microbiota.
Key Experimental Protocol: In Vitro Fecal Fermentation
-
Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3-6 months. Samples are immediately placed in anaerobic conditions to preserve microbial viability.[16][17]
-
Slurry Preparation: A 10-20% (w/v) fecal slurry is prepared by homogenizing the feces in a sterile, pre-reduced anaerobic phosphate-buffered saline (PBS) or other basal medium.[16]
-
Fermentation Setup: The experiment is conducted in an anaerobic chamber (e.g., with a gas atmosphere of 5% H₂, 5% CO₂, and 90% N₂).[17] Sterile fermentation vessels are filled with the fecal slurry.
-
Substrate Addition: Test substrates (e.g., 1-2% w/v of this compound or lactulose) are added to the vessels. A control vessel with no added substrate (blank) is included to measure baseline microbial activity.[4]
-
Incubation: The vessels are incubated at 37°C for a specified period, typically 24 to 48 hours, with gentle agitation.[4][17]
-
Sample Analysis:
-
SCFA Quantification: At the end of the incubation, samples are centrifuged, and the supernatant is analyzed for SCFA (acetate, propionate, butyrate) and lactate concentrations using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[16]
-
Microbiota Analysis: DNA is extracted from the fermentation samples. The 16S rRNA gene is amplified via PCR and sequenced to determine the microbial community composition and relative abundance of different bacterial taxa.[16]
-
Conclusion and Future Directions
The experimental evidence clearly indicates that this compound and lactulose are not interchangeable prebiotics.
-
Lactulose reliably exerts a potent bifidogenic effect , promoting the growth of Bifidobacterium and the production of acetate and lactate. Its benefits are well-established for general gut health modulation and laxation.[2]
-
This compound demonstrates a highly specific and powerful ability to promote the production of butyrate , a key molecule for colonocyte health, gut barrier integrity, and inflammation control.[4][5] This suggests this compound holds significant promise as a targeted prebiotic for conditions characterized by butyrate deficiency, such as inflammatory bowel disease, where a lack of butyrate-producers like Roseburia and Faecalibacterium is a known factor.[7][18]
For drug development and functional food design, the choice between lactulose and this compound should be guided by the desired therapeutic outcome. Future research, including human clinical trials, is necessary to validate these in vitro findings and to explore the full potential of this compound as a novel butyrogenic prebiotic for targeted gut health applications.
References
- 1. Butyric acid - Wikipedia [en.wikipedia.org]
- 2. Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lactulose selectively stimulates members of the gut microbiota, as determined by multi-modal activity-based sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Butyrate suppresses colonic inflammation through HDAC1-dependent Fas upregulation and Fas-mediated apoptosis of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Prebiotics through an In Vitro Gastrointestinal Digestion and Fecal Fermentation Experiment: Further Idea on the Implementation of Machine Learning Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Prebiotics enhance persistence of fermented-food associated bacteria in in vitro cultivated fecal microbial communities [frontiersin.org]
- 18. Roseburia hominis and Faecalibacterium prausnitzii [gutmicrobiotaforhealth.com]
A Comparative Guide to the Prebiotic Activity of Epilactose and Fructooligosaccharides (FOS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prebiotics are non-digestible food ingredients that confer a health benefit on the host associated with modulation of the microbiota. Fructooligosaccharides (FOS) are well-established prebiotics, widely used in functional foods and dietary supplements. Epilactose, a rare disaccharide, is an emerging prebiotic with demonstrated potential to beneficially modulate the gut microbiome. This guide provides an objective comparison of the prebiotic activity of this compound and FOS, supported by experimental data from in vivo and in vitro studies.
Comparative Analysis of Prebiotic Effects
The prebiotic efficacy of this compound and FOS has been evaluated based on their ability to stimulate the growth of beneficial bacteria, primarily Bifidobacterium and Lactobacillus, and to enhance the production of short-chain fatty acids (SCFAs), which are key metabolites for gut health.
In Vivo Comparison in a Rat Model
A study comparing the dietary supplementation of this compound and FOS (4.5% of the diet) in Wistar-ST rats revealed that both prebiotics exert significant effects on the gut environment.[1][2] Both this compound and FOS supplementation led to an increase in cecal wall and content weight, and a decrease in the pH of the cecal contents.[1][2] These changes are indicative of active fermentation by the gut microbiota.
The study also demonstrated that both this compound and FOS supplementation resulted in a higher number of beneficial Lactobacilli and bifidobacteria compared to a control diet.[1][2] Notably, this compound did not lead to an increase in potentially harmful bacteria from the Clostridia or Bacteroidetes classes.[1]
Table 1: In Vivo Effects of this compound and FOS on Gut Microbiota in Rats
| Parameter | Control Diet | This compound Diet (4.5%) | FOS Diet (4.5%) |
| Cecal Content pH | Lower | Decreased | Decreased |
| Lactobacilli (log CFU/g) | Lower | Increased | Increased |
| Bifidobacteria (log CFU/g) | Lower | Increased | Increased |
Source: Data extrapolated from Watanabe et al., 2008.[1][2]
In Vitro Fermentation with Human Fecal Inocula
Recent in vitro studies using human fecal inocula have provided further insights into the prebiotic potential of this compound, particularly its role in SCFA production. A 2024 study highlighted that this compound significantly stimulates the production of butyrate, a crucial energy source for colonocytes with anti-inflammatory properties.[3][4][5] When compared to other prebiotics like lactulose and raffinose, this compound fermentation resulted in a significantly higher production of butyrate.[3][4][5]
FOS is also a well-known substrate for bacterial fermentation, leading to the production of SCFAs.[6] Numerous studies have confirmed the ability of FOS to increase the abundance of Bifidobacterium and subsequently elevate SCFA levels.[6]
Table 2: In Vitro Effects of this compound and FOS on Short-Chain Fatty Acid (SCFA) Production
| Prebiotic | Primary SCFA Produced | Key Findings | Study Context |
| This compound | Butyrate | Significantly higher butyrate production compared to lactulose and raffinose.[3][4][5] | In vitro fermentation with human fecal inocula.[3][4][5] |
| FOS | Acetate, Propionate, Butyrate | Consistently shown to increase overall SCFA levels.[6] | Multiple in vitro fermentation studies with human fecal inocula.[6] |
Experimental Protocols
In Vivo Rat Study Protocol (Watanabe et al., 2008)
-
Animal Model: Male Wistar-ST rats.
-
Dietary Groups:
-
Control Diet: Basal diet without prebiotic supplementation.
-
This compound Diet: Basal diet supplemented with 4.5% (w/w) this compound.
-
FOS Diet: Basal diet supplemented with 4.5% (w/w) fructooligosaccharides.
-
-
Duration: 2 weeks.
-
Sample Collection: At the end of the study period, the cecal contents were collected for pH measurement and microbial analysis.
-
Microbial Analysis: The populations of Lactobacilli and Bifidobacteria were enumerated using selective agar plating methods. 16S rRNA gene clone libraries were used to analyze the overall bacterial composition.[1]
In Vitro Human Fecal Fermentation Protocol (Adapted from Cardoso et al., 2024)
-
Fecal Inocula: Fecal samples were collected from healthy human donors. A 10% (w/v) fecal slurry was prepared in a sterile saline solution under anaerobic conditions.
-
Fermentation Medium: A basal medium containing peptone, yeast extract, and other essential nutrients was prepared. The medium was supplemented with either this compound or FOS at a final concentration of 1% (w/v). A control with no prebiotic was also included.
-
Fermentation Conditions: The fermentations were carried out in an anaerobic chamber at 37°C for 48 hours.
-
SCFA Analysis: Samples were collected at different time points, and the concentrations of short-chain fatty acids (acetate, propionate, and butyrate) were determined using gas chromatography (GC).[3][4][5]
Signaling Pathway Modulation
Prebiotics can influence host health by modulating various signaling pathways. Fructooligosaccharides, along with other prebiotics like galactooligosaccharides (GOS), have been shown to impact the Insulin Receptor Substrate/Phosphoinositide 3-kinase/Protein Kinase B (IRS/PI3K/AKT) signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and metabolism.
Below is a diagram illustrating the general activation of the IRS/PI3K/AKT signaling pathway, which can be positively modulated by the metabolic products of prebiotic fermentation.
Caption: IRS/PI3K/AKT signaling pathway modulated by prebiotics.
Conclusion
Both this compound and FOS demonstrate significant prebiotic activity. The available in vivo data suggests comparable effects on the stimulation of beneficial gut bacteria. However, recent in vitro evidence indicates that this compound may have a more pronounced effect on the production of butyrate, a short-chain fatty acid with well-documented benefits for colonic health. FOS remains a widely recognized prebiotic with a broader range of studies supporting its efficacy in modulating the gut microbiota and SCFA production. Further direct comparative studies, particularly in human subjects, are warranted to fully elucidate the distinct prebiotic profiles of this compound and FOS.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Effects of prebiotics on the gut microbiota in vitro associated with functional diarrhea in children [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of an optimal preparation of human standardized fecal inocula for in vitro fermentation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Fermentation of Epilactose Versus Inulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro fermentation performance of epilactose and inulin, two prebiotic compounds with potential applications in gut health modulation. The information presented is based on available experimental data, focusing on key fermentation outcomes such as short-chain fatty acid (SCFA) production, impact on gut microbiota composition, and gas generation.
Overview of this compound and Inulin
This compound , a disaccharide composed of galactose and mannose, is an emerging prebiotic known for its significant stimulation of butyrate-producing bacteria.[1][2] In contrast, Inulin , a well-established prebiotic, is a type of fructan (a polymer of fructose) that has been extensively studied for its ability to modulate the gut microbiota and increase the production of various SCFAs.[3][4]
Comparative Analysis of In Vitro Fermentation Outcomes
The following tables summarize the quantitative data from various in vitro fermentation studies on this compound and inulin. It is important to note that direct comparative studies are limited, and the data presented here is a synthesis from separate research. Experimental conditions such as donor fecal source, incubation time, and substrate concentration may vary between studies.
Table 1: Short-Chain Fatty Acid (SCFA) Production
| SCFA | This compound | Inulin | Key Findings |
| Total SCFAs | Significantly promotes the production of total SCFAs.[1] | Increases total SCFA concentrations.[5] | Both prebiotics effectively increase overall SCFA levels. |
| Acetate | Increased production observed.[1] | Significantly increases acetate levels.[3][6] | Both stimulate acetate production, a key energy source for colonocytes. |
| Propionate | Increased production observed.[1] | Significantly increases propionate levels.[3][6] | Both contribute to the pool of propionate, which is involved in gluconeogenesis and satiety signaling. |
| Butyrate | Shows a remarkable increase in butyrate production, with reports of 29 to 89-fold increases compared to other prebiotics like lactulose and raffinose.[1][7] | Significantly increases butyrate levels.[3][8] | This compound appears to be a particularly potent butyrate promoter. |
Table 2: Impact on Gut Microbiota
| Microbial Group | This compound | Inulin | Key Findings |
| Bifidobacterium | Increases the abundance of Bifidobacteria.[9][10] | Prominently increases the abundance of Bifidobacterium, particularly B. adolescentis.[5][11] | Both are considered bifidogenic. |
| Lactobacillus | Increases the abundance of Lactobacilli.[9][10] | Enhances the growth of Lactobacilli.[3] | Both support the growth of beneficial lactic acid bacteria. |
| Butyrate-producing Bacteria | Significantly stimulates butyrate-producing bacteria.[1][7] | Promotes the expansion of SCFA-producing bacteria such as Ruminococcaceae and Lachnospiraceae.[12] | Both support the proliferation of key butyrate producers. |
| Harmful Bacteria | Does not induce the proliferation of harmful bacteria like Clostridia or Bacteroidetes.[9] | Can decrease the abundance of potentially harmful bacteria like coliforms.[3] | Both demonstrate a selective fermentation profile favoring beneficial microbes. |
Table 3: Gas Production
| Gas | This compound | Inulin | Key Findings |
| Hydrogen (H₂) | Production observed during fermentation.[1] | Leads to high levels of H₂ production.[8] | Both are fermented to produce hydrogen gas. |
| Carbon Dioxide (CO₂) | Production observed during fermentation.[1] | Fermentation produces CO₂. | Both fermentation processes release carbon dioxide. |
| Methane (CH₄) | Production observed during fermentation.[1] | In some studies, inulin consumption did not lead to CH₄ production.[8] | Methane production can be variable and donor-dependent. |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of in vitro fermentation studies. Below are representative protocols for this compound and inulin.
In Vitro Fermentation of this compound
A recent study on this compound utilized the following protocol[1]:
-
Fecal Inoculum: Fecal samples were collected from healthy human donors, and a 10% (w/v) fecal slurry was prepared in a sterile saline solution.
-
Fermentation Medium: A basal medium containing peptone, yeast extract, and other essential nutrients was used. This compound was added as the sole carbohydrate source at a concentration of 1% (w/v).
-
Incubation: The fermentation was carried out in an anaerobic chamber at 37°C for 48 hours.
-
Analysis: Samples were collected at various time points to analyze SCFA and gas production by gas chromatography (GC) and microbial composition by 16S rRNA gene sequencing.
In Vitro Fermentation of Inulin
A typical protocol for in vitro batch fermentation of inulin involves the following steps[13][14]:
-
Fecal Inoculum: A fecal slurry is prepared from fresh human feces, typically at a concentration of 20-32% (w/v) in a phosphate buffer.[13]
-
Fermentation Medium: A basal medium containing peptone, yeast extract, salts, and a reducing agent is prepared. Inulin is added as the substrate.
-
Incubation: The fermentation is conducted under anaerobic conditions at 37°C with gentle shaking for a specified period, often 20-48 hours.[13]
-
Analysis: Supernatant samples are analyzed for SCFAs using GC or HPLC. Changes in the microbial community are assessed using techniques like 16S rRNA sequencing.
Visualizing the Process and Pathways
Experimental Workflow for In Vitro Fecal Fermentation
Caption: A generalized workflow for in vitro fecal fermentation experiments.
Simplified Signaling Pathway of Prebiotic Fermentation
Caption: The fermentation of prebiotics by gut microbiota leads to beneficial outcomes.
Conclusion
Both this compound and inulin demonstrate significant prebiotic potential through in vitro fermentation. They both effectively stimulate the growth of beneficial gut bacteria and lead to the production of health-promoting SCFAs. A key differentiator appears to be the pronounced effect of this compound on butyrate production, suggesting it may be a particularly promising candidate for interventions targeting butyrate-deficient conditions. Inulin, being more extensively researched, has a broader base of evidence for its overall positive effects on the gut microbiome. The choice between these prebiotics would depend on the specific therapeutic or research objective. Further head-to-head in vitro and in vivo studies are warranted to provide a more definitive comparison of their functional properties.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inulin Modulates Gut Microbiota and Increases Short-Chain Fatty Acids Levels to Inhibit Colon Tumorigenesis in Rat Models: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Immunomodulatory effects of inulin and its intestinal metabolites [frontiersin.org]
- 5. Prebiotic effect of inulin-type fructans on faecal microbiota and short-chain fatty acids in type 2 diabetes: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prebiotic Dietary Fiber and Gut Health: Comparing the in Vitro Fermentations of Beta-Glucan, Inulin and Xylooligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study of the fermentative characteristics of inulin and different types of fibre in rats inoculated with a human whole faecal flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interest of inulin in obesity: comparison of the prebiotic effect of edible-food sources versus purified inulin from chicory root - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gut microbiota and short chain fatty acids partially mediate the beneficial effects of inulin on metabolic disorders in obese ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dwscientific.com [dwscientific.com]
- 14. 4.4. In Vitro Fecal Fermentation [bio-protocol.org]
Prebiotic Fermentation: A Comparative Analysis of Short-Chain Fatty Acid Production
For Researchers, Scientists, and Drug Development Professionals
The modulation of the gut microbiota through prebiotic intervention is a rapidly advancing field of research with significant therapeutic potential. Prebiotics, non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon, are primarily fermented into short-chain fatty acids (SCFAs). These key metabolites—acetate, propionate, and butyrate—play a crucial role in host physiology, from maintaining gut homeostasis to influencing systemic health. This guide provides a comparative analysis of SCFA production from different prebiotics, supported by experimental data, to aid researchers in selecting appropriate candidates for further investigation.
Comparative SCFA Production from Various Prebiotics
The efficacy of a prebiotic in producing SCFAs is dependent on its physicochemical properties, such as its degree of polymerization, solubility, and chemical structure, which in turn influence its fermentability by specific gut microbes.[1][2] The following table summarizes quantitative data from in vitro fermentation studies, showcasing the differential production of acetate, propionate, and butyrate from commonly studied prebiotics.
| Prebiotic | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Total SCFAs (mM) | Study Reference |
| Control (no fiber) | 104.0 ± 16.3 | 28.4 ± 10.1 | 14.8 ± 5.3 | 147.2 ± 31.7 | Takagi et al., 2016[3] |
| Fructooligosaccharides (FOS) | Ratio to Control: ~1.2 | Ratio to Control: ~1.5 | Ratio to Control: ~1.8 | - | Takagi et al., 2016[3] |
| Galactooligosaccharides (GOS) | Ratio to Control: ~1.1 | Ratio to Control: ~1.3 | Ratio to Control: ~1.4 | - | Takagi et al., 2016[3] |
| Inulin | 66 ± 2 | - | 41 ± 3 | Increased | Hervert-Hernández et al., 2018[4] |
| Xylooligosaccharides (XOS) | Increased | - | - | 180.3 (at 12 mg/mL) | Gullón et al., 2018[5] |
| β-Glucan | Stable | Increased | Increased | - | Hervert-Hernández et al., 2018[4][6] |
| α-Galactooligosaccharides (α-GOS) | Increased | - | 44 ± 1 | Increased | Hervert-Hernández et al., 2018[4] |
| Microbial-FOS | Higher than commercial FOS | Higher than commercial FOS | Higher than commercial FOS | 5.29 ± 0.48 g/L | Ferreira et al., 2022[7] |
| Commercial FOS (Raftilose® P95) | - | - | - | 4.18 ± 0.76 g/L | Ferreira et al., 2022[7] |
| Indigestible Dextrin | Ratio to Control: ~1.1 | Ratio to Control: ~1.2 | Ratio to Control: ~1.1 | - | Sasaki et al., 2018[8] |
| α-Cyclodextrin | Ratio to Control: ~1.05 | Ratio to Control: ~1.1 | Ratio to Control: ~1.05 | - | Sasaki et al., 2018[8] |
| Dextran | Ratio to Control: ~1.15 | Ratio to Control: ~1.25 | Ratio to Control: ~1.15 | - | Sasaki et al., 2018[8] |
Note: The data presented is a summary from various studies and direct comparison should be made with caution due to differences in experimental conditions. Ratios are approximate and calculated from graphical representations in the cited papers.
Experimental Protocols
The following sections detail the typical methodologies employed in the in vitro fermentation of prebiotics and the subsequent analysis of SCFAs.
In Vitro Fecal Fermentation
This protocol describes a general procedure for the anaerobic fermentation of prebiotics using human fecal microbiota.[9][10]
-
Fecal Slurry Preparation: Fresh fecal samples are collected from healthy donors who have not taken antibiotics for at least three to six months.[10] The feces are homogenized and diluted (e.g., 10-32% w/v) in an anaerobic phosphate buffer or a general anaerobic medium.[9][11]
-
Fermentation Setup: The fermentation is carried out in anaerobic conditions (e.g., in an anaerobic chamber with a gas mixture of 5% H₂, 5% CO₂, and 90% N₂).[11] A defined amount of the prebiotic substrate (e.g., 0.5 g) is added to fermentation tubes containing a culture medium and the fecal slurry.[9]
-
Incubation: The fermentation tubes are incubated at 37°C with gentle shaking for a specified period, typically 24 to 48 hours.[9][11]
-
Sampling: Samples are collected at different time points (e.g., 0, 24, 48 hours) for SCFA analysis and microbial community profiling. Samples for SCFA analysis are typically centrifuged to remove bacterial cells and stored at -20°C.[5][11]
Short-Chain Fatty Acid Analysis by Gas Chromatography (GC)
Gas chromatography is the most common method for the quantification of SCFAs due to its sensitivity and suitability for volatile compounds.[12]
-
Sample Preparation:
-
Acidification: The fermented supernatant is acidified to a pH < 3.0 using an acid like hydrochloric or phosphoric acid to protonate the SCFAs into their volatile form.[13]
-
Extraction: SCFAs are extracted from the acidified sample using a solvent such as diethyl ether or ethyl acetate. An internal standard (e.g., 2-ethylbutyric acid) is often added to correct for extraction efficiency and injection variability.[13]
-
Derivatization (Optional): To improve peak symmetry and sensitivity, samples can be derivatized, for example, using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[14]
-
-
GC-FID Analysis:
-
Injection: A small volume (e.g., 1 µL) of the extracted sample is injected into the gas chromatograph.[13]
-
Separation: The SCFAs are separated on a capillary column with a suitable stationary phase (e.g., DB-23).[12]
-
Detection: A Flame Ionization Detector (FID) is commonly used for the detection of SCFAs.[12]
-
Quantification: The concentration of each SCFA is determined by comparing its peak area to that of a known concentration of a standard.
-
Visualizing Key Processes
To better understand the experimental and biological processes involved, the following diagrams illustrate a typical experimental workflow and a key signaling pathway for SCFAs.
SCFAs exert many of their physiological effects by activating G-protein coupled receptors (GPCRs), specifically Free Fatty Acid Receptor 2 (FFAR2) and FFAR3.[15]
Conclusion
The choice of prebiotic significantly influences the profile of SCFA production. While fructans like inulin and FOS are known to be bifidogenic and produce a range of SCFAs, other fibers like β-glucan can selectively enhance propionate and butyrate production.[6] Understanding these differential effects is critical for the rational design of prebiotic-based therapies. The provided data and protocols offer a foundation for researchers to conduct comparative studies and further elucidate the mechanisms underlying the health benefits of prebiotics.
References
- 1. Differential effects of inulin and fructooligosaccharides on gut microbiota composition and glycemic metabolism in overweight/obese and healthy individuals: a randomized, double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the prebiotic potential of different dietary fibers using an in vitro continuous adult fermentation model (PolyFermS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Fermentation of Selected Prebiotics and Their Effects on the Composition and Activity of the Adult Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Fermentation of Selected Prebiotics and Their Effects on the Composition and Activity of the Adult Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. dwscientific.com [dwscientific.com]
- 10. Evaluation of Prebiotics through an In Vitro Gastrointestinal Digestion and Fecal Fermentation Experiment: Further Idea on the Implementation of Machine Learning Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Prebiotics enhance persistence of fermented-food associated bacteria in in vitro cultivated fecal microbial communities [frontiersin.org]
- 12. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of Mice [bio-protocol.org]
- 13. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. asu.elsevierpure.com [asu.elsevierpure.com]
- 15. isappscience.org [isappscience.org]
Epilactose: A Potent Bifidogenic Prebiotic for Gut Health Modulation
A Comparative Guide for Researchers and Drug Development Professionals
Epilactose, a rare disaccharide composed of galactose and mannose, is emerging as a promising prebiotic with significant potential for selectively stimulating the growth of beneficial gut bacteria, particularly Bifidobacterium. This guide provides an objective comparison of the bifidogenic effect of this compound with established prebiotics, supported by experimental data from in vivo and in vitro studies. Detailed experimental protocols and visualizations of key biological pathways and workflows are included to facilitate further research and development.
Performance Comparison: this compound vs. Other Prebiotics
The efficacy of this compound as a prebiotic has been evaluated in both animal models and human fecal fermentation studies, demonstrating its ability to modulate the gut microbiota and promote the production of beneficial metabolites.
In Vivo Evidence: Rat Model
An animal study by Watanabe et al. (2008) investigated the effects of dietary supplementation with this compound compared to fructooligosaccharides (FOS), a well-established prebiotic, in rats. The results indicated a significant increase in the populations of beneficial bacteria in the cecal contents of rats fed diets containing this compound or FOS.[1]
Table 1: Effect of this compound and FOS on Cecal Microbiota in Rats [1]
| Diet Group | Total Anaerobes (log CFU/g) | Lactobacilli (log CFU/g) | Bifidobacteria (log CFU/g) |
| Control | 10.2 ± 0.2 | 8.5 ± 0.3 | 8.9 ± 0.4 |
| This compound (4.5%) | 10.5 ± 0.2 | 9.2 ± 0.3 | 9.8 ± 0.3 |
| FOS (4.5%) | 10.6 ± 0.1 | 9.1 ± 0.2 | 9.7 ± 0.2 |
Data are presented as mean ± standard deviation.
In Vitro Evidence: Human Fecal Fermentation
A recent in vitro study by Cardoso et al. (2024) compared the fermentation of this compound with lactulose and raffinose using human fecal inocula from donors following a Mediterranean or a Vegan diet.[2] This study highlighted the potent ability of this compound to generate short-chain fatty acids (SCFAs), particularly butyrate, a key energy source for colonocytes with anti-inflammatory properties.
Table 2: Lactate and Short-Chain Fatty Acid (SCFA) Production after 48h of In Vitro Fecal Fermentation [2]
| Substrate | Donor Diet | Lactate (mM) | Acetate (mM) | Propionate (mM) | Butyrate (mM) |
| Blank | Mediterranean | 5 ± 1 | 15 ± 2 | 5 ± 1 | 1 ± 0 |
| Vegan | 3 ± 1 | 10 ± 1 | 3 ± 0 | 1 ± 0 | |
| This compound | Mediterranean | 30 ± 3 | 45 ± 4 | 60 ± 2 | 86 ± 5 |
| Vegan | 25 ± 2 | 35 ± 3 | 49 ± 9 | 78 ± 6 | |
| Lactulose | Mediterranean | 75 ± 5 | 80 ± 6 | 10 ± 1 | 1 ± 0 |
| Vegan | 60 ± 4 | 70 ± 5 | 8 ± 1 | 3 ± 1 | |
| Raffinose | Mediterranean | 70 ± 6 | 75 ± 5 | 8 ± 1 | 1 ± 0 |
| Vegan | 55 ± 4 | 65 ± 4 | 6 ± 1 | 1 ± 0 |
Data are presented as mean ± standard deviation.
The study also revealed that this compound supplementation led to a significant increase in the relative abundance of butyrate-producing bacteria.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the design of future studies.
In Vivo Rat Study for Prebiotic Evaluation (Adapted from Watanabe et al., 2008)
-
Animal Model: Male Wistar-ST rats, 5 weeks old, are housed individually in a controlled environment (23 ± 2°C, 55 ± 10% humidity, 12-h light/dark cycle).
-
Diets: A basal AIN-93G diet is used as the control. Experimental diets are prepared by supplementing the basal diet with 4.5% (w/w) of either this compound or fructooligosaccharides (FOS).
-
Experimental Design: Rats are randomly assigned to one of the three diet groups (Control, this compound, FOS) and fed the respective diets and water ad libitum for 14 days.
-
Sample Collection: At the end of the experimental period, rats are euthanized, and the cecal contents are collected aseptically.
-
Microbiological Analysis: Serial dilutions of the cecal contents are plated on selective agar media for the enumeration of different bacterial groups (e.g., total anaerobes on Brucella agar, Bifidobacterium on TOS-propionate agar, Lactobacillus on MRS agar). Plates are incubated under anaerobic conditions, and colony-forming units (CFU) are counted.
-
Biochemical Analysis: The pH of the cecal contents is measured. Short-chain fatty acid concentrations can be determined using gas chromatography.
In Vitro Fecal Fermentation Protocol (Adapted from Cardoso et al., 2024)
-
Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.
-
Inoculum Preparation: A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a sterile anaerobic phosphate buffer.
-
Fermentation Medium: A basal medium containing peptone, yeast extract, and salts is prepared and autoclaved. The medium is reduced by adding a cysteine-HCl solution.
-
Batch Fermentation: The fermentations are carried out in anaerobic conditions. To each fermentation vessel, the basal medium and the prebiotic substrate (this compound, lactulose, or raffinose) at a final concentration of 1% (w/v) are added. A blank control without any added carbohydrate is also included. The vessels are then inoculated with the fecal slurry.
-
Incubation and Sampling: The cultures are incubated at 37°C for 48 hours. Samples are collected at different time points (e.g., 0, 24, 48 hours) for analysis.
-
Analysis:
-
pH Measurement: The pH of the fermentation broth is measured at each sampling point.
-
SCFA and Lactate Analysis: Supernatants from the collected samples are analyzed for lactate and SCFA (acetate, propionate, butyrate) concentrations using High-Performance Liquid Chromatography (HPLC).
-
Microbiota Analysis: DNA is extracted from the fermentation samples, and 16S rRNA gene sequencing is performed to determine the microbial composition.
-
Visualizing the Mechanisms
To better understand the processes involved in the validation of this compound's bifidogenic effect, the following diagrams illustrate the experimental workflow and the metabolic pathway of disaccharide utilization by Bifidobacterium.
Conclusion
The presented data strongly support the classification of this compound as a potent bifidogenic prebiotic. Its ability to significantly increase the abundance of beneficial bacteria, particularly Bifidobacterium, and to promote the production of health-promoting metabolites like butyrate, positions it as a valuable ingredient for functional foods and therapeutic applications aimed at modulating the gut microbiome. The detailed protocols and diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the mechanisms and applications of this compound in promoting human health.
References
A Researcher's Guide to Animal Models for Comparing Prebiotic Effects
For researchers, scientists, and drug development professionals, selecting the appropriate animal model is a critical step in evaluating the efficacy of prebiotics. This guide provides an objective comparison of common animal models, supported by experimental data, and details the necessary protocols for key analyses. The choice of model significantly influences the translational potential of findings, as physiological and microbiological differences between species can alter the observed effects of prebiotic supplementation.
Comparing Prebiotic Efficacy Across Animal Models
The primary animal models for prebiotic research are rodents (mice and rats) and swine. Rodents are widely used due to their cost-effectiveness, short generation times, and the availability of genetically modified strains.[1][2] However, swine are increasingly recognized as a superior model for human gut health due to their high degree of anatomical, physiological, and immunological similarity to humans.[3] Studies have shown that a significantly greater percentage of human gut microbial taxa can colonize and persist in human microbiota-associated (HMA) piglets compared to HMA mice, making the swine model particularly valuable for studying human-relevant microbiome modulation.
The efficacy of a prebiotic is often determined by its ability to selectively stimulate the growth of beneficial bacteria, such as Bifidobacterium and Lactobacillus, and to increase the production of short-chain fatty acids (SCFAs), which have numerous health benefits.[4][5] The following table summarizes quantitative data from studies using different prebiotics in various animal models.
| Parameter | Prebiotic | Animal Model | Dosage & Duration | Key Outcome | Reference |
| Microbiota Composition | Inulin (short & long-chain) | Young Pigs | 4% of diet for 5 weeks | Enhanced abundance of Bifidobacterium and Lactobacillus in various gut segments. | [6] |
| Microbiota Composition | Fructooligosaccharides (FOS) | In vitro (fecal culture) | N/A | Fermented by most Bifidobacterium strains tested. | [7] |
| Microbiota Composition | Inulin | In vitro (fecal culture) | N/A | Fermented by a smaller subset of Bifidobacterium strains. | [7] |
| Growth Performance | Inulin (from Jerusalem artichoke) | Finishing Pigs | 2-4% of diet for 98 days | Improved average daily weight gains compared to control. | [8] |
| SCFA Production | Inulin | In vitro (fecal culture) | N/A | Butyrate was the major fermentation product. | [7] |
| SCFA Production | Fructooligosaccharides (FOS) | In vitro (fecal culture) | N/A | Acetate and lactate were the major fermentation products. | [7] |
| SCFA Production | Butyric Acid Supplement | Weanling Pigs | 3% of diet for 8 days | Increased colonic propionate and butyrate concentrations. | [9] |
| Immune Modulation | Glyceryl Butyrate | Piglets (LPS challenge) | 0.5% of diet | Significantly lower levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in jejunum and ileum. | [4] |
| Immune Modulation | Sodium Butyrate | Mice (High-Fat Diet) | 5% w/w for 10-12 weeks | Improved inflammation and glucose tolerance. | [1] |
Experimental Protocols
Accurate and reproducible data are paramount in preclinical research. Below are detailed methodologies for the key experiments cited in prebiotic evaluation studies.
Gut Microbiota Analysis: 16S rRNA Gene Sequencing
This method is used to profile the taxonomic composition of the gut microbiota.
a. Fecal DNA Extraction:
-
Homogenize 100-200 mg of a frozen fecal sample in a bead-beating tube containing lysis buffer.
-
Perform mechanical lysis using a bead beater to disrupt bacterial cell walls.
-
Follow with enzymatic lysis (e.g., with lysozyme, proteinase K) and incubate at the appropriate temperature.
-
Purify the DNA using a commercial kit (e.g., column-based purification) to remove inhibitors and proteins.
-
Elute the purified DNA and assess its quantity and quality using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
b. PCR Amplification and Sequencing:
-
Amplify a specific hypervariable region of the 16S rRNA gene (commonly the V4 region) using universal primers with attached Illumina adapters (e.g., 515F/806R).[10]
-
Perform the PCR reaction in triplicate for each sample to minimize amplification bias.
-
Pool the triplicate PCR products and purify them using a PCR purification kit or magnetic beads.
-
Quantify the purified amplicons and pool them in equimolar concentrations to create the sequencing library.
-
Sequence the library on an Illumina MiSeq platform using a 2x250 bp paired-end protocol.[11]
c. Bioinformatic Analysis:
-
Process the raw sequencing data using a pipeline such as QIIME2 or DADA2.[10]
-
Perform quality filtering, denoising, merging of paired-end reads, and chimera removal to generate Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the ASVs by aligning them to a reference database (e.g., Greengenes, SILVA).
-
Analyze alpha diversity (within-sample diversity, e.g., Shannon index) and beta diversity (between-sample diversity, e.g., UniFrac distance) to compare microbial communities across different treatment groups.[10]
Short-Chain Fatty Acid (SCFA) Analysis: Gas Chromatography (GC)
This protocol quantifies the primary metabolites of prebiotic fermentation: acetate, propionate, and butyrate.
a. Sample Preparation and Extraction:
-
Weigh approximately 100 mg of frozen fecal sample into a centrifuge tube.
-
Add an internal standard (e.g., 2-ethylbutyric acid) to correct for extraction efficiency.
-
Acidify the sample by adding an acid (e.g., HCl or metaphosphoric acid) to protonate the SCFAs.[12][13]
-
Add an organic solvent (e.g., diethyl ether or a butanol/acetonitrile mixture) and vortex vigorously to extract the SCFAs.[14]
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes to separate the organic and aqueous phases.[14]
-
Carefully transfer the supernatant (organic layer) containing the SCFAs to a new vial for analysis.
b. GC Analysis:
-
Inject 1-2 µL of the extracted sample into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).
-
Use a capillary column suitable for SCFA separation (e.g., DB-23 or a FFAP column).[14]
-
Run a temperature program that starts at a low temperature (e.g., 80-100°C) and ramps up to a higher temperature (e.g., 200-240°C) to elute the different SCFAs.
-
The detector will generate peaks corresponding to each SCFA.
c. Quantification:
-
Prepare a standard curve by running known concentrations of acetate, propionate, and butyrate standards through the same extraction and analysis procedure.
-
Integrate the peak areas for each SCFA in the samples and the standards.
-
Calculate the concentration of each SCFA in the fecal samples by comparing their peak areas to the standard curve, adjusting for the internal standard.[14]
Immune Response Analysis: Cytokine Quantification by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to measure levels of specific pro- and anti-inflammatory cytokines in plasma or serum.
a. Plate Preparation:
-
Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α).[15]
-
Incubate the plate overnight at 4°C to allow the antibody to adsorb to the plastic.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours.[15]
b. Assay Procedure:
-
Wash the blocked plate.
-
Add standards (known concentrations of the recombinant cytokine) and samples (plasma or serum from the animals) to the appropriate wells. Incubate for 2 hours at room temperature.[16]
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated detection antibody, which binds to a different epitope on the captured cytokine. Incubate for 1-2 hours.[16]
-
Wash the plate and then add an enzyme-linked avidin or streptavidin (e.g., Streptavidin-HRP), which binds to the biotin on the detection antibody. Incubate for 30-60 minutes.
-
Wash the plate thoroughly. Add a chromogenic substrate (e.g., TMB). The enzyme will convert the substrate into a colored product.[15]
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
c. Data Analysis:
-
Measure the optical density (OD) of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations.
-
Interpolate the concentration of the cytokine in the unknown samples from the standard curve.[15]
Visualizing Mechanisms and Workflows
Understanding the complex biological interactions and experimental processes is facilitated by clear visualizations.
Caption: Experimental workflow for evaluating prebiotic effects in animal models.
Caption: Signaling pathway of prebiotic-mediated immunomodulation via SCFAs.
References
- 1. The impact of butyrate on glycemic control in animals and humans: a comprehensive semi-systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prebiotics and Probiotics Supplementation in Pigs as a Model for Human Gut Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of Mixed Inulin, Fructooligosaccharides, and Galactooligosaccharides as Prebiotics for Stimulation of Probiotics Growth and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [bio-protocol.org]
- 13. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [en.bio-protocol.org]
- 14. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. h-h-c.com [h-h-c.com]
Epilactose: A Comparative Guide for Researchers
Epilactose, a rare disaccharide and an epimer of lactose, is emerging as a significant prebiotic with promising therapeutic applications. This guide provides a comprehensive cross-study comparison of this compound research, offering researchers, scientists, and drug development professionals a detailed overview of its performance against other common prebiotics like Fructooligosaccharides (FOS), lactulose, and raffinose. The information is presented through structured data tables, detailed experimental protocols, and visualized signaling pathways to facilitate a deeper understanding of its mechanisms and potential.
Quantitative Comparison of Prebiotic Effects
The prebiotic potential of this compound has been evaluated in various studies, primarily focusing on its ability to modulate gut microbiota and stimulate the production of beneficial metabolites such as Short-Chain Fatty Acids (SCFAs).
In Vitro Fermentation: this compound vs. Lactulose and Raffinose
A 2024 study by Cardoso et al. investigated the in vitro fermentation of this compound, lactulose, and raffinose using human fecal inocula from donors on both Mediterranean and vegan diets. The results highlighted this compound's superior ability to promote the production of butyrate, a key energy source for colonocytes with anti-inflammatory properties.[1]
| Metabolite | Prebiotic | Mediterranean Diet Donor (mM) | Vegan Diet Donor (mM) |
| Lactate | This compound | 55.3 ± 3.5 | 42.1 ± 1.2 |
| Lactulose | 48.7 ± 2.1 | 35.8 ± 0.9 | |
| Raffinose | 45.1 ± 1.8 | 33.4 ± 1.1 | |
| Acetate | This compound | 78.2 ± 4.1 | 65.4 ± 2.3 |
| Lactulose | 35.6 ± 1.5 | 30.1 ± 1.4 | |
| Raffinose | 32.9 ± 1.2 | 28.7 ± 1.3 | |
| Propionate | This compound | 45.1 ± 2.8 | 38.9 ± 1.9 |
| Lactulose | 12.3 ± 0.7 | 10.5 ± 0.6 | |
| Raffinose | 10.8 ± 0.5 | 9.2 ± 0.4 | |
| Butyrate | This compound | 43.4 ± 2.5 | 36.6 ± 2.1 |
| Lactulose | 0.62 ± 0.04 | 1.25 ± 0.07 | |
| Raffinose | 0.69 ± 0.05 | 0.41 ± 0.03 | |
| Total SCFAs + Lactate | This compound | 222 ± 5 | 183 ± 24 |
| Lactulose | 97.2 ± 4.3 | 77.6 ± 3.9 | |
| Raffinose | 89.5 ± 3.5 | 71.7 ± 3.8 |
Data adapted from Cardoso et al., 2024.[2]
The study also observed significant shifts in the gut microbiota composition. Supplementation with all three prebiotics led to a notable increase in the abundance of the Actinobacteria phylum and a decrease in the Proteobacteria phylum. This compound, in particular, was shown to significantly stimulate butyrate-producing bacteria.[1]
In Vivo Animal Study: this compound vs. Fructooligosaccharides (FOS)
A 2008 study by Watanabe et al. compared the effects of dietary supplementation with this compound and FOS in Wistar-ST rats. The study found that both prebiotics led to an increase in beneficial gut bacteria.[3]
| Bacterial Group | Control Diet | This compound Diet (4.5%) | FOS Diet (4.5%) |
| Lactobacilli (log copies/g) | 7.8 ± 0.2 | 8.5 ± 0.3 | 8.4 ± 0.2 |
| Bifidobacteria (log copies/g) | 8.1 ± 0.3 | 9.0 ± 0.4 | 8.9 ± 0.3 |
*Indicates a statistically significant difference compared to the control diet. Data adapted from Watanabe et al., 2008.[3]
Both this compound and FOS supplementation also resulted in an increased cecal wall weight and a decrease in the pH of cecal contents, indicative of active fermentation.[3]
Experimental Protocols
In Vitro Fecal Fermentation (Adapted from Cardoso et al., 2024)
This protocol is designed to assess the prebiotic potential of a test compound through in vitro fermentation using human fecal inocula.
-
Fecal Sample Collection and Preparation: Fresh fecal samples are collected from healthy donors. A 10% (w/v) fecal slurry is prepared in a sterile phosphate-buffered saline (PBS) solution under anaerobic conditions.
-
Basal Medium Preparation: A basal medium containing peptone, yeast extract, NaCl, K2HPO4, KH2PO4, MgSO4·7H2O, CaCl2·6H2O, NaHCO3, Tween 80, hemin, vitamin K1, L-cysteine-HCl, and bile salts is prepared and autoclaved.
-
Fermentation Setup: The test prebiotic (e.g., this compound, lactulose, raffinose) is added to the basal medium at a final concentration of 1% (w/v). The fecal slurry is then inoculated into the medium at a concentration of 1% (v/v). A control (blank) fermentation is run without any added prebiotic.
-
Incubation: The fermentations are carried out in an anaerobic chamber at 37°C for 48 hours.
-
Sample Analysis: Samples are collected at various time points (e.g., 0, 24, 48 hours) for analysis.
-
SCFA and Lactate Analysis: Supernatants are analyzed by High-Performance Liquid Chromatography (HPLC) to quantify lactate, acetate, propionate, and butyrate concentrations.[2]
-
Microbiota Analysis: DNA is extracted from the fermentation samples, and 16S rRNA gene sequencing is performed to determine the microbial composition.[2]
-
In Vivo Rat Model for Prebiotic Effects (Adapted from Watanabe et al., 2008)
This protocol outlines an animal study to evaluate the in vivo effects of a prebiotic on gut health.
-
Animals and Diets: Male Wistar-ST rats are housed individually in metabolic cages. They are fed a basal diet or a diet supplemented with the test prebiotic (e.g., 4.5% this compound or 4.5% FOS) for a specified period (e.g., 14 days).
-
Sample Collection: Feces and cecal contents are collected at the end of the study period.
-
Microbiota Analysis: Bacterial DNA is extracted from the cecal contents. Quantitative real-time PCR is used to determine the populations of specific bacterial groups, such as Lactobacilli and Bifidobacteria.[3]
-
Cecal Analysis: The pH of the cecal contents is measured. The weight of the cecal wall and contents is also recorded.
Standardized In Vitro Digestion Model (INFOGEST 2.0)
The INFOGEST 2.0 is a standardized static in vitro digestion method that simulates the physiological conditions of the human upper gastrointestinal tract. This method is crucial for determining the resistance of a compound to digestion, a key characteristic of prebiotics.
-
Oral Phase: The food sample is mixed with simulated salivary fluid (SSF) containing α-amylase and incubated at 37°C for 2 minutes to simulate mastication.
-
Gastric Phase: The oral bolus is mixed with simulated gastric fluid (SGF) containing pepsin and gastric lipase. The pH is adjusted to 3.0, and the mixture is incubated at 37°C for 2 hours with constant mixing.
-
Intestinal Phase: The gastric chyme is mixed with simulated intestinal fluid (SIF) containing pancreatin and bile. The pH is adjusted to 7.0, and the mixture is incubated at 37°C for 2 hours with constant mixing.
At the end of the intestinal phase, the digestibility of the compound can be assessed by measuring its concentration in the digesta.
Signaling Pathways and Mechanisms of Action
Enhanced Mineral Absorption
This compound has been shown to enhance the absorption of minerals like calcium. This effect is mediated through the paracellular pathway in the small intestine. The fermentation of this compound by the gut microbiota produces SCFAs, which in turn trigger a signaling cascade involving Myosin Light Chain Kinase (MLCK) and Rho-associated kinase (ROCK). This leads to the phosphorylation of myosin light chains, causing a contraction of the perijunctional actin-myosin ring and increasing the permeability of the tight junctions, thereby facilitating the passive transport of minerals.[4]
Experimental Workflow: In Vitro Digestion and Fermentation
The following workflow illustrates a comprehensive in vitro approach to studying the prebiotic effects of this compound, combining the INFOGEST 2.0 digestion model with a subsequent fecal fermentation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation [mdpi.com]
- 3. Prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The nondigestible disaccharide this compound increases paracellular Ca absorption via rho-associated kinase- and myosin light chain kinase-dependent mechanisms in rat small intestines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Epilactose and Other Prebiotics: Efficacy and Clinical Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the prebiotic performance of epilactose against other established prebiotics, supported by available experimental data. While a direct meta-analysis of human clinical trials on this compound is not yet available in the scientific literature, this document synthesizes findings from in vitro and animal studies to offer valuable insights for the research and drug development community.
This compound, a rare disaccharide composed of galactose and mannose, is emerging as a promising prebiotic with distinct functional properties.[1][2] Its potential health benefits are attributed to its ability to modulate the gut microbiota, promote the production of beneficial metabolites, and potentially influence various physiological processes.[3][4]
Comparative Analysis of Prebiotic Effects
The primary mechanism of action for prebiotics lies in their selective fermentation by beneficial gut bacteria, leading to the production of short-chain fatty acids (SCFAs) and a favorable shift in the gut microbial composition.
Impact on Gut Microbiota
Studies have consistently demonstrated the prebiotic potential of this compound. In vitro fermentation with human fecal inocula has shown that this compound significantly stimulates the growth of butyrate-producing bacteria.[1][5] Animal studies in Wistar-ST rats have further substantiated these findings, showing that dietary supplementation with this compound increased the numbers of beneficial Lactobacilli and Bifidobacteria to a greater extent than a control diet.[6][7] Notably, this compound did not appear to promote the proliferation of harmful bacteria belonging to the classes Clostridia or Bacteroidetes.[6][7]
Short-Chain Fatty Acid (SCFA) Production
A key differentiator for this compound appears to be its pronounced effect on butyrate production. In an in vitro study using human fecal inocula from individuals on both Mediterranean and Vegan diets, this compound supplementation resulted in a significantly higher production of butyrate compared to lactulose and raffinose.[1][5] Specifically, butyrate production was 70- and 63-fold higher with this compound compared to lactulose and raffinose, respectively, for the Mediterranean diet donor, and 29- and 89-fold higher for the vegan donor.[1][5] The total production of SCFAs and lactate was also approximately three-fold higher with this compound.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the cited studies, offering a direct comparison between this compound and other prebiotics.
Table 1: Comparative Effects on Gut Microbiota (Animal Study)
| Prebiotic (4.5% dietary supplementation) | Change in Lactobacilli Count | Change in Bifidobacteria Count |
| This compound | More numerous than control | More numerous than control |
| Fructooligosaccharide (FOS) | More numerous than control | More numerous than control |
| Control | Baseline | Baseline |
Data from Watanabe et al. (2008) in Wistar-ST rats.[6][7]
Table 2: Comparative SCFA Production (In Vitro Human Fecal Fermentation)
| Prebiotic | Fold Increase in Butyrate vs. Lactulose (Mediterranean Diet Donor) | Fold Increase in Butyrate vs. Raffinose (Mediterranean Diet Donor) | Fold Increase in Butyrate vs. Lactulose (Vegan Diet Donor) | Fold Increase in Butyrate vs. Raffinose (Vegan Diet Donor) |
| This compound | 70-fold | 63-fold | 29-fold | 89-fold |
Data from a 2024 study on in vitro fermentation using human fecal inocula.[1][5]
Experimental Protocols
In Vitro Fecal Fermentation
The prebiotic potential of this compound was assessed through in vitro batch culture fermentation using human fecal inocula from healthy donors following either a Mediterranean or a vegan diet.[1][8] The methodology, a simple and practical approach for preliminary prebiotic studies, involved the following key steps:[8]
-
Inocula Preparation: Fresh fecal samples were collected from healthy donors and processed to create a fecal slurry.
-
Batch Fermentation: The fecal inocula were incubated with this compound, lactulose, or raffinose under anaerobic conditions.
-
Metabolite Analysis: The production of lactate and short-chain fatty acids (SCFAs) was measured at various time points.
-
Microbiota Analysis: High-throughput sequencing (Illumina MiSeq) was employed to analyze the changes in the gut microbiota composition after 48 hours of fermentation.[5][8]
Animal Studies
The biological effects of this compound were examined in Wistar-ST rats. The experimental design included:[6][7]
-
Dietary Supplementation: Rats were fed diets supplemented with either 4.5% this compound or 4.5% fructooligosaccharide (FOS) and compared to a control group.
-
Cecal Analysis: After the dietary intervention, cecal contents were analyzed for pH, weight, and microbial composition.
-
Microbial Quantification: The numbers of total anaerobes, Lactobacilli, and Bifidobacteria were determined. 16S rRNA clone library analysis was used to assess the broader impact on bacterial communities.[6][7]
-
Bile Acid Metabolism: The conversion of primary to secondary bile acids was also investigated.[6][7]
Visualizing the Mechanisms
The following diagrams illustrate the key pathways and workflows described in the literature.
References
- 1. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances on physiological functions and biotechnological production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. This compound as a Promising Butyrate-Promoter Prebiotic via Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prebiotic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Epilactose: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of epilactose, a disaccharide utilized in various research applications. Adherence to these guidelines will help mitigate risks and prevent environmental contamination.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound is not disposed of down the drain or in regular trash without proper treatment. The primary disposal method for this compound is to send it to an approved waste disposal plant.[1]
Hazard and Precautionary Information
The following table summarizes the key hazard and precautionary statements for this compound as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| GHS Classification | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. |
| Precautionary Statements | Code | Statement |
| Prevention | P264 | Wash skin thoroughly after handling. |
| Prevention | P270 | Do not eat, drink or smoke when using this product. |
| Prevention | P273 | Avoid release to the environment. |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Response | P330 | Rinse mouth. |
| Response | P391 | Collect spillage. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard procedure for the disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[1] In cases of dust or aerosol formation, a suitable respirator should be used.[1]
2. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and materials contaminated with it.
-
Do not mix this compound waste with other chemical waste streams unless permitted by your institution's waste management guidelines.
3. Small Spills and Residues:
-
In the event of a small spill, prevent further leakage or spillage.[1]
-
Absorb solutions with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials, including the absorbent, into the designated this compound waste container.[1]
4. Containerizing Waste:
-
For solid this compound waste, ensure it is in a sealed container to prevent dust formation.
-
For solutions containing this compound, use a leak-proof container.
-
All containers must be clearly labeled as "this compound Waste" and include any other information required by your institution's environmental health and safety (EHS) office.
5. Storage Pending Disposal:
-
Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
6. Final Disposal:
-
Arrange for the collection of the this compound waste by a licensed hazardous waste disposal company.
-
The contents and the container must be disposed of at an approved waste disposal plant.[1]
7. Documentation:
-
Maintain a record of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and local regulations.
Below is a workflow diagram illustrating the decision-making and procedural steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Epilactose
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Epilactose. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Minimum PPE Requirements | Recommended PPE for Enhanced Safety |
| Receiving and Unpacking | • Nitrile or neoprene gloves• Lab coat• Safety glasses with side shields | • Disposable gown over lab coat |
| Weighing and Aliquoting (Powder) | • Nitrile or neoprene gloves• Lab coat• Safety glasses with side shields• N95 or N100 respirator (if not in a ventilated enclosure) | • Disposable gown• Face shield• Use of a chemical fume hood or powder containment hood is strongly advised to avoid dust and aerosol formation.[1] |
| Dissolving and Solution Handling | • Nitrile or neoprene gloves• Lab coat• Safety glasses with side shields | • Chemical splash goggles• Face shield (if splash hazard exists) |
| Large-Scale Handling (>100g) | • Two pairs of nitrile or neoprene gloves• Disposable, fluid-resistant gown• Chemical splash goggles• Face shield• N95 or N100 respirator | • Use of a ventilated enclosure is mandatory. |
| Spill Cleanup | • Two pairs of nitrile or neoprene gloves• Disposable, fluid-resistant gown• Chemical splash goggles• Face shield• N95 or N100 respirator | • Chemical-resistant boot covers |
| Waste Disposal | • Nitrile or neoprene gloves• Lab coat• Safety glasses with side shields | • Disposable gown |
General laboratory attire, including long pants and closed-toe shoes, is mandatory when working in any area where this compound is handled.[2]
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
The recommended storage temperature for the powder form is -20°C.[1]
-
Segregate from incompatible materials such as strong acids, alkalis, and strong oxidizing/reducing agents.[1]
2. Handling and Use:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent paper.[2]
-
Weighing: To prevent inhalation of dust, conduct all weighing of powdered this compound in a chemical fume hood or other ventilated enclosure.[1]
-
Dissolving: When preparing solutions, add this compound powder to the solvent slowly to avoid splashing.
-
General Use: Avoid contact with skin, eyes, and inhalation of dust or aerosols.[1] Do not eat, drink, or smoke in areas where this compound is handled.[1][3][4] Wash hands thoroughly after handling, even if gloves were worn.[3][5][6]
3. Spill Management:
-
Small Spills (Powder): Carefully sweep or vacuum the spilled powder, avoiding dust generation. Place the collected material in a labeled, sealed container for disposal.
-
Small Spills (Solution): Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Place the contaminated material in a labeled, sealed container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) and then with soap and water.[1]
4. Disposal Plan:
-
Dispose of all this compound waste, including empty containers and contaminated materials, as hazardous waste.[1]
-
Due to its high aquatic toxicity, do not dispose of this compound down the drain.[1]
-
All waste must be collected in properly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints at each stage.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound|50468-56-9|MSDS [dcchemicals.com]
- 2. ndsu.edu [ndsu.edu]
- 3. Laboratory Safe Practices: Food Handling and Storage | Office of Clinical and Research Safety [vumc.org]
- 4. 4.6 Eating, Drinking, and Applying Cosmetics in the Lab | Environment, Health and Safety [ehs.cornell.edu]
- 5. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 6. Laboratory Safety Rules - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
